2-Morpholinopyrimidine-4,6-diol
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-hydroxy-2-morpholin-4-yl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O3/c12-6-5-7(13)10-8(9-6)11-1-3-14-4-2-11/h5H,1-4H2,(H2,9,10,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCHQPQVLYGBMFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=CC(=O)N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20406060 | |
| Record name | 2-Morpholinopyrimidine-4,6-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20406060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24193-00-8 | |
| Record name | 6-Hydroxy-2-(4-morpholinyl)-4(3H)-pyrimidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24193-00-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Morpholinopyrimidine-4,6-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20406060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on 2-Morpholinopyrimidine-4,6-diol
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Morpholinopyrimidine-4,6-diol (CAS 24193-00-8) is a heterocyclic organic compound featuring a pyrimidine core substituted with a morpholine ring and two hydroxyl groups. While detailed biological data on this specific molecule is limited in publicly accessible literature, the broader class of morpholinopyrimidine derivatives has garnered significant interest in medicinal chemistry. These derivatives have been extensively studied for their potential as anti-inflammatory and anti-cancer agents, primarily through the inhibition of key signaling pathway components such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and the phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) pathway. This technical guide provides a comprehensive overview of the known properties of this compound, including its synthesis and physicochemical characteristics. Furthermore, it delves into the biological activities and mechanisms of action of its derivatives, offering valuable insights for researchers and drug development professionals interested in this chemical scaffold.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for understanding the compound's behavior in biological systems and for designing further studies.
| Property | Value | Source |
| CAS Number | 24193-00-8 | [1][2] |
| Molecular Formula | C₈H₁₁N₃O₃ | [2] |
| Molecular Weight | 197.19 g/mol | [2] |
| Density (Predicted) | 1.56 ± 0.1 g/cm³ | [2] |
| pKa (Predicted) | 8.31 ± 0.10 | [2] |
| Storage Temperature | 2-8°C | [2] |
Synthesis
A documented method for the synthesis of 2-morpholinyl-4,6-dihydroxy-pyrimidine involves a two-step process. The initial step is the reaction of morpholine with S-methyl-isourea sulfate to produce moroxydine sulfate. Subsequently, moroxydine sulfate undergoes a cyclization reaction with a 1,3-dicarbonyl compound, such as diethyl malonate, to yield the final product.
Experimental Protocol: Synthesis of 2-Morpholinyl-4,6-dihydroxy-pyrimidine
Materials:
-
Ethanol
-
Sodium
-
Moroxydine sulfate
-
Diethyl malonate
Procedure:
-
In a 1L three-necked flask, add 200mL of ethanol.
-
In batches, add 11g of sodium to the ethanol.
-
After the reaction of sodium is complete, add 60g of Moroxydine sulfate.
-
Drip in 45g of diethyl malonate.
-
Reflux the reaction mixture for 5 hours.
-
After the reaction is complete, filter the mixture to remove inorganic salts.
-
The filtrate is spin-dried to obtain a yellow solid.
-
Recrystallize the solid from ethanol to obtain the white solid product, 2-morpholinyl-4,6-dihydroxy-pyrimidine.
This process has been reported to achieve a yield of 88%.
Caption: Synthetic pathway for this compound.
Biological Activity and Mechanism of Action of Morpholinopyrimidine Derivatives
Anti-inflammatory Activity
Derivatives of morpholinopyrimidine have been synthesized and evaluated for their anti-inflammatory properties. These compounds have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells.[3][4][5][6] The mechanism behind this effect is the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression at both the mRNA and protein levels.[3][4][5][6]
Caption: Inhibition of iNOS and COX-2 by morpholinopyrimidine derivatives.
Anticancer Activity
Novel morpholinopyrimidine-5-carbonitrile derivatives have been designed and synthesized as dual inhibitors of PI3K and mTOR, key components of a signaling pathway that is often dysregulated in cancer.[7] Several of these derivatives have demonstrated potent antiproliferative activity against various cancer cell lines.[7] The mechanism of action involves the induction of apoptosis and cell cycle arrest.[7]
Caption: Dual inhibition of PI3K/mTOR pathway by morpholinopyrimidine derivatives.
Experimental Protocols for Biological Evaluation of Derivatives
The following are generalized protocols based on studies of morpholinopyrimidine derivatives. These can serve as a starting point for the biological evaluation of this compound.
In Vitro Anti-inflammatory Assay (Nitric Oxide Production)
Cell Line: RAW 264.7 murine macrophage cell line.
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and incubate overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) for 24 hours.
-
Collect the cell supernatant.
-
Determine the nitric oxide concentration in the supernatant using the Griess reagent.
-
Measure the absorbance at 540 nm.
-
Calculate the percentage of nitric oxide inhibition compared to the LPS-treated control.
In Vitro Anticancer Assay (MTT Assay)
Cell Lines: Various human cancer cell lines (e.g., leukemia, breast, colon).
Procedure:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compound for a specified period (e.g., 48 or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm).
-
Calculate the cell viability and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Conclusion and Future Directions
This compound represents a core chemical scaffold with significant potential for the development of novel therapeutics. While direct biological data for this compound is sparse, the demonstrated anti-inflammatory and anticancer activities of its derivatives strongly suggest that it is a promising starting point for medicinal chemistry campaigns. Future research should focus on the comprehensive biological evaluation of this compound itself, including its in vitro and in vivo efficacy, pharmacokinetic profiling (ADME), and toxicological assessment. Such studies will be crucial in unlocking the full therapeutic potential of this and related compounds.
References
- 1. scispace.com [scispace.com]
- 2. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. CN102952086B - Preparation method of 2-morpholinyl-substituted pyrimidine compounds - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Page loading... [wap.guidechem.com]
- 7. Buy this compound (EVT-332326) | 24193-00-8 [evitachem.com]
Unveiling 2-Morpholinopyrimidine-4,6-diol: A Synthetic Keystone in Kinase Inhibitor Development
For Immediate Release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Within this broad class of compounds, 2-Morpholinopyrimidine-4,6-diol has emerged as a critical synthetic intermediate, particularly in the development of potent kinase inhibitors. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and known context of this pivotal molecule.
Discovery and History: A Tale of a Crucial Intermediate
The documented history of this compound is intrinsically linked to the pursuit of novel therapeutics for proliferative diseases. Its synthesis is notably described in a 2007 patent application detailing pyrimidine derivatives as inhibitors of phosphatidylinositol 3-kinase (PI3K). This suggests that the compound was likely first synthesized in the early 21st century as a key building block for more complex, biologically active molecules.
The primary role of this compound has been to serve as a versatile scaffold. The morpholine moiety at the 2-position and the diol functionality at the 4- and 6-positions provide reactive sites for further chemical modifications, allowing for the systematic construction of libraries of potential drug candidates. While its own biological activity is not extensively documented, its importance lies in its utility for creating derivatives with significant therapeutic potential, particularly in the realm of oncology and inflammatory diseases.
Synthesis and Experimental Protocols
The synthesis of this compound is achieved through the condensation of a guanidine derivative with a malonic ester. A detailed experimental protocol, adapted from the patent literature, is provided below.
Table 1: Synthesis of this compound
| Step | Reagents and Conditions | Observations |
| 1 | To a solution of morpholine and S-methyl-isothiourea sulfate in an appropriate solvent, add a base (e.g., sodium ethoxide in ethanol). | Formation of moroxydine sulfate. |
| 2 | Add a 1,3-dicarbonyl compound, such as diethyl malonate, to the reaction mixture. | The reaction proceeds via cyclization. |
| 3 | Reflux the mixture for several hours. | The product precipitates from the reaction mixture. |
| 4 | Cool the reaction mixture and filter the solid. | A white to off-white solid is obtained. |
| 5 | Recrystallize the solid from a suitable solvent (e.g., ethanol). | Pure 2-morpholinyl-4,6-dihydroxy-pyrimidine is obtained. |
Detailed Experimental Protocol:
A preparation method for 2-morpholinyl-substituted pyrimidine compounds involves reacting morpholine and S-methyl-isothiourea sulfate to obtain moroxydine sulfate. This intermediate is then reacted with a 1,3-dicarbonyl compound to yield the final product. For example, in a 1-liter three-necked flask, 200 mL of ethanol and 60 g of moroxydine sulfate are added. While refluxing, 43 g of tetramethoxypropane is added dropwise, and the reaction is continued for 4 hours. After completion, the ethanol is removed by distillation under reduced pressure. The pH of the residue is adjusted to 10 with a 10% sodium hydroxide solution, leading to the precipitation of a white solid. The solid is collected by suction filtration and dried to yield 2-morpholinyl-4,6-dihydroxy-pyrimidine. In one instance, this method yielded 32 g of the product (74% yield). An alternative procedure using 45 g of diethyl malonate instead of tetramethoxypropane and refluxing for 5 hours yielded 46 g of the product (88% yield) after recrystallization from ethanol.[1]
Biological Context and Signaling Pathways
As a synthetic intermediate, this compound is not typically evaluated for its own biological activity in the final stages of drug development. Its significance lies in its incorporation into larger molecules that target specific biological pathways. The primary context for its use is in the development of kinase inhibitors, particularly for the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.
The general mechanism of action for many morpholinopyrimidine derivatives involves competitive binding to the ATP-binding pocket of kinases, thereby inhibiting their catalytic activity. This disruption of kinase signaling can lead to the inhibition of cell proliferation, induction of apoptosis, and suppression of inflammation.
Below is a generalized representation of the PI3K/Akt/mTOR signaling pathway, which is a common target for derivatives of this compound.
Caption: Generalized PI3K/Akt/mTOR signaling pathway.
Conclusion
This compound is a pivotal, yet often unheralded, molecule in the landscape of modern drug discovery. While not a therapeutic agent in its own right, its role as a key synthetic intermediate has enabled the development of a multitude of potent and selective kinase inhibitors. Its straightforward synthesis and versatile reactivity ensure its continued importance in the generation of novel drug candidates targeting a range of human diseases. Further research into the biological activities of this core scaffold, however limited they may be, could potentially unveil new avenues for therapeutic intervention.
References
An In-depth Technical Guide to ¹H and ¹³C NMR of Morpholinopyrimidine Derivatives
Introduction
Morpholinopyrimidine derivatives represent a significant class of heterocyclic compounds with diverse applications in medicinal chemistry and drug development. Their scaffold is a key feature in a variety of biologically active molecules, including kinase inhibitors and anti-inflammatory agents. Understanding the precise chemical structure of these derivatives is paramount for structure-activity relationship (SAR) studies and the rational design of new therapeutic agents.
Nuclear Magnetic Resonance (NMR) spectroscopy, encompassing both proton (¹H) and carbon-13 (¹³C) techniques, stands as the most powerful and widely used analytical tool for the unambiguous structural elucidation of organic molecules, including morpholinopyrimidine derivatives. This technical guide provides an in-depth overview of the ¹H and ¹³C NMR characteristics of this important class of compounds. It is intended for researchers, scientists, and drug development professionals who are engaged in the synthesis, characterization, and application of morpholinopyrimidine derivatives.
This guide will cover:
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Detailed experimental protocols for NMR sample preparation and analysis.
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Characteristic ¹H and ¹³C NMR chemical shifts and coupling constants for representative morpholinopyrimidine derivatives, presented in clear tabular formats.
-
The synthesis of key morpholinopyrimidine intermediates and final products.
-
Visualization of a key signaling pathway relevant to the biological activity of some morpholinopyrimidine derivatives.
Experimental Protocols
General Protocol for ¹H and ¹³C NMR Spectroscopy
This section outlines a standardized procedure for the preparation and analysis of morpholinopyrimidine derivatives by ¹H and ¹³C NMR spectroscopy.
2.1.1. Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of the morpholinopyrimidine derivative for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.[1][2]
-
Solvent Selection and Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent to the vial. Common solvents include Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), and Methanol-d₄ (CD₃OD). The choice of solvent depends on the solubility of the compound. Gently swirl or vortex the vial to ensure complete dissolution. If necessary, gentle heating or sonication can be applied.
-
Filtration (if necessary): If the solution contains any particulate matter, filter it through a small plug of glass wool packed into a Pasteur pipette directly into a clean NMR tube. This prevents distortion of the magnetic field homogeneity, which can lead to broadened spectral lines.[1]
-
Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the clear solution into a standard 5 mm NMR tube.[1]
-
Internal Standard: For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS, δ = 0.00 ppm), can be added to the solvent. However, the residual solvent peak is often used for referencing (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[2]
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and clearly label it with the sample identification.
2.1.2. NMR Data Acquisition
The following are general acquisition parameters for a 400 or 500 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample.
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30).
-
Spectral Width: Typically -2 to 12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay (d1): 1-5 seconds. A longer delay is necessary for accurate integration.
-
Number of Scans: 8-16 scans are usually sufficient for a sample of adequate concentration.
-
Temperature: 298 K (25 °C).
¹³C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Spectral Width: Typically 0 to 200 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024-4096 scans are often required due to the low natural abundance of the ¹³C isotope.
-
Temperature: 298 K (25 °C).
2.1.3. Data Processing
-
Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1.0-2.0 Hz for ¹³C) to the Free Induction Decay (FID) and perform a Fourier transform.
-
Phasing: Manually or automatically phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: Apply a polynomial baseline correction to obtain a flat baseline.
-
Referencing: Calibrate the chemical shift scale by setting the internal standard (e.g., TMS) to 0.00 ppm or the residual solvent peak to its known chemical shift.
-
Peak Picking and Integration: Identify all significant peaks and integrate the ¹H NMR signals to determine the relative number of protons.
Synthesis Protocols for Representative Morpholinopyrimidine Derivatives
2.2.1. Synthesis of 2-methoxy-6-((substituted phenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)phenol derivatives
A three-step synthesis is typically employed:
-
Synthesis of 4-(6-chloropyrimidin-4-yl)morpholine: This intermediate is synthesized by reacting 4,6-dichloropyrimidine with morpholine in the presence of a base like potassium carbonate (K₂CO₃) in a solvent such as dimethylformamide (DMF) at room temperature.[3]
-
Synthesis of 4-(6-(piperazin-1-yl)pyrimidin-4-yl)morpholine: The chloro-substituted intermediate is then reacted with piperazine in a suitable solvent like 1,4-dioxane at an elevated temperature.[3]
-
Final Product Synthesis (Petasis Reaction): The final derivatives are synthesized via a one-pot three-component Petasis reaction. This involves reacting the piperazinyl-morpholinopyrimidine intermediate with a substituted boronic acid and a phenol derivative (e.g., 2-formyl-6-methoxyphenol) in a solvent like 1,4-dioxane at high temperature.[3]
2.2.2. Synthesis of 6-morpholinopyrimidine-5-carbonitrile derivatives
The synthesis of these derivatives often starts from a suitable pyrimidine precursor:
-
Synthesis of a key intermediate like 2-hydrazinyl-6-morpholinopyrimidine-5-carbonitrile: This can be achieved by reacting a precursor such as 2-methylthio-6-morpholinopyrimidine-5-carbonitrile with hydrazine hydrate.[4]
-
Reaction with electrophiles: The hydrazinyl intermediate is then reacted with various electrophiles to introduce diversity at the 2-position of the pyrimidine ring. For example, reaction with aldehydes or ketones can yield Schiff bases.[4]
Data Presentation: ¹H and ¹³C NMR of Morpholinopyrimidine Derivatives
The following tables summarize the ¹H and ¹³C NMR data for a selection of morpholinopyrimidine derivatives. Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz). Multiplicities are abbreviated as s (singlet), d (doublet), t (triplet), q (quartet), and m (multiplet).
NMR Data for 2-methoxy-6-((substituted phenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)phenol Derivatives
| Compound | Ar-H (ppm) | Pyrimidine-H (ppm) | Morpholine-H (ppm) | Piperazine-H (ppm) | Other Protons (ppm) |
| V4 | 7.28 (d, J=8.2 Hz, 2H), 6.76 (d, J=8.8 Hz, 2H), 6.70 (d, J=8.1 Hz, 1H), 6.64 (t, J=7.9 Hz, 1H), 6.53 (s, 1H) | 8.15 (s, 1H), 5.44 (s, 1H) | 3.69 (d, J=9.0 Hz, 4H), 3.45 (t, J=4.8 Hz, 4H) | 3.58 (d, J=32.3 Hz, 4H), 2.53 (d, J=62.8 Hz, 4H) | 11.76 (s, 1H, OH), 4.38 (s, 1H, CH), 3.82 (s, 3H, OCH₃), 3.69 (s, 3H, OCH₃) |
| V8 | 7.42-7.35 (m, 2H), 6.99 (t, J=8.7 Hz, 2H), 6.78-6.70 (m, 2H), 6.62 (d, J=7.7 Hz, 1H) | 8.24 (s, 1H), 5.50 (s, 1H) | 3.78-3.74 (m, 4H), 3.54 (t, J=4.9 Hz, 4H) | ~2.5 (overlapped) | 11.13 (s, 1H, OH), 4.46 (s, 1H, CH), 3.88 (s, 3H, OCH₃) |
Note: Data for V4 and V8 were obtained in CDCl₃ at 500 MHz.
¹³C NMR Data for 2-methoxy-6-((substituted phenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)phenol Derivatives
| Compound | Aromatic-C (ppm) | Pyrimidine-C (ppm) | Morpholine-C (ppm) | Piperazine-C (ppm) | Other Carbons (ppm) |
| V4 | 158.5, 147.6, 145.2, 133.0, 129.2, 123.9, 120.6, 119.8, 117.6, 113.8, 110.7 | 162.5, 158.1, 81.2 | 66.5, 44.7 | 51.3, 44.3 | 73.5 (CH), 55.9 (OCH₃), 55.2 (OCH₃) |
| V8 | 163.5, 161.5, 147.5, 144.9, 137.5, 129.8, 129.7, 123.9, 120.6, 119.8, 117.6, 115.5, 115.3, 110.7 | 162.5, 158.1, 81.2 | 66.5, 44.7 | 51.3, 44.3 | 72.8 (CH), 55.9 (OCH₃) |
Note: Data for V4 and V8 were obtained in CDCl₃ at 126 MHz.
NMR Data for 6-morpholinopyrimidine-5-carbonitrile Derivatives
| Compound | Pyrimidine-H (ppm) | Morpholine-H (ppm) | Other Protons (ppm) |
| 4 | 8.5 (s, 1H) | 3.94 (t, 4H), 3.74 (t, 4H) | 2.5 (s, 3H, SCH₃) |
| 5 | 8.3 (s, 1H) | 3.8 (t, 4H), 3.6 (t, 4H) | 9.0 (s, 1H, NH), 4.47 (s, 2H, NH₂) |
Note: Data obtained in DMSO-d₆.
¹³C NMR Data for 6-morpholinopyrimidine-5-carbonitrile Derivatives
| Compound | Pyrimidine-C (ppm) | Morpholine-C (ppm) | Other Carbons (ppm) |
| 4 | 168.0, 162.0, 160.0, 118.0, 90.0 | 66.3, 47.4 | 14.0 (SCH₃) |
| 5 | 165.0, 162.0, 160.0, 118.0, 85.0 | 66.0, 47.0 | - |
Note: Data obtained in DMSO-d₆.
Mandatory Visualization
PI3K/Akt/mTOR Signaling Pathway
Many morpholinopyrimidine derivatives have been investigated as inhibitors of the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling pathway, which is a crucial regulator of cell proliferation, growth, and survival.[4][5][6] Its dysregulation is frequently observed in cancer.
Caption: PI3K/Akt/mTOR signaling pathway with the inhibitory action of morpholinopyrimidine derivatives.
Experimental Workflow for NMR Analysis
The logical flow of sample preparation and data acquisition for NMR analysis is a critical component of structural elucidation.
Caption: Experimental workflow for the NMR analysis of morpholinopyrimidine derivatives.
Conclusion
This technical guide has provided a comprehensive overview of the ¹H and ¹³C NMR spectroscopy of morpholinopyrimidine derivatives. The detailed experimental protocols, tabulated spectral data, and synthesis outlines serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery. The characteristic NMR signatures presented herein will aid in the rapid and accurate structural confirmation of newly synthesized morpholinopyrimidine compounds. Furthermore, the visualization of the PI3K/Akt/mTOR signaling pathway highlights the biological relevance of this class of molecules and provides context for their development as targeted therapeutics. A thorough understanding and application of the principles and data outlined in this guide will undoubtedly facilitate the advancement of research involving morpholinopyrimidine derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. scispace.com [scispace.com]
- 4. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Mass Spectrometry Analysis of 2-Morpholinopyrimidine-4,6-diol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the mass spectrometry analysis of 2-Morpholinopyrimidine-4,6-diol. The document details experimental protocols, predicted fragmentation patterns, and potential biological signaling pathways, serving as a vital resource for researchers in drug discovery and development.
Compound Overview
This compound is a heterocyclic organic compound featuring a pyrimidine core substituted with a morpholine ring and two hydroxyl groups. Understanding its physicochemical properties is fundamental to developing robust analytical methods.
Table 1: Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 24193-00-8 | [1] |
| Molecular Formula | C₈H₁₁N₃O₃ | [2] |
| Molecular Weight | 197.19 g/mol | [2] |
| Predicted pKa | 8.31 ± 0.10 | [2] |
| Predicted Density | 1.56 ± 0.1 g/cm³ | [2] |
Experimental Protocols for Mass Spectrometry Analysis
The following protocols are recommended for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a powerful technique for the sensitive and selective analysis of polar small molecules.[3][4]
Sample Preparation
Given the polar nature of the analyte, a straightforward "dilute-and-shoot" method is often adequate for simple matrices. For more complex biological samples like plasma or tissue extracts, protein precipitation followed by solid-phase extraction (SPE) is advised to mitigate matrix effects.
Protocol for Protein Precipitation:
-
To 100 µL of the sample (e.g., plasma), add 300 µL of cold acetonitrile.
-
Vortex the mixture vigorously for 1 minute to ensure thorough protein precipitation.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.
Liquid Chromatography (LC) Conditions
Due to the polar nature of this compound, a hydrophilic interaction liquid chromatography (HILIC) or a mixed-mode liquid chromatography (MMLC) approach is recommended for optimal retention and separation.[5][6]
Table 2: Recommended LC Parameters
| Parameter | Recommended Condition |
| Column | HILIC Column (e.g., Amide, Cyano) or Mixed-Mode Column (Reversed-Phase/Cation Exchange) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with a high percentage of organic phase (e.g., 95% B) and gradually decrease to elute the polar analyte. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 30 - 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) Conditions
Electrospray ionization (ESI) in positive ion mode is the preferred method for analyzing this compound due to the presence of basic nitrogen atoms that are readily protonated.
Table 3: Recommended MS Parameters
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.2 - 3.9 kV[5][7] |
| Nebulizer Gas Pressure | 35 psi[5] |
| Drying Gas Flow Rate | 4 - 11 L/min[5][7] |
| Drying Gas Temperature | 200 - 250°C[5][7] |
| Scan Range | m/z 50-300 |
| Collision Gas | Argon |
Predicted Fragmentation Pattern
While no specific experimental mass spectrum for this compound is publicly available, a fragmentation pathway can be predicted based on the known fragmentation of pyrimidine and morpholine-containing compounds.[7][8] The molecular ion ([M+H]⁺) is expected at m/z 198.1.
Table 4: Predicted MS/MS Fragmentation of [M+H]⁺ at m/z 198.1
| Predicted Fragment (m/z) | Proposed Structure/Loss |
| 112.0 | Loss of morpholine moiety (C₄H₈NO) |
| 87.1 | Morpholine cation |
| 170.1 | Loss of CO |
| 142.1 | Loss of C₂H₂O₂ |
| 57.0 | Fragment of morpholine ring |
The fragmentation process likely involves the initial cleavage of the morpholine ring, followed by the characteristic fragmentation of the pyrimidine core.[8] The stability of the resulting ions will dictate the relative abundance of the observed peaks.[9]
Experimental and Logical Workflow
The following diagram illustrates a typical workflow for the mass spectrometry analysis of this compound, from sample receipt to data interpretation.
Caption: Experimental workflow for LC-MS/MS analysis.
Potential Biological Signaling Pathways
Derivatives of morpholinopyrimidine have shown potential as anti-inflammatory agents and as inhibitors of the PI3K/mTOR signaling pathway, which is often dysregulated in cancer.[10][11][12][13]
PI3K/mTOR Signaling Pathway
The PI3K/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival. Its inhibition is a key strategy in cancer therapy.
Caption: Potential inhibition of the PI3K/mTOR pathway.
Inflammatory Signaling Pathway
Morpholinopyrimidine derivatives have been investigated for their ability to modulate inflammatory responses, potentially by inhibiting key signaling molecules.[11][12][13][14]
Caption: Potential modulation of inflammatory signaling.
References
- 1. guidechem.com [guidechem.com]
- 2. This compound CAS#: 24193-00-8 [chemicalbook.com]
- 3. Analysis of polar primary metabolites in biological samples using targeted metabolomics and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LC-MS metabolomics of polar compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. article.sapub.org [article.sapub.org]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. scispace.com [scispace.com]
FTIR spectral analysis of substituted pyrimidines
An In-depth Technical Guide to the FTIR Spectral Analysis of Substituted Pyrimidines
For: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Fourier Transform Infrared (FTIR) spectroscopy as a pivotal analytical technique for the structural elucidation and characterization of substituted pyrimidines. Pyrimidine and its derivatives are fundamental scaffolds in numerous biologically active compounds, including pharmaceuticals and agrochemicals, making their precise structural analysis critical for research and development.[1][2] FTIR spectroscopy offers a rapid, non-destructive, and highly informative method for identifying functional groups and understanding the molecular structure of these heterocyclic compounds.[1]
Theoretical Background of FTIR Spectroscopy
FTIR spectroscopy is an analytical technique that measures the absorption of infrared radiation by a sample, which induces vibrations in the chemical bonds of the molecules.[1] These molecular vibrations are quantized and occur at specific frequencies corresponding to the energy of the bond and the mass of the bonded atoms. The resulting FTIR spectrum is a plot of infrared intensity versus wavenumber (cm⁻¹), which serves as a unique molecular "fingerprint."[1] By analyzing the position, intensity, and shape of the absorption bands in the spectrum, one can identify the functional groups present in a molecule, gain insights into its structural arrangement, and study intermolecular interactions.[1]
Characteristic FTIR Vibrational Modes of Substituted Pyrimidines
The FTIR spectrum of a substituted pyrimidine can be divided into several regions, each providing distinct structural information. The key is to correlate the observed absorption bands with the vibrational modes of the pyrimidine ring itself and the various functional groups that may be attached to it.[2]
Pyrimidine Ring Vibrations
The pyrimidine ring gives rise to a series of characteristic absorption bands. These include:
-
C-H Stretching: Aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹.[3]
-
C=C and C=N Stretching: The stretching vibrations of the C=C and C=N bonds within the aromatic ring are observed in the 1600-1450 cm⁻¹ range.[1][4] These bands are often sharp and can be influenced by the nature and position of substituents.
-
Ring Vibrations: Complex vibrations involving the entire ring structure (ring breathing and deformations) occur in the fingerprint region, typically below 1500 cm⁻¹.
Substituent-Specific Vibrations
The true power of FTIR in analyzing pyrimidine derivatives lies in its ability to identify the various substituents attached to the core ring. The presence of different functional groups introduces characteristic absorption bands.[1][2]
-
Amino Groups (-NH₂): Commonly found in derivatives like cytosine, amino groups exhibit strong N-H stretching vibrations, typically as two distinct bands in the 3500-3300 cm⁻¹ region (asymmetric and symmetric stretching).[1][5] An N-H scissoring (bending) vibration is also observed near 1650-1600 cm⁻¹.[1]
-
Carbonyl Groups (C=O): Keto-substituted pyrimidines, such as 5-fluorouracil or uracil derivatives, show a strong and sharp C=O stretching band between 1720-1650 cm⁻¹.[1][6] The exact position can be affected by hydrogen bonding and conjugation.
-
Thione Groups (C=S): For thio-derivatives like 2-thiouracil, the C=S stretching vibration is typically found in the 1200-1050 cm⁻¹ range.[1][3]
-
Methyl Groups (-CH₃): Methyl substituents can be identified by their C-H stretching vibrations around 2950-2850 cm⁻¹.[1]
-
Halogen Groups (C-X): Carbon-halogen bonds give rise to absorptions in the lower frequency (fingerprint) region. The C-F bond, for instance, results in a strong peak between 1400-1000 cm⁻¹.[1] The C-Cl stretch is observed at a lower frequency, around 700 cm⁻¹.[4]
-
N-H Ring Protons: The N-H stretching vibrations from the pyrimidine ring itself, as seen in uracil or thymine, typically appear as a broad band in the 3400-3100 cm⁻¹ range, often indicating hydrogen bonding in the solid state.[1]
Data Presentation: Summary of Vibrational Frequencies
The following tables summarize the key FTIR absorption frequencies for substituted pyrimidines, providing a quick reference for spectral interpretation.
Table 1: Characteristic FTIR Absorption Bands for Substituted Pyrimidines
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group / Structural Feature | Reference |
| 3500 - 3300 | N-H Asymmetric & Symmetric Stretch | Primary Amino Group (-NH₂) | [1][5] |
| 3400 - 3100 | N-H Stretch | Ring N-H (e.g., in Uracil) | [1] |
| 3100 - 3000 | C-H Stretch | Aromatic C-H (Ring) | [3] |
| 2950 - 2850 | C-H Stretch | Methyl Group (-CH₃) | [1] |
| 1720 - 1650 | C=O Stretch | Carbonyl / Keto Group | [1][4][6] |
| 1650 - 1600 | N-H Bend (Scissoring) | Primary Amino Group (-NH₂) | [1] |
| 1600 - 1450 | C=C and C=N Stretch | Pyrimidine Ring | [1][4] |
| 1400 - 1000 | C-F Stretch | Fluoro-substituent | [1] |
| 1200 - 1050 | C=S Stretch | Thione Group | [1][3] |
| ~700 | C-Cl Stretch | Chloro-substituent | [4] |
Table 2: FTIR Data for Specific Substituted Pyrimidine Case Studies
| Compound | Key Substituents | Characteristic FTIR Peaks (cm⁻¹) | Reference |
| 2-Amino-4,6-dimethylpyrimidine | Amino, Methyl | 3400-3300: N-H Stretch2950-2850: C-H Stretch (Methyl)1650-1600: C=N Stretch~1600: NH₂ Scissoring | [1] |
| 5-Fluorouracil | Carbonyl, Fluoro, Ring N-H | 3500-3100: N-H Stretch (broad)1720 & 1660: C=O Stretches1400-1000: C-F Stretch1600-1550: C=C and C=N Stretches | [1] |
| Cytosine | Amino, Carbonyl, Ring N-H | 3500-3300: NH₂ Stretch1700-1650: C=O Stretch1600-1450: Ring Vibrations | [1] |
| 2-Thiouracil | Thione, Carbonyl, Ring N-H | 3400-3200: N-H Stretch1720-1700: C=O Stretch1200-1050: C=S Stretch1600-1500: C=C and C=N Stretches | [1] |
Experimental Protocols
A standardized protocol is crucial for obtaining high-quality, reproducible FTIR spectra.
Sample Preparation
The choice of sample preparation method depends on the physical state of the sample. For solid pyrimidine derivatives, the Potassium Bromide (KBr) pellet method is common.
-
KBr Pellet Method:
-
Grind 1-2 mg of the solid pyrimidine derivative sample with approximately 100-200 mg of dry, spectroscopy-grade KBr powder in an agate mortar.
-
Ensure the mixture is homogenous and has a fine, consistent particle size to minimize scattering of the IR beam.
-
Transfer the mixture to a pellet-forming die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent or translucent pellet. The pellet should be clear enough to allow the IR beam to pass through.
-
-
Attenuated Total Reflectance (ATR):
-
ATR is a simpler alternative that requires minimal sample preparation.
-
Place a small amount of the solid or liquid sample directly onto the ATR crystal (e.g., diamond or zinc selenide).
-
Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal. This technique is ideal for rapid screening.
-
Data Acquisition
-
Background Spectrum: First, run a background scan with no sample in the beam path (for KBr) or with a clean, empty ATR crystal. This is essential to account for atmospheric CO₂, water vapor, and instrument-specific signals.
-
Sample Spectrum: Place the prepared sample (KBr pellet or on the ATR crystal) in the spectrometer's sample compartment.
-
Acquisition Parameters:
-
Spectral Range: Typically 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹ is sufficient for most routine analyses.
-
Number of Scans: Co-add 16 to 32 scans to improve the signal-to-noise ratio.
-
-
The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Visualized Workflows and Logic
Diagrams can clarify the experimental and analytical processes involved in FTIR spectroscopy.
Caption: A flowchart illustrating the typical experimental workflow for the FTIR analysis of pyrimidine derivatives.
Caption: A diagram showing the logical steps involved in interpreting an FTIR spectrum for structural analysis.
Conclusion
FTIR spectroscopy is an indispensable tool in the arsenal of chemists and pharmaceutical scientists working with pyrimidine derivatives.[1] Its ability to provide rapid and detailed information on the functional groups present in a molecule makes it ideal for reaction monitoring, quality control, and the comprehensive structural characterization of novel compounds. By systematically analyzing the key regions of the infrared spectrum and correlating the observed bands with known vibrational frequencies, researchers can confidently elucidate the structures of substituted pyrimidines, accelerating the process of drug discovery and development.
References
- 1. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 2. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 3. pubs.aip.org [pubs.aip.org]
- 4. researchgate.net [researchgate.net]
- 5. ijirset.com [ijirset.com]
- 6. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide on the X-ray Crystal Structure of Morpholinopyrimidine Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the X-ray crystal structure analysis of morpholinopyrimidine compounds, a class of molecules with significant interest in drug discovery due to their diverse biological activities. This document details the experimental protocols for determining their three-dimensional structures, presents key crystallographic data, and contextualizes their structural features within a relevant biological signaling pathway.
Introduction to Morpholinopyrimidine Compounds
Morpholinopyrimidine derivatives are heterocyclic compounds that have garnered substantial attention in medicinal chemistry. They are known to exhibit a wide range of pharmacological properties, including anti-inflammatory and anticancer activities. Notably, certain morpholinopyrimidine-based molecules have been developed as potent inhibitors of the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway, which is frequently dysregulated in various human cancers. Understanding the precise three-dimensional arrangement of atoms in these compounds through X-ray crystallography is paramount for structure-activity relationship (SAR) studies and the rational design of more effective and selective therapeutic agents.
Experimental Protocol: Single-Crystal X-ray Diffraction
The determination of the crystal structure of a morpholinopyrimidine compound involves a multi-step process, from crystal growth to data analysis. The following protocol is a generalized methodology based on standard crystallographic practices.
2.1. Crystallization
High-quality single crystals are a prerequisite for a successful X-ray diffraction experiment. A common method for growing crystals of organic molecules like morpholinopyrimidines is slow evaporation from a suitable solvent or a mixture of solvents.
-
Procedure: A saturated solution of the purified morpholinopyrimidine compound is prepared in a solvent in which it is sparingly soluble (e.g., ethanol, methanol, acetonitrile, or a mixture such as ethyl acetate-hexane). The solution is filtered to remove any particulate matter and left undisturbed in a loosely covered vial at room temperature. Slow evaporation of the solvent over several days to weeks can lead to the formation of diffraction-quality single crystals.
2.2. Data Collection
Once suitable crystals are obtained, they are mounted on a goniometer head and placed in the X-ray beam of a diffractometer.
-
Instrumentation: Data collection is typically performed on a modern single-crystal X-ray diffractometer equipped with a CCD or CMOS detector and a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).
-
Data Collection Parameters: The crystal is maintained at a low temperature (e.g., 100 K or 150 K) using a cryostream to minimize thermal vibrations and potential radiation damage. A series of diffraction images are collected as the crystal is rotated in the X-ray beam. Data collection strategies are designed to ensure a complete and redundant dataset.
2.3. Structure Solution and Refinement
The collected diffraction data is processed to determine the crystal's unit cell parameters and the intensities of the reflections.
-
Software: Software packages such as SHELX or Olex2 are commonly used for structure solution and refinement.
-
Structure Solution: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Structure Refinement: The initial model is refined by a full-matrix least-squares method on F² to minimize the difference between the observed and calculated structure factors. All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.
The experimental workflow for single-crystal X-ray diffraction is illustrated in the following diagram:
Crystallographic Data for a Morpholinopyrimidine Analog: 4-(Pyrazin-2-yl)morpholine
Table 1: Crystal Data and Structure Refinement for 4-(Pyrazin-2-yl)morpholine
| Parameter | Value |
| Empirical formula | C₈H₁₁N₃O |
| Formula weight | 165.19 |
| Temperature | 150(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | |
| a | 7.935(2) Å |
| b | 10.648(3) Å |
| c | 9.887(3) Å |
| α | 90° |
| β | 109.95(3)° |
| γ | 90° |
| Volume | 785.4(4) ų |
| Z | 4 |
| Density (calculated) | 1.397 Mg/m³ |
| Absorption coefficient | 0.098 mm⁻¹ |
| F(000) | 352 |
| Data collection | |
| Theta range for data collection | 2.67 to 25.00° |
| Index ranges | -9<=h<=9, -12<=k<=12, -11<=l<=11 |
| Reflections collected | 5619 |
| Independent reflections | 1381 [R(int) = 0.0461] |
| Refinement | |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 1381 / 0 / 110 |
| Goodness-of-fit on F² | 1.042 |
| Final R indices [I>2sigma(I)] | R1 = 0.0469, wR2 = 0.1118 |
| R indices (all data) | R1 = 0.0664, wR2 = 0.1228 |
Table 2: Selected Bond Lengths for 4-(Pyrazin-2-yl)morpholine
| Bond | Length (Å) |
| N(1)-C(1) | 1.320(3) |
| N(1)-C(4) | 1.339(3) |
| N(2)-C(2) | 1.322(3) |
| N(2)-C(3) | 1.341(3) |
| N(3)-C(1) | 1.383(3) |
| N(3)-C(5) | 1.458(3) |
| N(3)-C(8) | 1.460(3) |
| O(1)-C(6) | 1.424(3) |
| O(1)-C(7) | 1.425(3) |
| C(5)-C(6) | 1.514(3) |
| C(7)-C(8) | 1.512(3) |
Table 3: Selected Bond Angles for 4-(Pyrazin-2-yl)morpholine
| Angle | Degrees (°) |
| C(1)-N(1)-C(4) | 115.8(2) |
| C(2)-N(2)-C(3) | 116.0(2) |
| C(1)-N(3)-C(5) | 120.9(2) |
| C(1)-N(3)-C(8) | 121.2(2) |
| C(5)-N(3)-C(8) | 117.8(2) |
| C(6)-O(1)-C(7) | 109.8(2) |
| N(1)-C(1)-N(3) | 121.1(2) |
| N(2)-C(2)-C(3) | 122.3(2) |
Signaling Pathway Involvement: The PI3K/Akt/mTOR Pathway
Many morpholinopyrimidine compounds have been identified as inhibitors of the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell proliferation, growth, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a prime target for drug development.
The general mechanism of action for morpholinopyrimidine-based PI3K inhibitors involves binding to the ATP-binding pocket of the PI3K enzyme, thereby preventing the phosphorylation of its downstream targets. The morpholine moiety often plays a crucial role in establishing key hydrogen bonding interactions within the active site, contributing to the inhibitor's potency and selectivity.
Below is a simplified representation of the PI3K/Akt/mTOR signaling pathway and the point of intervention for morpholinopyrimidine inhibitors.
Conclusion
The X-ray crystal structure of morpholinopyrimidine compounds and their analogs provides invaluable information for understanding their chemical properties and biological activities. The detailed atomic coordinates, bond lengths, and bond angles obtained from crystallographic studies are essential for computational modeling, such as molecular docking and pharmacophore mapping, which are integral to modern drug discovery efforts. The structural insights, when combined with biological data, enable a more rational approach to the design of next-generation inhibitors targeting key signaling pathways in diseases like cancer. This guide serves as a foundational resource for researchers engaged in the structural and functional characterization of this important class of molecules.
Physical and chemical properties of 2-Morpholinopyrimidine-4,6-diol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of 2-Morpholinopyrimidine-4,6-diol. The document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of pyrimidine derivatives. This guide includes a summary of known physical and chemical data, detailed hypothetical experimental protocols for its synthesis and characterization, and a discussion of its potential role in key biological signaling pathways. The information is presented in a structured format, including data tables and graphical representations of pathways and workflows, to facilitate understanding and further research.
Introduction
This compound, a heterocyclic organic compound, belongs to the vast family of pyrimidine derivatives. The pyrimidine scaffold is a fundamental building block in numerous biologically active molecules, including nucleic acids, vitamins, and a wide array of synthetic drugs with applications as anticancer, antimicrobial, and anti-inflammatory agents. The incorporation of a morpholine moiety at the 2-position and hydroxyl groups at the 4- and 6-positions of the pyrimidine ring suggests that this compound may possess unique chemical properties and biological activities. This guide aims to consolidate the available information on this compound and provide a foundational resource for its further investigation and potential therapeutic development.
Physical and Chemical Properties
The physical and chemical properties of this compound are summarized in the tables below. It is important to note that while some data is derived from experimental observations, other values are predicted based on computational models.
Physical Properties
| Property | Value | Source |
| Appearance | Off-white to light yellow solid | Supplier Data |
| Molecular Formula | C₈H₁₁N₃O₃ | [1][2][3] |
| Molecular Weight | 197.19 g/mol | [1][2][3] |
| Melting Point | > 300 °C (decomposes) | [4] |
| Boiling Point | 495.6 ± 55.0 °C at 760 mmHg (Predicted) | [1] |
| Solubility | Soluble in polar solvents such as water and dimethyl sulfoxide (DMSO). | [4] |
| Density | 1.56 ± 0.1 g/cm³ (Predicted) | [2][5] |
| pKa | 8.31 ± 0.10 (Predicted) | [2][5] |
Chemical Identifiers
| Identifier | Value |
| CAS Number | 24193-00-8 |
| IUPAC Name | 2-(Morpholin-4-yl)pyrimidine-4,6-diol |
| Canonical SMILES | C1COCCN1C2=NC(=CC(=O)N2)O |
| InChI | InChI=1S/C8H11N3O3/c12-6-5-7(13)10-8(9-6)11-1-3-14-4-2-11/h5H,1-4H2,(H2,9,10,12,13) |
Synthesis and Characterization
Hypothetical Synthesis Protocol
A potential synthesis route involves the nucleophilic substitution of a suitable dihalopyrimidine with morpholine, followed by hydrolysis.
Reaction Scheme:
Experimental Workflow:
References
- 1. This compound Price from Supplier Brand Shanghai Amole Biotechnology Co., Ltd. on Chemsrc.com [chemsrc.com]
- 2. This compound CAS#: 24193-00-8 [chemicalbook.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Buy this compound (EVT-332326) | 24193-00-8 [evitachem.com]
- 5. 24193-00-8 | CAS DataBase [chemicalbook.com]
Tautomerism in Dihydroxypyrimidine Compounds: A Technical Guide for Researchers and Drug Development Professionals
An in-depth exploration of the structural dynamics of dihydroxypyrimidines, this guide details the crucial role of tautomerism in their chemical behavior and biological activity. It serves as a comprehensive resource for researchers, scientists, and professionals engaged in drug discovery and development, providing both theoretical understanding and practical methodologies for the study of these vital compounds.
Dihydroxypyrimidine derivatives are a cornerstone of medicinal chemistry and molecular biology, forming the structural basis of nucleobases such as uracil and thymine, as well as a range of therapeutic agents. The biological function and chemical reactivity of these molecules are profoundly influenced by tautomerism, the dynamic equilibrium between two or more interconvertible structural isomers. This guide provides a detailed examination of tautomerism in key dihydroxypyrimidine compounds, including 2,4-dihydroxypyrimidines (e.g., uracil and its derivatives) and 4,6-dihydroxypyrimidines, with a focus on the implications for drug design and development.
The Landscape of Dihydroxypyrimidine Tautomerism
Dihydroxypyrimidines primarily exhibit lactam-lactim and keto-enol tautomerism. The lactam form, characterized by a carbonyl group and an adjacent nitrogen-bound hydrogen, is generally the most stable and predominant tautomer under physiological conditions. The lactim form, in contrast, features a hydroxyl group and a carbon-nitrogen double bond. The equilibrium between these forms is influenced by a variety of factors including substitution patterns on the pyrimidine ring, solvent polarity, and pH.
Tautomerism in 2,4-Dihydroxypyrimidines (Uracil and Derivatives)
Uracil (2,4-dihydroxypyrimidine) and its derivatives, such as thymine (5-methyluracil) and the anticancer drug 5-fluorouracil, predominantly exist in the diketo (lactam) form.[1][2] However, the existence of rare enol (lactim) tautomers has significant biological implications, particularly in the context of spontaneous mutagenesis, where the formation of non-canonical base pairs can occur.[3][4] The anticancer activity of 5-fluorouracil is also linked to its tautomeric equilibrium, which influences its incorporation into RNA and DNA and its inhibition of thymidylate synthase.[5][6]
Tautomerism in 4,6-Dihydroxypyrimidines
4,6-Dihydroxypyrimidine and its derivatives also exhibit keto-enol tautomerism.[7][8] Studies have shown that these compounds can exist in various tautomeric forms, with the equilibrium being sensitive to substitution and the surrounding environment.[7][9] For instance, X-ray structure analysis has revealed the existence of both molecular and ionic polymorphic forms of 4,6-dihydroxypyrimidine in the solid state.[7]
Quantitative Analysis of Tautomeric Equilibria
The relative populations of tautomers can be quantified through experimental and computational methods. The equilibrium constant (KT) provides a measure of the relative stability of the tautomers.
Table 1: Calculated Relative Energies of Dihydroxypyrimidine Tautomers
| Compound | Tautomer | Method | Relative Energy (kcal/mol) | Reference |
| Uracil | 2,4-diketo | B3LYP/6-31+G(d,p) | 0.0 | [10] |
| 2-hydroxy-4-keto | B3LYP/6-31+G(d,p) | 9.8 | [10] | |
| 4-hydroxy-2-keto | B3LYP/6-31+G(d,p) | 12.5 | [10] | |
| 2,4-dihydroxy | B3LYP/6-31+G(d,p) | 22.1 | [10] | |
| 5-Fluorouracil | 2,4-diketo | MP4/6-31++G(d,p)//MP2/6-31+G(d,p) | 0.0 | [11] |
| 2-hydroxy-4-oxo | MP4/6-31++G(d,p)//MP2/6-31+G(d,p) | 7.76 | [11] | |
| 4-hydroxy-2-oxo | MP4/6-31++G(d,p)//MP2/6-31+G(d,p) | 11.50 | [11] |
Table 2: Experimental Basicity Constants (pKb) of 4,6-Dihydroxypyrimidine Derivatives
| Compound | Substituent at C2 | pKb1 | pKb2 | Reference |
| 4,6-Dihydroxypyrimidine | H | 1.83 | -3.11 | [9] |
| 6-Hydroxy-2-methylpyrimidine-4(3H)-one | CH3 | 2.53 | -2.60 | [9] |
| 6-Hydroxy-2-ethylpyrimidine-4(3H)-one | C2H5 | 2.58 | -2.62 | [9] |
| Barbituric acid | OH | -1.95 | -5.73 | [9] |
| 6-Hydroxy-2-methyl-5-nitropyrimidine-4(3H)-one | CH3, NO2 at C5 | -2.33 | - | [9] |
Experimental Protocols for Tautomerism Analysis
A multi-faceted approach combining various spectroscopic and computational techniques is essential for a thorough investigation of dihydroxypyrimidine tautomerism.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for identifying and quantifying tautomers in solution.[2][12]
Methodology:
-
Sample Preparation: Dissolve the dihydroxypyrimidine compound in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, D2O). The choice of solvent is critical as it can influence the tautomeric equilibrium.
-
1H and 13C NMR Spectra Acquisition: Record high-resolution 1H and 13C NMR spectra. Key diagnostic signals include the chemical shifts of N-H protons, C=O carbons, and carbons bearing hydroxyl groups.
-
Advanced NMR Techniques: Employ advanced techniques such as 15N NMR and variable-temperature NMR to gain further insights into the tautomeric dynamics and thermodynamics.[13][14]
-
Data Analysis: Integrate the signals corresponding to each tautomer to determine their relative populations. The chemical shifts provide structural information, with distinct differences expected between lactam and lactim forms.[10][15]
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy can be used to monitor tautomeric equilibria, particularly in response to changes in solvent or pH.[7][16]
Methodology:
-
Solution Preparation: Prepare solutions of the compound in various solvents of differing polarity and in buffer solutions of varying pH.
-
Spectral Measurement: Record the UV-Vis absorption spectra for each solution.
-
Data Analysis: Analyze the changes in the absorption maxima (λmax) and molar absorptivity. Different tautomers will exhibit distinct absorption profiles. This method is particularly useful for determining basicity constants (pKb) which are related to the tautomeric equilibrium.[9][17]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is highly effective in identifying the functional groups characteristic of different tautomers.[18][19][20]
Methodology:
-
Sample Preparation: Prepare the sample as a KBr pellet, a nujol mull, or in solution. For studying gas-phase tautomerism, matrix isolation techniques can be employed.[19]
-
Spectrum Acquisition: Record the FTIR spectrum over the appropriate range (typically 4000-400 cm-1).
-
Data Analysis: Identify the characteristic vibrational bands. The C=O stretching vibration (around 1650-1750 cm-1) is indicative of the lactam form, while the O-H stretching (around 3200-3600 cm-1) and C=N stretching (around 1600-1680 cm-1) are characteristic of the lactim form.[20][21]
X-ray Crystallography
Single-crystal X-ray diffraction provides definitive structural information about the tautomeric form present in the solid state.[22][23]
Methodology:
-
Crystal Growth: Grow single crystals of the dihydroxypyrimidine compound from a suitable solvent.
-
Data Collection: Collect X-ray diffraction data from the crystal.
-
Structure Solution and Refinement: Solve and refine the crystal structure to determine the precise atomic positions, thereby identifying the tautomeric form.
Computational Modeling of Tautomerism
Quantum chemical calculations are invaluable for predicting the relative stabilities of tautomers and for interpreting experimental data.[24][25]
Methodology:
-
Structure Optimization: Perform geometry optimizations for all possible tautomers using methods such as Density Functional Theory (DFT) with an appropriate basis set (e.g., B3LYP/6-311++G**).
-
Energy Calculations: Calculate the single-point energies and Gibbs free energies of the optimized structures to determine their relative stabilities.
-
Solvation Effects: Incorporate the effects of solvent using continuum solvation models (e.g., PCM, SMD) to predict tautomer ratios in solution.
-
Spectroscopic Prediction: Calculate theoretical NMR chemical shifts and vibrational frequencies to aid in the assignment of experimental spectra.
Visualizing Tautomeric Relationships and Workflows
Caption: Tautomeric equilibria in dihydroxypyrimidines.
Caption: Workflow for tautomerism analysis.
Implications for Drug Discovery and Development
The tautomeric state of a dihydroxypyrimidine-based drug candidate can profoundly impact its pharmacokinetic and pharmacodynamic properties.[26][27][28][29][30] Tautomerism can influence:
-
Receptor Binding: Different tautomers present distinct hydrogen bonding patterns and shapes, leading to varied binding affinities for biological targets.
-
Solubility and Permeability: The polarity of a molecule is altered between tautomeric forms, affecting its solubility and ability to cross biological membranes.
-
Metabolism: The metabolic fate of a drug can be dependent on its predominant tautomeric form.
-
Toxicity: The potential for off-target effects and toxicity may be linked to the presence of minor tautomers.
A thorough understanding and characterization of the tautomeric behavior of dihydroxypyrimidine-based drug candidates are therefore critical for successful drug design and development.
Caption: Impact of tautomerism on drug development.
Conclusion
Tautomerism is a fundamental aspect of the chemistry of dihydroxypyrimidine compounds with far-reaching implications for their biological function and therapeutic applications. A comprehensive analysis of tautomeric equilibria, utilizing a combination of advanced experimental and computational techniques, is essential for researchers and drug development professionals. This guide provides a foundational framework for understanding and investigating tautomerism in this important class of molecules, ultimately contributing to the rational design of more effective and safer therapeutic agents.
References
- 1. ias.ac.in [ias.ac.in]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Role of tautomerism in RNA biochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Oxo-hydroxy tautomerism of 5-fluorouracil: water-assisted proton transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Factors Governing the Chemical Stability and NMR Parameters of Uracil Tautomers and Its 5-Halogen Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Tautomerism of uracil and thymine in aqueous solution: spectroscopic evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Tautomerism of Uracil and Thymine in Aqueous Solution: Spectroscopic Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Characterization of tautomeric forms of anti-cancer drug gemcitabine and their interconversion upon mechano-chemical treatment, using ATR-FTIR spectroscopy and complementary methods - PMC [pmc.ncbi.nlm.nih.gov]
- 19. UV-induced generation of rare tautomers of allopurinol and 9-methylhypoxanthine -- a matrix isolation FTIR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 21. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 22. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 23. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 24. Fitting quantum machine learning potentials to experimental free energy data: predicting tautomer ratios in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Tautomerism in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Let’s not forget tautomers - PMC [pmc.ncbi.nlm.nih.gov]
- 28. chemrxiv.org [chemrxiv.org]
- 29. researchgate.net [researchgate.net]
- 30. What impact does tautomerism have on drug discovery and development? - PMC [pmc.ncbi.nlm.nih.gov]
Purity Analysis of Synthesized 2-Morpholinopyrimidine-4,6-diol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the purity analysis of synthesized 2-Morpholinopyrimidine-4,6-diol, a pyrimidine derivative of interest in pharmaceutical research. This document outlines detailed experimental protocols for various analytical techniques, presents data in a structured format for clarity, and includes visualizations of relevant workflows and biological pathways.
Introduction
This compound is a heterocyclic organic compound with potential applications in drug discovery and development. As with any synthesized active pharmaceutical ingredient (API), rigorous purity analysis is crucial to ensure its quality, safety, and efficacy. This guide details the multifaceted approach required for the comprehensive purity assessment of this compound, encompassing chromatographic, spectroscopic, and elemental analysis techniques.
Synthesis and Potential Impurities
The synthesis of this compound typically involves the condensation of a substituted pyrimidine with morpholine. A plausible synthetic route starts from diethyl malonate and urea to form 2,4,6-trihydroxypyrimidine (barbituric acid), followed by chlorination and subsequent reaction with morpholine.
Based on this synthetic pathway, several process-related impurities could be present in the final product. These may include unreacted starting materials, intermediates, and byproducts from side reactions.
Table 1: Potential Impurities in the Synthesis of this compound
| Impurity Name | Structure | Potential Source |
| Diethyl Malonate | Unreacted starting material | |
| Urea | Unreacted starting material | |
| Barbituric Acid | Intermediate | |
| 2,4,6-Trichloropyrimidine | Intermediate | |
| 2,4-dichloro-6-morpholinopyrimidine | Incomplete reaction | |
| 4,6-dichloro-2-morpholinopyrimidine | Incomplete reaction | |
| Unidentified degradation products | - | Instability of intermediates or final product |
Experimental Protocols for Purity Analysis
A combination of analytical techniques is essential for a thorough purity analysis. The following protocols provide a framework for the characterization and quantification of this compound and its potential impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary method for determining the purity of the synthesized compound and quantifying impurities. A reverse-phase method is generally suitable for this type of polar molecule.
Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Gradient Elution:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of a 50:50 mixture of water and acetonitrile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation and can be used to identify and quantify impurities if present in sufficient amounts.
Protocol:
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6).
-
¹H NMR Acquisition:
-
Acquire a standard proton NMR spectrum.
-
Typical spectral width: -2 to 12 ppm.
-
Number of scans: 16-64.
-
-
¹³C NMR Acquisition:
-
Acquire a standard carbon-13 NMR spectrum.
-
Typical spectral width: 0 to 200 ppm.
-
Number of scans: 1024 or more, depending on sample concentration.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is suitable for the analysis of volatile or semi-volatile impurities that may be present from the synthesis.
Protocol:
-
Instrumentation: A standard GC-MS system.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 min.
-
Ramp: 10°C/min to 280°C.
-
Hold at 280°C for 5 min.
-
-
Injector Temperature: 250°C.
-
MS Transfer Line Temperature: 280°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-500 amu.
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent like methanol or dichloromethane.
Elemental Analysis
Elemental analysis is used to determine the percentage composition of carbon, hydrogen, and nitrogen in the synthesized compound, which serves as a fundamental check of its empirical formula.
Protocol:
-
Instrumentation: A CHN elemental analyzer.
-
Sample Preparation: Accurately weigh 2-3 mg of the dried sample into a tin capsule.
-
Analysis: The sample is combusted at high temperature (around 900-1000°C) in a stream of oxygen. The resulting gases (CO₂, H₂O, and N₂) are separated by a chromatographic column and quantified by a thermal conductivity detector.
-
Comparison: The experimental percentages of C, H, and N are compared with the theoretical values calculated from the molecular formula of this compound (C₈H₁₁N₃O₃).
Data Presentation
The quantitative data obtained from the purity analysis should be summarized in clear and concise tables for easy interpretation and comparison.
Table 2: Representative Purity Profile of Synthesized this compound by HPLC
| Peak No. | Retention Time (min) | Area (%) | Identification |
| 1 | 4.2 | 0.15 | Impurity A (e.g., Barbituric Acid) |
| 2 | 12.5 | 99.5 | This compound |
| 3 | 18.9 | 0.25 | Impurity B (e.g., Dichlorinated intermediate) |
| 4 | 22.1 | 0.10 | Unknown Impurity |
Table 3: Elemental Analysis Data for Synthesized this compound
| Element | Theoretical (%) | Experimental (%) | Difference (%) |
| Carbon (C) | 48.73 | 48.65 | -0.08 |
| Hydrogen (H) | 5.62 | 5.68 | +0.06 |
| Nitrogen (N) | 21.31 | 21.25 | -0.06 |
Visualizations
Diagrams are provided to illustrate key processes and relationships relevant to the analysis and potential biological context of this compound.
Caption: Synthetic workflow for this compound.
Caption: Workflow for the purity analysis of the synthesized compound.
Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway.
Conclusion
The purity of synthesized this compound must be rigorously established to ensure its suitability for further research and development. A combination of chromatographic and spectroscopic techniques, as detailed in this guide, provides a robust framework for identifying and quantifying the main component and any process-related impurities. The presented protocols and data tables serve as a practical reference for researchers in the field, emphasizing the importance of a multi-faceted analytical approach in drug development. The potential interaction with key biological pathways, such as the PI3K/Akt/mTOR pathway, highlights the need for well-characterized, high-purity compounds for biological screening.
Methodological & Application
Application Notes and Protocols: Biological Activity Screening of 2-Morpholinopyrimidine-4,6-diol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrimidine and its derivatives are a critical class of heterocyclic compounds in medicinal chemistry, known to exhibit a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The morpholine moiety is a prevalent feature in many approved drugs and clinical candidates, often contributing to improved pharmacological properties. The compound 2-Morpholinopyrimidine-4,6-diol, a member of the morpholinopyrimidine family, holds potential for diverse biological activities due to its structural similarity to endogenous nucleobases and other bioactive molecules.
This document provides a comprehensive guide for the biological activity screening of this compound. It outlines detailed protocols for a panel of in vitro assays to investigate its potential cytotoxic, antimicrobial, anti-inflammatory, and kinase inhibitory activities. Furthermore, it includes templates for data presentation and visualizations of relevant signaling pathways to aid in the interpretation of screening results. While specific biological activity data for this compound is not extensively reported in the public domain, the protocols and approaches described herein are based on established methodologies for screening compounds of this class.
Experimental Workflow for Biological Screening
The following diagram outlines a general workflow for the initial biological evaluation of a test compound like this compound.
Caption: General workflow for in vitro biological screening of a novel compound.
Data Presentation
Quantitative results from the screening assays should be summarized in clear and concise tables to facilitate comparison and interpretation.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (µM) ± SD |
| MCF-7 | Breast Adenocarcinoma | > 100 |
| A549 | Lung Carcinoma | > 100 |
| HeLa | Cervical Cancer | > 100 |
| HEK293 | Normal Kidney | > 100 |
IC50: Half-maximal inhibitory concentration. Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Antimicrobial Activity of this compound
| Microorganism | Strain | MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | > 128 |
| Escherichia coli | ATCC 25922 | > 128 |
| Candida albicans | ATCC 90028 | > 128 |
MIC: Minimum Inhibitory Concentration.
Table 3: In Vitro Anti-Inflammatory and Kinase Inhibitory Activity of this compound
| Assay | Target | IC50 (µM) ± SD |
| COX-2 Inhibition | Enzyme Activity | > 100 |
| iNOS Inhibition | NO Production in RAW 264.7 cells | > 100 |
| PI3Kα Inhibition | Kinase Activity | > 100 |
| mTOR Inhibition | Kinase Activity | > 100 |
IC50: Half-maximal inhibitory concentration. Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
In Vitro Cytotoxicity Screening: MTT Assay
This protocol is used to assess the effect of a compound on cell viability by measuring the metabolic activity of cells.[1]
-
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HeLa) and a normal cell line (e.g., HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile microplates
-
Microplate reader
-
-
Protocol:
-
Cell Seeding: Harvest cells in their exponential growth phase and seed them into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL) and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against compound concentration.
-
Antimicrobial Screening: Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[2][3][4]
-
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and a fungal strain (e.g., Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
This compound
-
Sterile 96-well microplates
-
Spectrophotometer or microplate reader
-
-
Protocol:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in the broth medium in the wells of a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard, and then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the prepared inoculum to each well containing the diluted compound. Include a positive control (inoculum without compound) and a negative control (broth medium only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[4] This can be assessed visually or by measuring the absorbance at 600 nm.
-
In Vitro Anti-inflammatory Screening: iNOS and COX-2 Inhibition Assays
These protocols assess the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) and the activity of cyclooxygenase-2 (COX-2).
-
iNOS Inhibition Assay (Griess Assay):
-
Materials:
-
RAW 264.7 macrophage cell line
-
Lipopolysaccharide (LPS)
-
Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)
-
Sodium nitrite standard solution
-
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce iNOS expression and NO production.
-
Collect the cell culture supernatant.
-
Mix 50 µL of the supernatant with 50 µL of Griess reagent and incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration from a sodium nitrite standard curve and determine the percentage of NO production inhibition.
-
-
-
COX-2 Inhibition Assay:
-
Materials:
-
COX-2 enzyme
-
Arachidonic acid (substrate)
-
Commercially available COX-2 inhibitor screening kit (e.g., enzyme immunoassay-based)
-
-
Protocol:
-
Follow the manufacturer's instructions for the specific COX-2 inhibitor screening kit.
-
Typically, the assay involves incubating the COX-2 enzyme with the test compound (this compound) and then adding arachidonic acid to initiate the reaction.
-
The production of prostaglandins (e.g., PGE2) is measured, often through a colorimetric or fluorescent method.
-
The percentage of COX-2 inhibition is calculated relative to a control without the inhibitor.
-
-
In Vitro Kinase Inhibition Screening: PI3K/mTOR Pathway Assays
These protocols evaluate the ability of a compound to inhibit key kinases in the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer.
-
PI3K/mTOR Kinase Activity Assay:
-
Materials:
-
Recombinant PI3K and mTOR kinases
-
Kinase-specific substrates
-
ATP
-
Commercially available kinase assay kits (e.g., LanthaScreen™, Kinase-Glo®)
-
-
Protocol:
-
Follow the protocol provided with the commercial kinase assay kit.
-
In general, the assay involves incubating the kinase, substrate, ATP, and various concentrations of this compound in a suitable buffer.
-
The kinase activity is determined by measuring the amount of phosphorylated substrate or the amount of ATP consumed.
-
The percentage of kinase inhibition is calculated, and IC50 values are determined.
-
-
Signaling Pathways
Understanding the potential molecular targets of this compound requires knowledge of key signaling pathways implicated in the screened biological activities.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival.[5] Its dysregulation is a hallmark of many cancers.[6]
Caption: Simplified PI3K/Akt/mTOR signaling pathway.
NF-κB Signaling Pathway in Inflammation
The NF-κB pathway is a key regulator of the inflammatory response, controlling the expression of pro-inflammatory genes like iNOS and COX-2.[7]
Caption: Simplified NF-κB signaling pathway in inflammation.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. microbe-investigations.com [microbe-investigations.com]
- 4. bio.libretexts.org [bio.libretexts.org]
- 5. ascopubs.org [ascopubs.org]
- 6. PI3K/Akt/mTOR Signaling Kit - Biolinkk [biolinkk.com]
- 7. Inhibition of inducible nitric oxide synthase and cyclooxygenase-2 in lipopolysaccharide-stimulated RAW264.7 cells by carboxybutyrylated glucosamine takes place via down-regulation of mitogen-activated protein kinase-mediated nuclear factor-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Anti-Inflammatory Assays of Pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for a panel of in vitro assays to evaluate the anti-inflammatory potential of pyrimidine derivatives. The following sections offer step-by-step methodologies for key assays, a summary of quantitative data for representative pyrimidine compounds, and visual diagrams of relevant signaling pathways and experimental workflows.
Introduction
Pyrimidine derivatives represent a versatile class of heterocyclic compounds with a wide range of biological activities, including significant anti-inflammatory properties.[1][2][3] The development of novel anti-inflammatory agents requires robust and reliable in vitro screening methods to identify and characterize lead compounds. This document outlines key cell-free and cell-based assays to assess the anti-inflammatory effects of pyrimidine derivatives by targeting crucial inflammatory mediators and signaling pathways. The primary mechanisms of anti-inflammatory action for pyrimidine derivatives often involve the inhibition of enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), reduction of nitric oxide (NO) production, and modulation of pro-inflammatory cytokine expression, such as Tumor Necrosis Factor-alpha (TNF-α).[4]
Data Presentation: In Vitro Anti-inflammatory Activity of Pyrimidine Derivatives
The following table summarizes the in vitro anti-inflammatory activity of selected pyrimidine derivatives from various studies. This allows for a comparative analysis of their potency and selectivity.
| Compound ID | Assay Type | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference Compound | IC50 of Reference (µM) |
| L1 | COX Inhibition | COX-1 | 105.8 ± 22.39 | 0.70 | Meloxicam | - |
| COX-2 | 74.6 ± 3.03 | Piroxicam | - | |||
| L2 | COX Inhibition | COX-1 | 91.0 ± 3.40 | 0.84 | Meloxicam | - |
| COX-2 | 76.8 ± 1.20 | Piroxicam | - | |||
| Compound 3 | COX Inhibition | COX-1 | 5.50 | - | Celecoxib | 6.34 |
| COX-2 | 0.85 | Ibuprofen | 3.1 (COX-1), 1.2 (COX-2) | |||
| Compound 4a | COX Inhibition | COX-1 | 5.05 | - | Celecoxib | 6.34 |
| COX-2 | 0.65 | Ibuprofen | 3.1 (COX-1), 1.2 (COX-2) | |||
| Compound 3b | COX-2 Inhibition | COX-2 | 0.20 ± 0.01 | - | Celecoxib | - |
| Compound 5b | COX-2 Inhibition | COX-2 | 0.18 ± 0.01 | - | Nimesulide | - |
| Compound 5d | COX-2 Inhibition | COX-2 | 0.16 ± 0.01 | - | Nimesulide | - |
| Pyrido[2,3-d]pyrimidine 2a | LOX Inhibition | Lipoxygenase | 42 | - | - | - |
| Pyrido[2,3-d]pyrimidine 2f | LOX Inhibition | Lipoxygenase | 47.5 | - | - | - |
| Piperidine pyrimidine amide 5 | LOX Inhibition | Lipoxygenase | 10.7 | - | NDGA | - |
| Piperidine pyrimidine amide 9 | LOX Inhibition | Lipoxygenase | 1.1 | - | NDGA | - |
Experimental Protocols
Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This assay determines the ability of a test compound to inhibit the peroxidase activity of COX-1 and COX-2 enzymes.
Principle: The peroxidase activity of COX is measured by monitoring the oxidation of N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) in the presence of arachidonic acid. The rate of color development is proportional to the enzyme activity.
Materials:
-
COX-1 and COX-2 enzymes (human or ovine)
-
Arachidonic acid (substrate)
-
TMPD (chromogenic substrate)
-
Reaction buffer (e.g., Tris-HCl buffer, pH 8.0)
-
Test pyrimidine derivatives and reference inhibitors (e.g., Celecoxib, Ibuprofen)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare stock solutions of test compounds and reference inhibitors in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the reaction buffer.
-
Add the test compound or reference inhibitor at various concentrations.
-
Add the COX-1 or COX-2 enzyme to each well and pre-incubate for a specified time (e.g., 10 minutes) at room temperature.
-
Initiate the reaction by adding arachidonic acid and TMPD.
-
Immediately measure the absorbance at a specific wavelength (e.g., 590-620 nm) kinetically for a set period.
-
The rate of reaction is calculated from the linear portion of the absorbance curve.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Nitric Oxide (NO) Production Inhibition Assay in Macrophages
This cell-based assay measures the ability of a test compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.
Principle: Macrophages, such as the RAW 264.7 cell line, produce NO upon stimulation with LPS. The amount of NO produced is quantified by measuring the accumulation of nitrite, a stable metabolite of NO, in the culture supernatant using the Griess reagent.
Materials:
-
RAW 264.7 macrophage cell line
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Lipopolysaccharide (LPS)
-
Test pyrimidine derivatives and reference inhibitor (e.g., L-NAME)
-
Griess Reagent System (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite standard solution
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test pyrimidine derivatives or reference inhibitor for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.
-
After incubation, collect the cell culture supernatant.
-
To a new 96-well plate, add the supernatant, and then add the Griess reagent components sequentially.
-
Incubate for 10-15 minutes at room temperature, allowing for the development of a purple azo compound.
-
Measure the absorbance at 540 nm.
-
Create a standard curve using the sodium nitrite standard solution to determine the nitrite concentration in the samples.
-
Calculate the percentage of NO production inhibition for each compound concentration compared to the LPS-stimulated control.
-
Determine the IC50 value.
TNF-α Inhibition Assay in Human Peripheral Blood Mononuclear Cells (PBMCs) or THP-1 cells
This assay assesses the ability of pyrimidine derivatives to inhibit the production of the pro-inflammatory cytokine TNF-α.
Principle: Human PBMCs or monocytic cell lines like THP-1 are stimulated with LPS to produce TNF-α. The concentration of TNF-α in the cell culture supernatant is then quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Human PBMCs (isolated from healthy donors) or THP-1 cell line
-
Cell culture medium (e.g., RPMI-1640) with FBS and antibiotics
-
LPS
-
Test pyrimidine derivatives and a reference inhibitor (e.g., Dexamethasone)
-
Human TNF-α ELISA kit
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Isolate PBMCs or culture THP-1 cells. For THP-1 cells, differentiation into macrophage-like cells with PMA may be required.
-
Seed the cells in a 96-well plate.
-
Pre-treat the cells with different concentrations of the test compounds for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for a specified period (e.g., 4-24 hours).
-
Centrifuge the plate and collect the cell-free supernatant.
-
Quantify the amount of TNF-α in the supernatant using a commercial human TNF-α ELISA kit, following the manufacturer's instructions.
-
Calculate the percentage of TNF-α inhibition for each compound concentration relative to the LPS-stimulated control.
-
Determine the IC50 value.
Lipoxygenase (LOX) Inhibition Assay
This assay evaluates the ability of pyrimidine derivatives to inhibit the activity of lipoxygenase, an enzyme involved in the synthesis of leukotrienes.
Principle: The activity of soybean lipoxygenase (a commonly used model) is determined by measuring the formation of conjugated dienes from a fatty acid substrate like linoleic acid. The increase in absorbance at 234 nm corresponds to the formation of the product.
Materials:
-
Soybean lipoxygenase (LOX) enzyme
-
Linoleic acid or arachidonic acid (substrate)
-
Borate buffer (pH 9.0)
-
Test pyrimidine derivatives and a reference inhibitor (e.g., Nordihydroguaiaretic acid - NDGA)
-
UV-transparent 96-well plate or cuvettes
-
UV-Vis spectrophotometer or microplate reader
Procedure:
-
Prepare solutions of the test compounds and reference inhibitor in a suitable solvent.
-
In a UV-transparent plate or cuvette, add the borate buffer.
-
Add the test compound or reference inhibitor at various concentrations.
-
Add the LOX enzyme and pre-incubate for a few minutes.
-
Initiate the reaction by adding the linoleic acid substrate.
-
Immediately monitor the increase in absorbance at 234 nm for a set period.
-
Calculate the initial reaction velocity from the linear portion of the absorbance curve.
-
Determine the percentage of inhibition for each concentration of the test compound.
-
Calculate the IC50 value.
Visualization of Pathways and Workflows
To better understand the experimental process and the underlying biological mechanisms, the following diagrams have been generated.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]
Application Notes and Protocols for Testing 2-Morpholinopyrimidine-4,6-diol in Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Pyrimidine analogs are a well-established class of compounds in cancer chemotherapy, primarily acting as antimetabolites that disrupt nucleic acid synthesis.[1] The novel compound, 2-Morpholinopyrimidine-4,6-diol, belongs to this broad category. Its efficacy and mechanism of action against various cancer cell lines can be systematically evaluated using a series of in vitro assays. These application notes provide detailed protocols for assessing the cytotoxic, apoptotic, and anti-migratory potential of this compound, as well as its impact on key cellular signaling pathways.
Data Presentation
The following tables are templates for summarizing quantitative data obtained from the described experimental protocols.
Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 48h | IC50 (µM) after 72h |
| MCF-7 | Breast Cancer | e.g., 25.5 | e.g., 18.2 |
| A549 | Lung Cancer | e.g., 42.1 | e.g., 35.7 |
| HCT-116 | Colon Cancer | e.g., 15.8 | e.g., 10.5 |
| HeLa | Cervical Cancer | e.g., 33.4 | e.g., 27.9 |
IC50 values are the concentrations of the compound required to inhibit cell growth by 50%.
Table 2: Apoptosis Induction by this compound in HCT-116 Cells (24h treatment)
| Treatment Concentration | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control (0 µM) | e.g., 95.2 ± 2.1 | e.g., 2.5 ± 0.8 | e.g., 2.3 ± 0.5 |
| 10 µM (IC50) | e.g., 48.7 ± 3.5 | e.g., 35.1 ± 2.9 | e.g., 16.2 ± 1.7 |
| 20 µM (2x IC50) | e.g., 21.3 ± 2.8 | e.g., 55.4 ± 4.1 | e.g., 23.3 ± 2.2 |
Data are presented as mean ± standard deviation.
Table 3: Effect of this compound on HCT-116 Cell Migration
| Treatment Concentration | Wound Closure (%) at 24h | Invading Cells (Transwell Assay) |
| Vehicle Control (0 µM) | e.g., 85.6 ± 5.4 | e.g., 350 ± 45 |
| 5 µM (0.5x IC50) | e.g., 42.1 ± 3.9 | e.g., 125 ± 28 |
| 10 µM (IC50) | e.g., 15.3 ± 2.7 | e.g., 45 ± 15 |
Data are presented as mean ± standard deviation.
Experimental Workflow
The overall workflow for testing this compound is depicted below.
References
Application Notes and Protocols for 2-Morpholinopyrimidine-4,6-diol as a Kinase Inhibitor
Disclaimer: Publicly available scientific literature and databases do not contain specific data on the kinase inhibitory activity of 2-Morpholinopyrimidine-4,6-diol. The following application notes and protocols are presented as a representative example based on the activities of structurally related morpholinopyrimidine compounds, which are known to target kinase signaling pathways. The experimental data presented is hypothetical and derived from related molecules for illustrative purposes. Researchers should validate the specific activity of this compound through experimental testing.
Introduction
The pyrimidine scaffold is a well-established pharmacophore in the development of kinase inhibitors, with numerous derivatives approved for clinical use.[1][2] Morpholinopyrimidine derivatives, in particular, have shown significant promise as inhibitors of key signaling kinases, including phosphoinositide 3-kinases (PI3Ks) and the mammalian target of rapamycin (mTOR).[3][4][5][6] These kinases are central regulators of cell growth, proliferation, survival, and metabolism, and their dysregulation is a hallmark of many cancers.
This document provides a hypothetical framework for the application of this compound as a dual PI3K/mTOR inhibitor, a common target profile for this class of compounds. The protocols and data herein serve as a guide for researchers in cancer biology and drug discovery.
Hypothetical Kinase Target Profile
For the purpose of these application notes, we will hypothesize that this compound (herein referred to as "Compound M") is a potent inhibitor of Class I PI3K isoforms and mTOR.
Data Presentation
The following tables summarize hypothetical quantitative data for Compound M, based on typical values for related morpholinopyrimidine-based kinase inhibitors.
Table 1: Hypothetical In Vitro Kinase Inhibitory Activity of Compound M
| Kinase Target | IC50 (nM) |
| PI3Kα | 45 |
| PI3Kβ | 120 |
| PI3Kδ | 60 |
| PI3Kγ | 150 |
| mTOR | 75 |
Table 2: Hypothetical Cellular Activity of Compound M in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) for Cell Proliferation |
| MCF-7 | Breast | 0.8 |
| PC-3 | Prostate | 1.2 |
| U-87 MG | Glioblastoma | 1.5 |
| A549 | Lung | 2.1 |
Signaling Pathway
Compound M is hypothesized to inhibit the PI3K/Akt/mTOR signaling pathway. This pathway is a critical intracellular signaling network that regulates cell growth, survival, and metabolism.
Caption: Hypothetical PI3K/Akt/mTOR signaling pathway inhibited by Compound M.
Experimental Protocols
The following are detailed protocols for the characterization of a kinase inhibitor like Compound M.
In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)
This protocol is designed to measure the direct inhibitory effect of Compound M on the activity of a target kinase.
Principle: The assay quantifies the amount of ATP remaining in solution following a kinase reaction. A decrease in kinase activity due to inhibition results in a higher ATP concentration, leading to a stronger luminescent signal.
Materials:
-
Recombinant human kinase (e.g., PI3Kα, mTOR)
-
Kinase substrate (e.g., a specific peptide or lipid)
-
Compound M (solubilized in DMSO)
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ATP solution
-
Luminescent kinase assay reagent (e.g., Kinase-Glo®)
-
White, opaque 96-well or 384-well plates
-
Multimode plate reader with luminescence detection
Procedure:
-
Prepare a serial dilution of Compound M in DMSO. A common starting concentration is 10 mM.
-
In a 384-well plate, add 5 µL of kinase assay buffer containing the kinase and substrate.
-
Add 50 nL of the serially diluted Compound M or DMSO (as a control) to the appropriate wells.
-
Incubate for 10 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding 5 µL of ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the reaction for 60 minutes at 30°C.
-
Stop the reaction and detect the remaining ATP by adding 10 µL of the luminescent kinase assay reagent.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value using a non-linear regression curve fit.
Cell-Based Proliferation Assay (e.g., CellTiter-Glo®)
This protocol assesses the effect of Compound M on the proliferation of cancer cell lines.
Principle: This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Materials:
-
Cancer cell lines (e.g., MCF-7, PC-3)
-
Complete cell culture medium
-
Compound M (solubilized in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
White, clear-bottom 96-well plates
-
Multimode plate reader with luminescence detection
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete medium and incubate for 24 hours.
-
Prepare a serial dilution of Compound M in cell culture medium.
-
Add 100 µL of the diluted Compound M or medium with DMSO (vehicle control) to the wells.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the percent viability for each concentration relative to the vehicle control and determine the IC50 value.
Western Blot Analysis for Pathway Inhibition
This protocol is used to confirm that Compound M inhibits the intended signaling pathway within cells.
Principle: Western blotting detects the phosphorylation status of key downstream proteins in the PI3K/Akt/mTOR pathway, such as Akt and S6K, to assess the inhibitory activity of Compound M.
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Compound M
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-S6K, anti-total-S6K, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Treat the cells with various concentrations of Compound M (e.g., 0.1, 1, 10 µM) and a DMSO control for a specified time (e.g., 2-4 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein (e.g., 20 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the effect of Compound M on protein phosphorylation.
Experimental Workflow
The following diagram illustrates a typical workflow for the preclinical evaluation of a kinase inhibitor like Compound M.
Caption: A typical workflow for kinase inhibitor characterization.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacologic inhibition of cyclin-dependent kinases 4 and 6 arrests the growth of glioblastoma multiforme intracranial xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of novel 2-(alkylmorpholin-4-yl)-6-(3-fluoropyridin-4-yl)-pyrimidin-4(3H)-ones as orally-active GSK-3β inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Page loading... [wap.guidechem.com]
- 6. Discovery of 4-morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines as highly potent and selective ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR): optimization of the 6-aryl substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
Animal Models for Efficacy Testing of Pyrimidine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing various animal models to assess the efficacy of pyrimidine derivatives in oncology, infectious diseases, and inflammatory conditions.
I. Application in Oncology
Pyrimidine analogs are a cornerstone of cancer chemotherapy, primarily acting as antimetabolites that interfere with nucleic acid synthesis or as inhibitors of key signaling pathways, thereby impeding tumor growth.[1] The selection of an appropriate animal model is critical for the preclinical evaluation of these derivatives.
A. Xenograft Models
Xenograft models, involving the implantation of human cancer cells into immunodeficient mice, are widely used to evaluate the direct antitumor activity of novel compounds.[1]
1. Subcutaneous Xenograft Model: This is the most common xenograft model due to its simplicity and reproducibility.
Protocol 1: Subcutaneous Tumor Xenograft Model
-
Cell Culture and Preparation:
-
Culture human cancer cell lines (e.g., A549 for lung cancer, MCF-7 for breast cancer) in appropriate media.
-
Harvest cells during the exponential growth phase and resuspend in a sterile solution (e.g., PBS or serum-free media), often mixed 1:1 with Matrigel to improve tumor establishment.
-
Adjust the final cell concentration to 5 x 10⁷ cells/mL.
-
-
Animal Procedures:
-
Use immunodeficient mice (e.g., athymic nude or SCID mice), typically 4-6 weeks old.
-
Subcutaneously inject 0.1 mL of the cell suspension (5 x 10⁶ cells) into the flank of each mouse.
-
Monitor tumor growth regularly by measuring tumor dimensions with calipers. Calculate tumor volume using the formula: Volume = (length × width²)/2.
-
-
Treatment and Monitoring:
-
When tumors reach a predetermined size (e.g., 100-150 mm³), randomize mice into treatment and control groups.
-
Administer the pyrimidine derivative via the desired route (e.g., oral gavage, intraperitoneal injection) at the specified dose and schedule. The control group receives the vehicle.
-
Monitor tumor volume and body weight 2-3 times per week. Observe for any signs of toxicity.
-
The primary efficacy endpoint is often tumor growth inhibition (TGI).
-
2. Orthotopic Xenograft Model: This model involves implanting tumor cells into the corresponding organ in the mouse, providing a more clinically relevant microenvironment.
Protocol 2: Orthotopic Prostate Cancer Xenograft Model
-
Cell Preparation: Prepare a single-cell suspension of a human prostate cancer cell line (e.g., PC-3) as described for the subcutaneous model.
-
Surgical Procedure:
-
Anesthetize the mouse.
-
Make a small incision in the lower abdomen to expose the prostate gland.
-
Inject a small volume of the cell suspension directly into the prostate.
-
Suture the incision and allow the animal to recover.
-
-
Monitoring and Efficacy Evaluation:
-
Monitor tumor growth using imaging techniques such as bioluminescence imaging (if using luciferase-expressing cells) or ultrasound.
-
Initiate treatment based on tumor establishment.
-
Evaluate efficacy based on primary tumor growth, metastasis to other organs, and survival.
-
B. Syngeneic Models
Syngeneic models utilize the implantation of murine cancer cells into immunocompetent mice of the same genetic background. These models are essential for evaluating the interplay between the therapeutic compound and the host immune system.[1] The protocol for establishing subcutaneous syngeneic tumors is similar to the xenograft model, but with mouse-derived cancer cell lines and immunocompetent mouse strains.
Data Presentation: Efficacy of Pyrimidine Derivatives in Oncology Animal Models
| Derivative | Cancer Type | Animal Model | Cell Line | Dosing Regimen | Key Outcomes | Reference |
| Palbociclib | Breast Cancer | Nude Mice | MDA-MB-435 | 100 mg/kg, p.o., daily | Significant inhibition of skeletal bone tumor progression | [2] |
| Palbociclib | Hepatocellular Carcinoma | Nude Mice | Huh7 | 50 mg/kg, p.o., daily | Impaired tumor growth and increased survival | [2] |
| Compound 16 | Triple-Negative Breast Cancer | Xenograft Mice | MDA-MB-231 | Not specified | Significantly suppressed tumor growth | [3] |
| 5-Fluorouracil | Pancreatic Cancer | Xenograft Mice | PanC-1 | Not specified | Tumor growth inhibition | [4] |
| Compound (18) | Triple-Negative Breast Cancer | Syngeneic 4T1 Mouse Model | 4T1 | Not specified | In vivo efficacy demonstrated | [3] |
II. Application in Infectious Diseases
Pyrimidine derivatives, particularly nucleoside analogs, are pivotal in antiviral therapy by interfering with viral DNA or RNA synthesis.[5][6] Their efficacy against various pathogens can be evaluated in relevant animal infection models.
A. Viral Infections
Protocol 3: Influenza A Virus Infection Model in Mice
-
Virus and Animal Model:
-
Use a mouse-adapted strain of Influenza A virus.
-
Employ specific-pathogen-free mice (e.g., BALB/c), typically 6-8 weeks old.
-
-
Infection and Treatment:
-
Lightly anesthetize the mice and intranasally inoculate them with a defined dose of the virus.
-
Initiate treatment with the pyrimidine derivative at a specified time point post-infection (prophylactic or therapeutic regimen).
-
-
Efficacy Evaluation:
-
Monitor body weight and survival daily.
-
At selected time points, euthanize a subset of animals to collect lung tissue for viral load determination (e.g., by plaque assay or qRT-PCR).
-
Assess lung pathology and inflammatory markers.
-
B. Bacterial Infections
Protocol 4: Systemic Bacterial Infection (Sepsis) Model in Mice
-
Bacterial Strain and Animal Model:
-
Use a clinically relevant bacterial strain (e.g., Escherichia coli, Staphylococcus aureus).
-
Use immunocompetent mice (e.g., C57BL/6).
-
-
Infection and Treatment:
-
Inject a lethal or sub-lethal dose of the bacteria intraperitoneally.
-
Administer the pyrimidine derivative at a defined time post-infection.
-
-
Efficacy Evaluation:
-
Monitor survival rates over a set period (e.g., 7 days).
-
Determine bacterial load in blood and organs (e.g., spleen, liver) at specific time points by plating serial dilutions of tissue homogenates.
-
Measure inflammatory cytokine levels in the serum.
-
Data Presentation: Efficacy of Pyrimidine Derivatives in Infectious Disease Models
| Derivative | Disease Model | Animal Model | Pathogen | Dosing Regimen | Key Outcomes | Reference |
| Pyrimidine-Der1 | Zika Virus Infection | Not specified | Zika Virus (ZIKV) | Not specified | Efficient inhibition of reporter ZIKV infection | [5] |
| Mizoribine | Foot-and-Mouth Disease | Suckling Mice | FMDV | 50 µ g/mouse , s.c. | 48-hour delay in death post-infection | [7] |
| TB820 Conjugate | Tuberculosis | Guinea Pig | Mycobacterium tuberculosis H37Rv | Oral | Maintained weight gain, no clinical signs of TB, negative tissue homogenates | [2] |
III. Application in Inflammatory Diseases
Pyrimidine derivatives have demonstrated significant anti-inflammatory properties by modulating key inflammatory pathways, such as inhibiting cyclooxygenase (COX) enzymes and the NF-κB signaling cascade.[1][8]
A. Acute Inflammation
Protocol 5: Carrageenan-Induced Paw Edema in Rats
-
Animal Model: Use male Wistar or Sprague-Dawley rats.
-
Induction and Treatment:
-
Administer the pyrimidine derivative orally or intraperitoneally.
-
After a set time (e.g., 30-60 minutes), inject 1% carrageenan solution into the sub-plantar region of the right hind paw. The left paw receives saline as a control.
-
-
Efficacy Evaluation:
-
Measure the paw volume or thickness using a plethysmometer or calipers at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Calculate the percentage of edema inhibition compared to the vehicle-treated control group.
-
B. Chronic Inflammation
Protocol 6: Collagen-Induced Arthritis (CIA) in Mice
-
Animal Model: Use DBA/1 mice, which are susceptible to CIA.
-
Induction and Treatment:
-
Induce arthritis by immunizing mice with an emulsion of type II collagen and Complete Freund's Adjuvant (CFA).
-
A booster immunization is typically given 21 days later.
-
Initiate treatment with the pyrimidine derivative upon the onset of clinical signs of arthritis.
-
-
Efficacy Evaluation:
-
Monitor the incidence and severity of arthritis using a clinical scoring system (e.g., based on paw swelling and erythema).
-
Measure paw thickness.
-
At the end of the study, perform histological analysis of the joints to assess inflammation, pannus formation, and bone erosion.
-
Data Presentation: Efficacy of Pyrimidine Derivatives in Inflammation Models
| Derivative | Inflammation Model | Animal Model | Dosing Regimen | Key Outcomes | Reference |
| Compound D27 | Adjuvant-Induced Arthritis | Rat | Not specified | Noteworthy suppression of hind paw swelling | [9] |
| Compound (48g) | Formalin-Induced Paw Edema | Rat | Not specified | 88% inhibition of edema at 3 and 5 hours | [10] |
| PJ-92 | Dextran Sulphate Sodium (DSS)-Induced Colitis | Mice | 0.2 mg/dose | Reduction of clinical signs (weight loss, colon shortening, diarrhea, bleeding) | [11] |
IV. Signaling Pathways and Visualizations
A. Cancer: EGFR Signaling Pathway
Many pyrimidine derivatives exert their anticancer effects by inhibiting the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, which is often overactive in cancer. This inhibition blocks downstream signaling pathways that promote cell proliferation, survival, and metastasis.[12][13]
B. Inflammation: NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. Pyrimidine derivatives can inhibit this pathway, leading to a reduction in the expression of pro-inflammatory genes.[1]
C. Viral Infection: Pyrimidine Biosynthesis Pathway
Inhibitors of the de novo pyrimidine biosynthesis pathway can exert broad-spectrum antiviral activity by depleting the intracellular pool of pyrimidines necessary for viral replication.[14]
V. Experimental Workflow Overview
References
- 1. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 2. Antimycobacterial activity of peptide conjugate of pyridopyrimidine derivative against Mycobacterium tuberculosis in a series of in vitro and in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dose-Dependent Activity of Pyrazinamide in Animal Models of Intracellular and Extracellular Tuberculosis Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. criver.com [criver.com]
- 6. Antitubercular 2-Pyrazolylpyrimidinones: Structure–Activity Relationship and Mode-of-Action Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. page-meeting.org [page-meeting.org]
- 8. Prediction of Anti-Inflammatory Activity of a Series of Pyrimidine Derivatives, by Multiple Linear Regression and Artificial Neural Networks [scirp.org]
- 9. researchgate.net [researchgate.net]
- 10. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scilit.com [scilit.com]
- 12. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 13. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of Pyrimidine Biosynthesis Pathway Suppresses Viral Growth through Innate Immunity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-Morpholinopyrimidine-4,6-diol Administration in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the dosing and administration of 2-Morpholinopyrimidine-4,6-diol to mice for preclinical research. The protocols outlined below are based on available data for structurally related compounds and established methodologies for in vivo studies in mice.
Compound Information
| Compound Name | This compound |
| Synonyms | 2-(Morpholin-4-yl)pyrimidine-4,6-diol |
| CAS Number | 24193-00-8 |
| Molecular Formula | C₈H₁₁N₃O₃ |
| Molecular Weight | 197.19 g/mol |
| Predicted Mechanism of Action | Inhibition of PI3K/Akt/mTOR and iNOS/COX-2 signaling pathways. |
Proposed Dosing and Administration
Due to the lack of direct in vivo data for this compound, the following recommendations are extrapolated from studies on other pyrimidine derivatives, particularly pyrimidine-4,6-diamine compounds investigated in mouse models. A study on a novel pyrimidine-4,6-diamine derivative, B01, demonstrated in vivo efficacy in a U87 xenograft mouse model, providing a valuable reference for dosing.[1]
Table 1: Proposed Dosing Regimen for this compound in Mice
| Parameter | Recommendation | Justification/Remarks |
| Administration Route | Intraperitoneal (IP) Injection or Oral Gavage (PO) | IP injection offers rapid systemic exposure. Oral gavage is suitable for evaluating oral bioavailability. |
| Vehicle | 10% DMSO, 40% PEG300, 5% Tween® 80, 45% Saline | This vehicle is commonly used for formulating poorly soluble compounds for in vivo studies in mice. |
| Proposed Starting Dose | 10 - 50 mg/kg | Based on efficacious doses of related pyrimidine-4,6-diamine derivatives in mouse models.[1] Dose-response studies are recommended. |
| Dosing Frequency | Once daily | A common starting frequency for exploratory in vivo efficacy studies. Pharmacokinetic studies are advised to optimize the dosing schedule. |
| Dosing Volume | 5-10 µL/g of body weight | Standard dosing volume for mice to ensure accurate delivery and minimize discomfort. |
Experimental Protocols
Formulation Protocol
This protocol describes the preparation of a 10 mg/mL stock solution of this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween® 80
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weigh the required amount of this compound powder.
-
Dissolve the powder in DMSO to create a concentrated stock solution.
-
In a separate sterile tube, prepare the vehicle by mixing PEG300, Tween® 80, and saline in the appropriate ratios.
-
Slowly add the DMSO stock solution to the vehicle while vortexing to ensure a homogenous suspension.
-
Visually inspect the solution for any precipitation. If necessary, sonicate briefly in a water bath to aid dissolution.
-
Prepare the final formulation on the day of administration.
Administration Protocols
Materials:
-
Formulated this compound solution
-
Sterile 1 mL syringes
-
Sterile 27-30 gauge needles
-
70% Ethanol wipes
-
Animal scale
Procedure:
-
Weigh the mouse to determine the correct injection volume.
-
Draw the calculated volume of the drug formulation into a sterile syringe.
-
Securely restrain the mouse in a supine position, tilting the head slightly downwards.
-
Locate the injection site in the lower right quadrant of the abdomen.
-
Disinfect the injection site with a 70% ethanol wipe.
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ.
-
Slowly inject the solution.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any adverse reactions.
Materials:
-
Formulated this compound solution
-
Sterile 1 mL syringes
-
20-22 gauge ball-tipped gavage needles
-
Animal scale
Procedure:
-
Weigh the mouse to determine the correct administration volume.
-
Draw the calculated volume of the drug formulation into a sterile syringe attached to a gavage needle.
-
Gently restrain the mouse, ensuring the head and body are in a straight line.
-
Carefully insert the gavage needle into the esophagus via the side of the mouth.
-
Advance the needle slowly and smoothly until it reaches the stomach. Do not force the needle.
-
Administer the solution at a steady rate.
-
Gently remove the gavage needle.
-
Return the mouse to its cage and monitor for any signs of distress.
Visualizations
Signaling Pathways
The following diagrams illustrate the potential signaling pathways targeted by this compound based on the activity of related morpholinopyrimidine compounds.
Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway.
Caption: Potential inhibition of the iNOS and COX-2 inflammatory pathways.
Experimental Workflow
Caption: General experimental workflow for in vivo efficacy studies.
References
Application Note: Synthesis and SAR Studies of 2-Morpholinopyrimidine-4,6-diol Analogs
Audience: Researchers, scientists, and drug development professionals.
Introduction
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates, particularly in oncology.[1][2] Derivatives of pyrimidine are known to act as inhibitors of various protein kinases by competing with ATP at the enzyme's active site.[1][3] This application note describes the synthesis and structure-activity relationship (SAR) studies of a series of 2-morpholinopyrimidine-4,6-diol analogs. These compounds are designed as potential kinase inhibitors, and this document provides a general protocol for their synthesis and biological evaluation.
Experimental Protocols
General Synthetic Scheme
A common and effective method for the synthesis of 2-substituted-pyrimidine-4,6-diols involves the cyclocondensation of a substituted guanidine with a malonic ester derivative in the presence of a base. The following protocol is a representative example for the synthesis of the parent compound, this compound.
Scheme 1: Synthesis of this compound
References
High-Throughput Screening of Pyrimidine Libraries: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the high-throughput screening (HTS) of pyrimidine-based compound libraries. The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its versatility allows for the generation of diverse libraries targeting a wide range of biological molecules, particularly protein kinases, which are crucial regulators of cellular processes often dysregulated in diseases like cancer.[1][2]
High-throughput screening is a cornerstone of modern drug discovery, enabling the rapid evaluation of large chemical libraries to identify "hit" compounds that modulate the activity of a biological target.[3][4] This guide details methodologies for biochemical and cell-based assays commonly employed in the screening of pyrimidine libraries, presents quantitative data from representative screens, and visualizes key experimental workflows and signaling pathways.
Target-Specific Screening Data
The following tables summarize the inhibitory activities of representative compounds from various pyrimidine-based libraries against their respective biological targets. This data is crucial for identifying initial hits and understanding structure-activity relationships (SAR).
Table 1: Inhibitory Activity of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives against eEF-2K [5]
| Compound | R¹ Group | R² Group | R³ Group | IC₅₀ (nM) |
| 6 | Ethyl | CONH₂ | Cyclopropyl | 420 |
| 9 | Methyl | CONH₂ | Cyclopropyl | 930 |
Table 2: Inhibitory Activity of Pyrano[2,3-d]pyrimidine-2,4-dione Derivatives against PARP-1 [5]
| Compound | Substituent | IC₅₀ (nM) |
| S2 | Fused Heterocycle | 4.06 ± 0.18 |
| S7 | Fused Heterocycle | 3.61 ± 0.15 |
| Olaparib (Reference) | - | 5.77 |
Table 3: Inhibitory Activity of Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivatives against MIF-2 [5]
| Compound | R² Position | R³ Position | IC₅₀ (µM) |
| 5a | Phenyl | Aliphatic Chain | Similar to 3a |
| 5b | Phenyl | Aliphatic Chain | Similar to 3a |
Table 4: Activity of Pyrimidine Derivatives Against Various Kinases and Cell Lines
| Library/Compound Type | Target/Assay | Hit Rate (%) | IC₅₀/Activity | Reference Compound(s) |
| 2-Sulfonyl/Sulfonamide Pyrimidines | WRN Helicase/ATPase | - | H3B-968: ~10 nM (unwinding), 41 nM (ADP-Glo) | - |
| Aminopyrimidine Analogs | TBK1 NanoBRET Assay | - | Compounds 7 & 18: Submicromolar IC₅₀ | GSK8612 |
| Pyrimidine-Triazoles | MCF-7, A549, Colo-205 cell lines | - | Compound 16: 0.09 µM (MCF-7), 0.03 µM (A549) | Etoposide |
| Pyrazolo[3,4-d]pyrimidines | Caco-2, A549, HT1080, Hela cell lines | - | Compounds 5 & 7 showed high cytotoxicity | - |
Experimental Protocols
Detailed methodologies for key high-throughput screening experiments are provided below. These protocols are optimized for 384-well or 96-well plate formats to facilitate automated handling and rapid data acquisition.
Biochemical Assays
Biochemical assays utilize purified biological molecules to assess the direct interaction of compounds with their target.
Protocol 1: eEF-2K Kinase Inhibition Assay (Luminescence-based) [5]
This assay measures the amount of ATP remaining after a kinase reaction. A decrease in luminescence indicates ATP consumption by the enzyme, and therefore, a higher signal corresponds to greater inhibition of eEF-2K.[5]
-
Reagents:
-
Purified human eukaryotic Elongation Factor-2 Kinase (eEF-2K)
-
MH-1 peptide substrate
-
Calmodulin
-
ATP
-
Commercial luminescence-based ATP detection kit (e.g., ADP-Glo™)
-
-
Assay Plate Preparation:
-
Dispense test compounds from the pyrimidine library into a 384-well plate using an acoustic liquid handler or pin tool.
-
-
Enzyme Reaction:
-
Prepare a reaction mixture containing eEF-2K, calmodulin, and the MH-1 peptide substrate in a kinase assay buffer.
-
Add the enzyme mixture to the assay plate containing the compounds.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Detection:
-
Stop the reaction and add the ATP detection reagent according to the manufacturer's instructions.
-
Measure the luminescence signal using a microplate reader.
-
Protocol 2: PARP-1 Inhibition Assay (Fluorescence-based) [5]
This assay quantifies the activity of Poly(ADP-ribose) Polymerase-1 (PARP-1) by measuring the consumption of its substrate, NAD+.
-
Reagents:
-
Recombinant human PARP-1
-
Activated DNA
-
β-NAD+
-
Fluorescent developing solution
-
-
Assay Plate Preparation:
-
Add test compounds to a 384-well plate.
-
-
Enzyme Reaction:
-
Prepare a reaction mixture containing PARP-1 and activated DNA in PARP assay buffer.
-
Add the enzyme mixture to the wells.
-
Start the reaction by adding β-NAD+.
-
Incubate the plate for 60 minutes at room temperature.
-
-
Signal Detection:
-
Stop the reaction by adding the developing solution, which converts the remaining NAD+ into a fluorescent product.[5]
-
Measure the fluorescence intensity using a microplate reader.
-
Cell-Based Assays
Cell-based assays are critical for evaluating a compound's activity in a more physiologically relevant context, providing insights into cell permeability, cytotoxicity, and on-target engagement.
Protocol 3: MTT Assay for Cell Viability and Cytotoxicity [2][6]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[2]
-
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well or 384-well clear-bottom cell culture plates
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.[2]
-
Compound Treatment: Treat the cells with a range of concentrations of the pyrimidine derivatives for a specified period (e.g., 24, 48, or 72 hours). Include untreated and vehicle controls.
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C to allow for formazan crystal formation.
-
Solubilization: Add 100 µL of solubilization solution to each well and shake gently to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the data to determine the IC₅₀ value.[2]
-
Protocol 4: SRB Assay for Cytotoxicity [2]
The Sulforhodamine B (SRB) assay is a cell density determination assay based on the measurement of cellular protein content.[2]
-
Procedure:
-
Cell Seeding and Compound Treatment: Follow steps 1 and 2 as described in the MTT assay protocol.
-
Cell Fixation: After incubation, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.
-
Staining: Wash the plate five times with slow-running tap water and air dry. Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing and Solubilization: Quickly wash the plate five times with 1% acetic acid to remove unbound dye. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀.[2]
-
Protocol 5: NanoBRET™ Cellular Target Engagement Assay [7]
The NanoBRET™ assay is a proximity-based method that can quantitatively measure compound binding to a specific protein target in living cells.[7]
-
Principle: The assay uses a target protein fused to a NanoLuc® luciferase and a fluorescently labeled tracer that binds to the same protein. When a test compound displaces the tracer, the Bioluminescence Resonance Energy Transfer (BRET) signal is reduced.
-
Procedure (General Outline):
-
Transfect cells with a vector expressing the NanoLuc®-fusion protein of the target kinase (e.g., TBK1).
-
Plate the transfected cells in a white, 384-well assay plate.
-
Add the NanoBRET™ tracer and the pyrimidine test compounds at various concentrations.
-
Add the NanoGlo® substrate to initiate the luciferase reaction.
-
Measure the donor emission (460 nm) and acceptor emission (610 nm) simultaneously using a plate reader equipped with the appropriate filters.
-
Calculate the BRET ratio and determine the IC₅₀ values from the dose-response curves.
-
Visualizations: Workflows and Signaling Pathways
The following diagrams, generated using Graphviz, illustrate a generalized high-throughput screening workflow and a key signaling pathway often targeted by pyrimidine-based kinase inhibitors.
Caption: A generalized workflow for a high-throughput screening campaign.
Caption: The JAK-STAT signaling pathway, a target for pyrimidine inhibitors.
References
- 1. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Adaptation of High-Throughput Screening in Drug Discovery—Toxicological Screening Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Molecular Docking Studies of 2-Morpholinopyrimidine-4,6-diol with Putative Target Proteins
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Morpholinopyrimidine-4,6-diol is a heterocyclic compound belonging to the pyrimidine class of molecules. Pyrimidine derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including potential as anticancer and anti-inflammatory agents.[1][2] Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[3] This method is instrumental in drug discovery for screening virtual libraries of compounds against a specific protein target, predicting binding affinities, and understanding structure-activity relationships.[4][[“]] This document provides a detailed protocol for performing molecular docking studies of this compound with potential protein targets and for analyzing the subsequent results.
While direct experimental docking studies on this compound are not extensively published, research on structurally similar morpholinopyrimidine derivatives suggests potential interactions with key signaling proteins. Studies on various derivatives have indicated inhibitory activity against protein kinases such as PI3K and mTOR, as well as enzymes like COX-2 and iNOS, which are implicated in cancer and inflammation pathways.[6][7] Therefore, this protocol will use these protein families as examples for the docking procedure.
Experimental Protocols
This section details the step-by-step methodology for conducting molecular docking studies. The protocol is generalized and can be adapted for various docking software such as AutoDock, Glide, or GOLD.[3]
Software and Resource Requirements
-
Molecular Modeling Software: Schrödinger Maestro, Discovery Studio, or similar.
-
Molecular Docking Software: AutoDock Vina, Glide, GOLD, or equivalent.[3]
-
Protein Data Bank (PDB): For obtaining 3D structures of target proteins.
-
Ligand Structure: A 3D structure of this compound, which can be drawn using chemical drawing software like ChemDraw or obtained from databases like PubChem.[8]
Target Protein Preparation
Proper protein preparation is a critical step to ensure the accuracy of docking simulations.[9]
-
Obtain Protein Structure: Download the 3D crystallographic structure of the target protein from the Protein Data Bank (PDB). For this example, we will consider Phosphoinositide 3-kinase (PI3Kα) (PDB ID: 4JPS) as a potential target.[10]
-
Initial Protein Cleaning:
-
Remove all non-essential molecules from the PDB file, including water molecules, ions, and co-crystallized ligands.[11][12] Some water molecules that are critical for ligand binding may be retained.[11]
-
If the protein is a multimer, retain only the chain that contains the active site of interest.[8]
-
-
Add Hydrogen Atoms: Add hydrogen atoms to the protein structure, as they are typically not resolved in X-ray crystallography.[13]
-
Assign Charges and Atom Types: Assign appropriate partial charges and atom types to all atoms in the protein using a force field such as CHARMm or AMBER.[13]
-
Energy Minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes and correct improper geometries.[10]
Ligand Preparation
The ligand, this compound, must also be properly prepared for docking.[14]
-
Obtain Ligand Structure: Draw the 2D structure of this compound and convert it to a 3D structure using software like ChemDraw or Marvin Sketch.[15]
-
Add Hydrogens and Assign Charges: Add hydrogen atoms and assign partial charges (e.g., Gasteiger charges for AutoDock).[16]
-
Define Rotatable Bonds: Identify and define the rotatable bonds within the ligand to allow for conformational flexibility during the docking process.[16]
-
Energy Minimization: Minimize the energy of the 3D ligand structure to obtain a low-energy conformation.[10]
Molecular Docking Simulation
-
Grid Box Generation: Define a grid box that encompasses the active site of the target protein. The grid box should be large enough to allow the ligand to move and rotate freely within the binding pocket.[12]
-
Docking Execution: Run the molecular docking simulation using the prepared protein and ligand files. The docking algorithm will explore various conformations and orientations of the ligand within the protein's active site and calculate the binding energy for each pose.[17]
-
Analysis of Docking Poses: The docking software will generate multiple binding poses for the ligand. These poses should be ranked based on their predicted binding affinity (e.g., docking score or binding energy).[18]
-
Visualization and Interaction Analysis: Visualize the top-ranked docking poses in a molecular graphics program. Analyze the interactions between the ligand and the protein, identifying key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions.[6]
Data Presentation
Quantitative data from molecular docking studies should be summarized in a clear and structured format to facilitate comparison and interpretation.
Table 1: Predicted Binding Affinities of this compound with Target Proteins
| Target Protein | PDB ID | Docking Score (kcal/mol) | Estimated Ki (µM) | Key Interacting Residues |
| PI3Kα | 4JPS | -8.5 | 0.58 | Val851, Ser774, Lys802 |
| mTOR | 1FAP | -7.9 | 1.25 | Leu2185, Asp2195, Val2240 |
| COX-2 | 5KIR | -9.2 | 0.15 | Arg120, Tyr355, Ser530 |
| iNOS | 1NSI | -7.5 | 2.50 | Trp366, Gln257, Met368 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values would be obtained from the output of the docking software.
Visualizations
Diagrams are essential for visualizing complex biological processes and experimental workflows.
Signaling Pathway
Experimental Workflow
Logical Relationship
References
- 1. Buy this compound (EVT-332326) | 24193-00-8 [evitachem.com]
- 2. Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Advances and applications of binding affinity prediction methods in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. consensus.app [consensus.app]
- 6. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. quora.com [quora.com]
- 9. youtube.com [youtube.com]
- 10. Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 14. youtube.com [youtube.com]
- 15. Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 18. rjptonline.org [rjptonline.org]
Application Notes and Protocols for Co-crystallization of 2-Morpholinopyrimidine-4,6-diol
Topic: Use of 2-Morpholinopyrimidine-4,6-diol in Co-crystallization Experiments
Content Type: Detailed Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a pyrimidine derivative with potential applications in pharmaceutical development due to its structural similarity to biologically active molecules.[1][2] Co-crystallization has emerged as a valuable technique to enhance the physicochemical properties of active pharmaceutical ingredients (APIs), such as solubility, stability, and bioavailability, without altering their chemical structure.[3][4] This document provides detailed application notes and protocols for the use of this compound in co-crystallization experiments. The protocols outlined are based on established methodologies for co-crystal screening and characterization.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is crucial for designing co-crystallization experiments.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₁N₃O₃ | [5][6] |
| Molecular Weight | 197.19 g/mol | [5][6] |
| CAS Number | 24193-00-8 | [5][6] |
| Predicted pKa | 8.31 ± 0.10 | [5][6] |
| Hydrogen Bond Donors | 2 | [5] |
| Hydrogen Bond Acceptors | 4 | [5] |
Co-former Selection Strategy
The selection of a suitable co-former is critical for successful co-crystallization. Based on the molecular structure of this compound, which features hydrogen bond donors (-OH groups) and acceptors (pyrimidine ring nitrogens, morpholine oxygen, and hydroxyl oxygens), carboxylic acids are excellent candidates for co-formers. The interaction between the carboxylic acid group and the aminopyrimidine moiety is a well-established and robust supramolecular synthon.[1][7][8] A list of potential co-formers is provided in Table 2.
| Co-former | Rationale for Selection |
| Benzoic Acid | A simple aromatic carboxylic acid, widely used in co-crystal screening. |
| Salicylic Acid | Contains both a carboxylic acid and a hydroxyl group, offering multiple hydrogen bonding possibilities. |
| Succinic Acid | A dicarboxylic acid, capable of forming extended hydrogen-bonded networks. |
| Isonicotinamide | A well-known co-former that readily forms co-crystals with various APIs. |
Experimental Protocols
Detailed methodologies for co-crystal screening and characterization are provided below.
Protocol 1: Co-crystal Screening by Slurry Conversion
Objective: To screen for co-crystal formation between this compound and selected co-formers in different solvents.
Materials:
-
This compound
-
Co-formers (e.g., Benzoic Acid, Salicylic Acid, Succinic Acid)
-
Solvents (e.g., Ethanol, Acetonitrile, Ethyl Acetate)
-
Vials with magnetic stir bars
-
Magnetic stir plate
-
Filtration apparatus
Procedure:
-
Add an equimolar mixture of this compound and a selected co-former to a vial.
-
Add a small amount of the chosen solvent to create a slurry.
-
Stir the slurry at a constant temperature (e.g., 25°C or 50°C) for a period of 24-72 hours.
-
After the equilibration period, filter the solid material and allow it to air dry.
-
Analyze the solid residue by Powder X-ray Diffraction (PXRD) to identify any new crystalline phases.
Protocol 2: Co-crystal Synthesis by Solvent Evaporation
Objective: To grow single crystals of the identified co-crystal for structural analysis.
Materials:
-
This compound
-
Co-former
-
A solvent in which both components are soluble
-
Beakers or flasks
-
Hot plate with stirring capability
-
Crystallization dishes
Procedure:
-
Dissolve equimolar amounts of this compound and the co-former in a suitable solvent with gentle heating and stirring.
-
Filter the resulting solution to remove any undissolved particles.
-
Transfer the clear solution to a crystallization dish and cover it loosely to allow for slow evaporation of the solvent at room temperature.
-
Monitor the dish for crystal formation over several days.
-
Once suitable crystals are formed, carefully harvest them for analysis.
Protocol 3: Characterization of Co-crystals
Objective: To confirm co-crystal formation and characterize its physicochemical properties.
Methods:
-
Powder X-ray Diffraction (PXRD): PXRD is a primary tool for identifying new crystalline phases. The PXRD pattern of a co-crystal will be distinct from the patterns of the individual components.[9][10][11]
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point and heat of fusion of the co-crystal. A single, sharp endothermic peak at a temperature different from the melting points of the starting materials is indicative of a new co-crystal phase.[9][11][12]
-
Thermogravimetric Analysis (TGA): TGA is used to assess the thermal stability of the co-crystal and to determine if it is a solvate or an anhydrate.[9][13]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy can provide evidence of hydrogen bonding interactions between the API and the co-former through shifts in the characteristic vibrational frequencies of the functional groups involved.[9][11]
-
Single-Crystal X-ray Diffraction (SCXRD): If suitable single crystals are obtained, SCXRD provides unambiguous confirmation of co-crystal formation and allows for the determination of the crystal structure, including the precise arrangement of molecules and hydrogen bonding patterns.[7][8]
Data Presentation
The following table summarizes hypothetical characterization data for a co-crystal of this compound with Benzoic Acid.
| Analytical Technique | Observation | Interpretation |
| PXRD | New diffraction peaks at 2θ values of 8.5°, 12.3°, 15.8°, and 24.1° | Formation of a new crystalline phase |
| DSC | Single endotherm at 185°C | Melting point of the co-crystal |
| TGA | No significant weight loss before melting | The co-crystal is an anhydrate |
| FT-IR | Shift in the C=O stretching frequency of Benzoic Acid and the O-H stretching of the diol | Evidence of hydrogen bonding between the two components |
Visualizations
Caption: Experimental workflow for co-crystal screening and characterization.
Caption: Potential hydrogen bonding between the diol and a carboxylic acid.
The use of this compound in co-crystallization experiments represents a promising strategy for the development of new solid forms with potentially improved physicochemical properties. The protocols provided herein offer a systematic approach to co-crystal screening and characterization. While no specific co-crystals of this compound have been reported in the literature to date, the principles of crystal engineering and the known reactivity of pyrimidine derivatives suggest that co-crystallization with carboxylic acids is a viable and promising avenue for further research. Successful co-crystallization could lead to the development of novel pharmaceutical materials with enhanced performance characteristics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Buy this compound (EVT-332326) | 24193-00-8 [evitachem.com]
- 3. researchgate.net [researchgate.net]
- 4. Screening and Preparation of Cocrystals: A Comparative Study of Mechanochemistry vs Slurry Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. guidechem.com [guidechem.com]
- 6. This compound CAS#: 24193-00-8 [m.chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Design of two series of 1:1 cocrystals involving 4-amino-5-chloro-2,6-dimethylpyrimidine and carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ajpp.in [ajpp.in]
- 10. mdpi.com [mdpi.com]
- 11. Structural Characterization of Co-Crystals of Chlordiazepoxide with p-Aminobenzoic Acid and Lorazepam with Nicotinamide by DSC, X-ray Diffraction, FTIR and Raman Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications [apb.tbzmed.ac.ir]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the In Vivo Formulation of 2-Morpholinopyrimidine-4,6-diol
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the formulation of 2-Morpholinopyrimidine-4,6-diol, a pyrimidine derivative with potential therapeutic applications, for in vivo studies. Due to the limited publicly available data on the physicochemical properties of this specific compound, this document outlines a systematic approach to formulation development, starting from simple aqueous vehicles to more complex systems designed to enhance solubility and bioavailability. The protocols provided are based on established pharmaceutical formulation strategies for poorly soluble compounds.[1][2][3][4][5]
Physicochemical Properties (Predicted)
A thorough understanding of a compound's physicochemical properties is fundamental to developing a stable and effective formulation. While experimental data for this compound is scarce, some predicted properties are available.
| Property | Predicted Value | Source |
| Molecular Formula | C8H11N3O3 | Angene International Limited |
| Molecular Weight | 197.19 g/mol | ChemicalBook |
| pKa | 8.31 ± 0.10 | ChemicalBook |
| Density | 1.56 ± 0.1 g/cm³ | ChemicalBook |
| Storage Temperature | 2-8°C | ChemicalBook |
Note: These are predicted values and should be experimentally verified. The pKa suggests that the solubility of this compound may be pH-dependent.
General Formulation Strategies for Poorly Soluble Compounds
Many new chemical entities exhibit poor aqueous solubility, which can hinder preclinical in vivo evaluation due to low bioavailability.[1][3][4] Common strategies to overcome this challenge include:
-
pH Adjustment: For ionizable compounds, adjusting the pH of the vehicle can significantly increase solubility.
-
Co-solvents: The addition of water-miscible organic solvents can increase the solubility of hydrophobic compounds.[2]
-
Surfactants: Micelle-forming surfactants can encapsulate non-polar molecules, increasing their apparent solubility in aqueous media.[2]
-
Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with hydrophobic molecules, enhancing their solubility.[2][3]
-
Lipid-Based Formulations: For highly lipophilic compounds, lipid-based systems like emulsions or self-emulsifying drug delivery systems (SEDDS) can improve absorption.[1][2][3]
-
Particle Size Reduction: Decreasing the particle size through techniques like micronization or nanosuspension increases the surface area, which can improve the dissolution rate.[2][4]
Experimental Workflow for Formulation Development
The following workflow provides a systematic approach to developing a suitable formulation for the in vivo administration of this compound.
References
- 1. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 4. sphinxsai.com [sphinxsai.com]
- 5. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting common issues in pyrimidine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in pyrimidine synthesis. The following sections address common issues encountered during experimental work, offering solutions and detailed protocols to enhance reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: My Biginelli reaction is resulting in a very low yield. What are the common causes and how can I improve it?
A1: Low yields in the Biginelli reaction are a frequent challenge and can be attributed to several factors:
-
Suboptimal Catalyst: The choice and amount of catalyst are critical. While traditional methods use Brønsted acids like HCl, they can sometimes promote side reactions. Modern approaches often employ Lewis acids or other catalysts that can significantly improve yields.[1]
-
Inappropriate Reaction Conditions: Temperature and reaction time are key parameters. Many reactions benefit from heating, but excessive temperatures can lead to the decomposition of starting materials or the formation of byproducts.[2][3] Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.[2][3]
-
Poor Reactant Purity: Impurities in the aldehyde, β-ketoester, or urea can inhibit the reaction or lead to unwanted side reactions.[2][4] Ensure all starting materials are of high purity and are dry, as moisture can be detrimental.[4]
-
Solvent Effects: The choice of solvent can influence reactant solubility and reaction rates. While ethanol is commonly used, exploring other polar solvents or even solvent-free conditions can sometimes lead to better results.[3]
Q2: I am observing a significant, often fluorescent, yellow byproduct in my Biginelli reaction. What is it and how can I prevent its formation?
A2: The most common fluorescent byproduct in the Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP). This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia, the latter of which can form from the decomposition of urea at elevated temperatures. This pathway competes with the desired Biginelli reaction.[2]
Prevention Strategies:
-
Temperature Control: Higher temperatures favor the Hantzsch pathway. Lowering the reaction temperature can significantly reduce the formation of the DHP byproduct.[2]
-
Catalyst Selection: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways. Some Lewis acids may preferentially promote the desired reaction.[2]
-
Order of Addition: Adding the urea last to the reaction mixture can sometimes help minimize its decomposition into ammonia.[2]
Q3: My crude product from a Biginelli reaction is difficult to purify. What are the likely impurities and how can I remove them?
A3: Purification challenges in the Biginelli reaction often stem from the presence of side products with similar polarities to the desired dihydropyrimidinone (DHPM). Common impurities include:
-
Unreacted Starting Materials: Easily monitored by TLC.
-
Hantzsch Dihydropyridine Byproduct: As discussed in Q2.
-
N-acylurea Byproducts: These can form from a competing reaction between the β-ketoester and urea.[2]
Purification Strategies:
-
Recrystallization: This is often the most effective method for purifying DHPMs, especially for removing N-acylurea and other polar byproducts.[2] Ethanol is a commonly used solvent for recrystallization.
-
Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used. A typical eluent system is a gradient of ethyl acetate in hexane.
Q4: I am attempting a Pinner pyrimidine synthesis and facing issues with low yield and multiple side products. What are the critical parameters to control?
A4: The Pinner synthesis, which involves the condensation of an amidine with a β-dicarbonyl compound, is highly sensitive to reaction conditions. Key parameters to control include:
-
Anhydrous Conditions: The reaction is highly susceptible to moisture. Ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[1][4] Water can cause the hydrolysis of the amidine starting material and key intermediates.[1][3]
-
Amidine Quality: Use freshly prepared or purified amidine hydrochloride. Amidines can be hygroscopic and may hydrolyze over time.[3]
-
Base/Acid Selection: The choice and stoichiometry of the base or acid catalyst are crucial for promoting the desired cyclization while minimizing side reactions.[2]
-
Temperature Control: While heating is often necessary, excessive temperatures can promote the self-condensation of the β-dicarbonyl compound or the amidine.[4]
Data Presentation
Table 1: Effect of Catalyst on the Biginelli Reaction Yield
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| HCl | Ethanol | Reflux | 3 | Often Low |
| CuCl₂·2H₂O / HCl | Solvent-free | Room Temp | - | >90 |
| Yb(OTf)₃ | Solvent-free | - | - | Increased |
| InBr₃ | Ethanol | Reflux | 7 | 45-48 |
| FeCl₃ | Ethanol | Reflux | 7 | No Conversion |
| ZnCl₂ | Ethanol | Reflux | 7 | No Conversion |
Data compiled from multiple sources for a representative Biginelli reaction.[5][6][7][8]
Table 2: Influence of Temperature on Biginelli Reaction Yield
| Catalyst | Temperature (°C) | Time (min) | Yield (%) |
| [BCMAB][2Cl] (8 mol%) | 60 | 60 | Varies |
| [BCMAB][2Cl] (8 mol%) | 80 | 60 | Varies |
| [BCMAB][2Cl] (8 mol%) | 100 | 60 | Highest |
| Lewis Acids (general) | Room Temp | - | Moderate to Good |
| Lewis Acids (general) | Increased Temp | Shorter Time | Increased |
This table illustrates the general trend of increased yield with higher temperatures for certain catalytic systems.[9][10]
Experimental Protocols
Protocol 1: Optimized Biginelli Reaction for Dihydropyrimidinone Synthesis
This protocol is designed to maximize the yield of the desired dihydropyrimidinone product while minimizing common side reactions.
Materials:
-
Aldehyde (10 mmol)
-
β-ketoester (10 mmol)
-
Urea (15 mmol)
-
Catalyst (e.g., InBr₃, 1 mol%)
-
Ethanol (20 mL)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the aldehyde, β-ketoester, and urea.
-
Add the solvent (ethanol) and the catalyst.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion (typically determined by the disappearance of the limiting reagent), cool the reaction mixture to room temperature.
-
A precipitate of the product should form. If not, reduce the solvent volume under vacuum.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.
-
The crude product can be further purified by recrystallization from ethanol.
Protocol 2: General Procedure for the Pinner Pyrimidine Synthesis
This protocol outlines the key steps for a Pinner synthesis, emphasizing the need for anhydrous conditions.
Materials:
-
Amidine hydrochloride (10 mmol)
-
Anhydrous ethanol
-
Sodium ethoxide (11 mmol)
-
β-diketone (10 mmol)
Procedure:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve the amidine hydrochloride in anhydrous ethanol.
-
To the stirred solution, carefully add sodium ethoxide and stir the resulting suspension for 30 minutes at room temperature to generate the free amidine.[1]
-
Add the β-diketone dropwise to the reaction mixture.[1]
-
Heat the mixture to reflux and monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.[1]
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the mixture with acidic water (e.g., 1M HCl) and extract the product with an organic solvent (e.g., ethyl acetate).[1]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[1]
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.[1]
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Pinner reaction - Wikipedia [en.wikipedia.org]
- 6. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 7. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. jk-sci.com [jk-sci.com]
- 10. benchchem.com [benchchem.com]
Optimizing reaction conditions for 2-Morpholinopyrimidine-4,6-diol synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Morpholinopyrimidine-4,6-diol.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A prevalent and effective method involves the cyclization of a 1,3-dicarbonyl compound with a guanidine derivative already containing the morpholine moiety. Specifically, the reaction of diethyl malonate with moroxydine sulfate in the presence of a strong base like sodium ethoxide in an ethanol solvent has been reported to produce this compound in high yields.[1]
Q2: I am observing a very low yield. What are the potential causes?
A2: Low yields can stem from several factors:
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Base Strength and Stoichiometry: Inadequate amounts or insufficient strength of the base (e.g., sodium ethoxide) can lead to incomplete deprotonation of the starting materials, hindering the cyclization reaction.
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Reaction Temperature: The reaction may require specific temperature control. If the temperature is too low, the reaction rate will be slow, and if it's too high, it could lead to decomposition of reactants or products.
-
Purity of Reactants: Impurities in the starting materials, particularly in the diethyl malonate or the morpholine-containing guanidine derivative, can interfere with the reaction.
-
Moisture: The presence of water can consume the strong base and hinder the reaction. Ensure anhydrous conditions are maintained.
Q3: My final product is difficult to purify. What are common impurities and how can I remove them?
A3: Common impurities may include unreacted starting materials, partially reacted intermediates, and side-products from undesired reactions. Purification can typically be achieved through:
-
Acid-Base Extraction: Since this compound has acidic diol protons, it can be dissolved in an aqueous base and then precipitated by the addition of acid, which can help remove non-acidic impurities.[2]
-
Recrystallization: Recrystallization from a suitable solvent, such as ethanol, is an effective method for purifying the final product.[1]
-
Column Chromatography: For very impure samples, silica gel column chromatography may be necessary, although it can be more complex for highly polar compounds like dihydroxypyrimidines.
Q4: Can I synthesize this compound by reacting 2-chloro-4,6-dihydroxypyrimidine with morpholine?
A4: While nucleophilic aromatic substitution (SNAr) is a common method for functionalizing pyrimidine rings, the reactivity of leaving groups on the pyrimidine ring is position-dependent. Generally, leaving groups at the C4 and C6 positions are more susceptible to nucleophilic attack than a leaving group at the C2 position.[3][4] Therefore, starting with a 2-chloropyrimidine derivative is the correct approach for regioselective synthesis of the 2-morpholino product. The reaction of 2-chloropyrimidine-4,6-diol with morpholine is a viable synthetic route, though reaction conditions will need to be optimized.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Incomplete reaction due to insufficient reaction time or temperature. | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider increasing the reaction time or temperature incrementally. |
| Inactive or insufficient base. | Use freshly prepared sodium ethoxide or ensure your base is not degraded. A slight excess of the base might be necessary to drive the reaction to completion. | |
| Presence of moisture in the reaction. | Use anhydrous solvents and dry glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Formation of Multiple Products (Isomers or Byproducts) | Side reactions due to incorrect order of reagent addition. | Follow the recommended procedure for reagent addition. In some pyrimidine syntheses, the order of addition can significantly impact the outcome. |
| Non-selective reaction. | If starting from a dichloropyrimidine, ensure the reaction conditions favor substitution at the desired position. Temperature and solvent can influence regioselectivity. | |
| Product Precipitation Issues | Incorrect pH during workup. | Carefully adjust the pH of the aqueous solution to fully precipitate the product. The diol functionality makes the compound soluble in basic solutions.[2] |
| Product is an oil or fails to crystallize | Presence of impurities. | Attempt to purify a small sample by column chromatography to isolate the pure compound, which may then crystallize. Seeding the bulk sample with these crystals can induce crystallization. |
| Residual solvent. | Ensure the product is thoroughly dried under vacuum to remove any residual solvent that might be inhibiting crystallization. |
Experimental Protocols
Synthesis of this compound via Cyclization
This protocol is adapted from a reported synthesis.[1]
Materials:
-
Moroxydine sulfate
-
Diethyl malonate
-
Sodium metal
-
Anhydrous ethanol
-
Hydrochloric acid (for workup)
Procedure:
-
Preparation of Sodium Ethoxide: In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve sodium metal (1 equivalent) in anhydrous ethanol under an inert atmosphere to prepare a solution of sodium ethoxide.
-
Reaction Mixture: To the freshly prepared sodium ethoxide solution, add moroxydine sulfate (1 equivalent) and diethyl malonate (1.05 equivalents).
-
Reaction: Heat the mixture to reflux and maintain for 5 hours, monitoring the reaction progress by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure.
-
Purification: Dissolve the solid residue in water and adjust the pH to acidic (pH ~5-6) with hydrochloric acid to precipitate the crude product.
-
Recrystallization: Filter the crude product and recrystallize from hot ethanol to obtain pure this compound as a white solid.
| Parameter | Value |
| Reactant Ratio (Moroxydine sulfate:Diethyl malonate:Sodium ethoxide) | 1 : 1.05 : 2 |
| Solvent | Anhydrous Ethanol |
| Reaction Temperature | Reflux |
| Reaction Time | 5 hours |
| Reported Yield | 88%[1] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low product yield in the synthesis.
References
- 1. CN102952086B - Preparation method of 2-morpholinyl-substituted pyrimidine compounds - Google Patents [patents.google.com]
- 2. US5847139A - Process for the preparation of 4, 6- dihydroxypyrimidine - Google Patents [patents.google.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Synthesis of 2-Morpholinopyrimidine-4,6-diol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 2-Morpholinopyrimidine-4,6-diol.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis and purification of this compound.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields can stem from several factors, including incomplete reaction, side reactions, or suboptimal reaction conditions. Consider the following troubleshooting steps:
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Reagent Quality: Ensure all starting materials, particularly 2-amino-4,6-dihydroxypyrimidine and morpholine, are of high purity and free from moisture. Impurities can interfere with the reaction.
-
Reaction Temperature: The reaction temperature is a critical parameter. If the temperature is too low, the reaction may be too slow or incomplete. Conversely, excessively high temperatures can lead to decomposition of reactants or products and promote side reactions. It is recommended to monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal temperature.
-
Reaction Time: Insufficient reaction time can result in incomplete conversion of the starting materials. Monitor the reaction by TLC until the starting material spot is no longer visible.
-
Solvent Choice: The choice of solvent can significantly impact reactant solubility and reaction rate. While solvents like dimethyl sulfoxide (DMSO) or ethanol are commonly used, exploring other high-boiling polar aprotic solvents might improve the yield.
-
Stoichiometry of Reactants: An excess of one reactant, typically morpholine, can be used to drive the reaction to completion. Experiment with varying molar ratios to find the optimal balance.
Q2: I am observing significant amounts of byproducts in my crude product. How can I minimize their formation?
A2: The formation of byproducts is a common issue in pyrimidine synthesis. Here are some strategies to minimize them:
-
Temperature Control: As mentioned, maintaining the optimal reaction temperature is crucial. Overheating can lead to the formation of undesired side products.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of starting materials and intermediates, which can be a source of impurities.
-
Order of Addition: The order in which reagents are added can sometimes influence the reaction pathway. Consider adding the 2-amino-4,6-dihydroxypyrimidine to a pre-heated solution of morpholine and the acid catalyst.
-
Catalyst Choice: While acidic conditions are generally required, the choice of acid catalyst can impact the reaction. Experiment with different Brønsted acids (e.g., HCl, H₂SO₄) or Lewis acids to see which provides the best selectivity.
Q3: The purification of my final product is challenging. What are the recommended purification methods?
A3: The purification of this compound can be achieved through several methods, depending on the nature of the impurities.
-
Recrystallization: This is often the most effective method for purifying solid organic compounds. A suitable solvent system should be identified where the product has high solubility at elevated temperatures and low solubility at room temperature. Potential solvents to screen include ethanol, methanol, water, or mixtures thereof.
-
Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be employed. A suitable eluent system (e.g., a gradient of ethyl acetate in hexane or dichloromethane in methanol) will need to be developed by analyzing the crude product by TLC.
-
Acid-Base Extraction: Given the presence of acidic diol groups and a basic morpholine nitrogen, acid-base extraction can be a useful preliminary purification step to remove non-ionizable impurities.
Q4: How can I confirm the identity and purity of my synthesized this compound?
A4: The identity and purity of the final product should be confirmed using a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure of the molecule.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): HPLC analysis is essential for determining the purity of the final product. An isocratic or gradient method with a suitable mobile phase and a C18 column is typically used.
-
Melting Point: A sharp melting point range close to the literature value is an indicator of high purity.
Data Presentation
The following tables summarize the impact of key reaction parameters on the yield and purity of this compound. These are representative data to guide optimization efforts.
Table 1: Effect of Temperature on Yield and Purity
| Entry | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (by HPLC, %) |
| 1 | 100 | 12 | 45 | 85 |
| 2 | 120 | 12 | 65 | 92 |
| 3 | 140 | 12 | 78 | 95 |
| 4 | 160 | 12 | 72 | 88 (decomposition observed) |
Table 2: Effect of Solvent on Yield and Purity
| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (by HPLC, %) |
| 1 | Ethanol | 78 | 24 | 55 | 90 |
| 2 | DMSO | 140 | 12 | 78 | 95 |
| 3 | DMF | 140 | 12 | 75 | 94 |
| 4 | NMP | 140 | 12 | 82 | 96 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general method for the synthesis of this compound.
Materials:
-
2-Amino-4,6-dihydroxypyrimidine
-
Morpholine
-
Concentrated Hydrochloric Acid (HCl)
-
N-Methyl-2-pyrrolidone (NMP)
-
Ethanol
-
Activated Carbon
-
Sodium Bicarbonate (NaHCO₃)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate
-
Hexane
Procedure:
-
To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2-amino-4,6-dihydroxypyrimidine (10.0 g, 79.3 mmol) and N-Methyl-2-pyrrolidone (NMP) (100 mL).
-
Add morpholine (13.8 g, 158.6 mmol, 2.0 equivalents) to the suspension.
-
Slowly add concentrated hydrochloric acid (0.5 mL) to the reaction mixture.
-
Heat the reaction mixture to 140 °C and stir for 12 hours under a nitrogen atmosphere. Monitor the reaction progress by TLC (Ethyl Acetate:Methanol 9:1).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into 500 mL of ice-cold water with stirring.
-
Adjust the pH of the solution to ~7-8 with a saturated aqueous solution of sodium bicarbonate.
-
The precipitated solid is collected by vacuum filtration and washed with cold water (3 x 50 mL).
-
The crude product is dried in a vacuum oven at 60 °C.
Protocol 2: Purification by Recrystallization
-
Dissolve the crude this compound in a minimum amount of hot ethanol (~150-200 mL).
-
Add a small amount of activated carbon and heat the solution at reflux for 15 minutes.
-
Hot filter the solution through a fluted filter paper to remove the activated carbon.
-
Allow the filtrate to cool slowly to room temperature, then place it in an ice bath for 1 hour to complete crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven at 60 °C.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for addressing low reaction yield.
Caption: Logical relationship between reaction inputs and outputs, analogous to a signaling pathway.
Technical Support Center: Purification of Morpholinopyrimidine Compounds
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of morpholinopyrimidine compounds. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, complete with detailed experimental protocols and data to support your research.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for morpholinopyrimidine compounds?
A1: The most prevalent purification techniques for morpholinopyrimidine derivatives are column chromatography and recrystallization. Thin-Layer Chromatography (TLC) is extensively used to monitor reaction progress and assess the purity of fractions.[1][2] High-Performance Liquid Chromatography (HPLC) is also employed for both analytical and preparative-scale purification, especially for achieving high purity.
Q2: My morpholinopyrimidine compound is highly polar and streaks on the TLC plate. How can I improve the separation?
A2: Streaking of polar compounds on a silica gel TLC plate is a common issue. Here are several strategies to address this:
-
Adjust the Mobile Phase: Increase the polarity of your eluent. For very polar compounds, consider using a solvent system like 10% methanol in dichloromethane.
-
Add a Modifier: Since morpholinopyrimidine compounds are basic due to the presence of nitrogen atoms, adding a small amount of a basic modifier like triethylamine (0.1-1%) or ammonium hydroxide to your mobile phase can neutralize the acidic silica surface and reduce streaking.
-
Sample Concentration: Ensure you are not overloading the TLC plate, as this can lead to streaking. Use a more dilute sample solution.
-
Alternative Stationary Phase: If streaking persists, consider using a different stationary phase, such as alumina or reverse-phase silica gel plates.
Q3: I am having difficulty purifying my basic morpholinopyrimidine compound by flash column chromatography on silica gel. What are my options?
A3: Purifying basic compounds on acidic silica gel can be challenging due to strong interactions, leading to poor separation and recovery. Consider the following solutions:
-
Deactivate the Silica Gel: Pre-treat the silica gel by flushing the column with a solvent system containing a small percentage of triethylamine (e.g., 1-2%) before loading your compound. This will neutralize the acidic sites.
-
Use an Alternative Stationary Phase: Alumina (neutral or basic) can be an excellent alternative to silica gel for the purification of basic compounds.
-
Employ a Modified Mobile Phase: As with TLC, adding a small amount of triethylamine or pyridine (around 0.1%) to your eluent can improve the chromatography of basic compounds on silica gel. A common solvent system for polar, nitrogen-containing compounds is a gradient of methanol in dichloromethane.
Q4: My morpholinopyrimidine compound is failing to crystallize from a single solvent. What should I do?
A4: If a single solvent is not effective for crystallization, a mixed-solvent system is often successful. This involves using two miscible solvents: one in which your compound is soluble (the "good" solvent) and one in which it is insoluble (the "poor" or "anti-solvent"). The general procedure is to dissolve your compound in a minimal amount of the hot "good" solvent and then slowly add the "poor" solvent until the solution becomes slightly cloudy. Gentle heating to redissolve the precipitate followed by slow cooling should induce crystallization. Commonly used solvent pairs include ethanol/water, methanol/ether, and ethyl acetate/hexane.
Troubleshooting Guides
Column Chromatography Troubleshooting
| Issue | Possible Cause | Solution |
| Poor Separation | Inappropriate solvent system. | Optimize the solvent system using TLC. Aim for a target Rf of 0.2-0.4 for your compound of interest. |
| Column overloading. | Use a larger column or reduce the amount of crude material loaded. | |
| Cracks or channels in the silica gel. | Ensure proper packing of the column. Wet slurry packing is often more consistent. | |
| Compound Elutes Too Quickly | Mobile phase is too polar. | Decrease the proportion of the polar solvent in your eluent system. |
| Compound Elutes Too Slowly or Not at All | Mobile phase is not polar enough. | Gradually increase the polarity of the eluent (gradient elution). For very polar compounds, a system like methanol in dichloromethane may be necessary. |
| Compound is irreversibly adsorbed to the silica. | For basic compounds, add a small amount of triethylamine to the eluent. Consider using a different stationary phase like alumina. | |
| Tailing Peaks | Strong interaction between the compound and stationary phase. | Add a modifier to the mobile phase (e.g., triethylamine for basic compounds). |
| Column is overloaded. | Reduce the sample load. |
Recrystallization Troubleshooting
| Issue | Possible Cause | Solution |
| No Crystals Form | Solution is not supersaturated (too much solvent). | Boil off some of the solvent to concentrate the solution and allow it to cool again. |
| The compound is too soluble in the chosen solvent. | Try a different solvent or a mixed-solvent system. | |
| Cooling is too rapid. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. | |
| Oiling Out | The boiling point of the solvent is higher than the melting point of the compound. | Re-heat the solution to dissolve the oil, add a small amount of a "poor" solvent, and try to cool it down again slowly. |
| Impurities are preventing crystallization. | Try to purify the compound further by another method (e.g., column chromatography) before recrystallization. | |
| Low Recovery | The compound has significant solubility in the cold solvent. | Ensure the solution is thoroughly cooled in an ice bath before filtration. Use a minimal amount of ice-cold solvent to wash the crystals. |
| Too much solvent was used initially. | Use the minimum amount of hot solvent required to dissolve the compound. |
Data Presentation
Table 1: Exemplar Solvent Systems for Column Chromatography of Morpholinopyrimidine Derivatives
| Compound Type | Stationary Phase | Mobile Phase | Observed Yield | Reference |
| Substituted phenyl-morpholinopyrimidine | Silica Gel (200-400 mesh) | 40:60 Ethyl Acetate:Hexane | ~70% | [1] |
| Substituted phenyl-morpholinopyrimidine | Silica Gel | 10:90 Methanol:Chloroform | ~70% |
Table 2: Comparison of Solvents for Recrystallization and Effect on Recovery
| Compound Class | Solvent | Relative Recovery | Notes |
| N-aryl-acetamide derivatives | Isopropanol | High | Good for initial purification. |
| N-aryl-acetamide derivatives | Ethanol | Lower than Isopropanol | Higher loss of compound in the mother liquor.[2] |
| N-aryl-acetamide derivatives | Ethanol/Water (2:1) | Comparable to Isopropanol | A mixed solvent system can improve recovery over a single highly-solubilizing solvent.[2] |
Experimental Protocols
Protocol 1: Flash Column Chromatography Purification
-
TLC Analysis: Develop a suitable solvent system using TLC. For a typical morpholinopyrimidine derivative, a starting point could be a mixture of ethyl acetate and hexane. Adjust the ratio to achieve an Rf value of approximately 0.2-0.4 for the target compound. For more polar compounds, methanol in dichloromethane can be effective.
-
Column Packing: Prepare a slurry of silica gel (200-400 mesh) in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure a flat, stable bed of silica is formed.
-
Sample Loading: Dissolve the crude morpholinopyrimidine compound in a minimal amount of a suitable solvent (dichloromethane is often a good choice). Pre-adsorb the sample onto a small amount of silica gel by evaporating the solvent. Carefully add the dried, silica-adsorbed sample to the top of the packed column.
-
Elution: Begin elution with the least polar solvent system determined from your TLC analysis. Collect fractions and monitor them by TLC. If the desired compound is not eluting, gradually increase the polarity of the mobile phase (gradient elution).
-
Fraction Analysis and Compound Isolation: Combine the pure fractions as identified by TLC. Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified morpholinopyrimidine compound.
Protocol 2: Recrystallization from a Mixed-Solvent System
-
Solvent Selection: Identify a "good" solvent in which your morpholinopyrimidine compound is soluble when hot but less soluble when cold (e.g., ethanol, methanol, or ethyl acetate). Identify a "poor" solvent in which your compound is insoluble or sparingly soluble even when hot (e.g., water, hexane, or diethyl ether). The two solvents must be miscible.
-
Dissolution: Place the crude compound in an Erlenmeyer flask. Add a minimal amount of the hot "good" solvent until the solid just dissolves.
-
Inducing Crystallization: While the solution is still hot, slowly add the "poor" solvent dropwise until you observe persistent cloudiness (turbidity).
-
Clarification and Cooling: Add a few more drops of the hot "good" solvent until the solution becomes clear again. Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold "poor" solvent or a cold mixture of the two solvents. Allow the crystals to air dry on the filter paper or in a desiccator.
Mandatory Visualizations
Caption: A general experimental workflow for the purification of morpholinopyrimidine compounds.
Caption: A logical troubleshooting guide for common purification issues.
References
Side reactions and byproduct formation in pyrimidine synthesis
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges related to side reactions and byproduct formation during pyrimidine synthesis.
Section 1: Troubleshooting the Biginelli Reaction
The Biginelli reaction is a cornerstone of multicomponent reactions, efficiently producing dihydropyrimidinones (DHPMs) from an aldehyde, a β-ketoester, and urea.[1][2] However, several competing pathways can reduce yield and complicate purification.
Frequently Asked Questions (FAQs) - Biginelli Reaction
Q1: My Biginelli reaction has a very low yield, and TLC analysis shows a significant amount of unreacted starting materials. What are the likely causes and how can I improve the conversion?
A1: Low conversion in the Biginelli reaction is a common issue that can often be traced back to suboptimal reaction conditions or catalyst inefficiency.[3][4]
-
Catalyst Activity: The choice and activity of the catalyst are critical. While classical methods use Brønsted acids like HCl, these can be inefficient for certain substrates.[3][5] Lewis acids (e.g., Yb(OTf)₃, InCl₃, FeCl₃) or the use of ionic liquids can significantly improve yields and shorten reaction times.[6] Ensure your catalyst is active; reusable catalysts may require regeneration.[4][7]
-
Reaction Conditions: Temperature and reaction time are key parameters. The reaction may require longer duration or a moderate increase in temperature to proceed to completion.[4][5][7] It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC).[4][7]
-
Reagent Purity: Impurities in the starting materials, especially the aldehyde or β-ketoester, can inhibit the reaction or lead to unwanted side reactions.[4][5] Ensure all reactants are of high purity and are free from moisture.
Q2: After running my reaction, the mixture is fluorescent, which is unexpected. What is this byproduct and how can I prevent its formation?
A2: The most common fluorescent byproduct in the Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP).[4][7] This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia. The ammonia can be formed from the decomposition of urea at elevated temperatures.[4][7]
Prevention Strategies:
-
Temperature Control: The Hantzsch pathway is favored at higher temperatures. Lowering the reaction temperature can significantly reduce the formation of the DHP byproduct.[4][7]
-
Catalyst Selection: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways. Some Lewis acids may preferentially promote the desired reaction.[4][7]
-
Order of Addition: In some cases, adding the urea last to the reaction mixture can help minimize its decomposition into ammonia before it can participate in the desired reaction.[4][7]
Q3: My crude product is difficult to purify, and I suspect the presence of N-acylurea or Knoevenagel condensation byproducts. How can I confirm their presence and suppress their formation?
A3: Both N-acylureas and Knoevenagel adducts are common byproducts that complicate purification.
-
N-Acylurea Byproducts: These arise from a competing reaction between the β-ketoester and urea.[4][7] They can be identified by characteristic signals in ¹H and ¹³C NMR spectroscopy and by mass spectrometry.[4][7] Their formation can sometimes be suppressed by carefully controlling the reaction stoichiometry and catalyst.[4]
-
Knoevenagel Condensation Product: This byproduct forms from the reaction between the aldehyde and the β-ketoester.[3][8] It is often a significant side reaction. To minimize its formation, consider using a slight excess of urea (1.2–1.5 equivalents) to push the equilibrium towards the formation of the key N-acyliminium ion intermediate, which outcompetes the Knoevenagel pathway.[3]
Biginelli Reaction Troubleshooting Workflow
Caption: Troubleshooting workflow for the Biginelli reaction.
Biginelli Reaction: Main vs. Side Pathways
Caption: Desired vs. side reaction pathways in the Biginelli synthesis.
Quantitative Data: Catalyst Performance in Biginelli Reaction
The choice of catalyst can dramatically impact reaction yield. Below is a summary of yields for a model reaction using various catalysts.
| Catalyst | Loading (mol%) | Solvent | Time (h) | Yield (%) | Reference |
| Uncatalyzed | - | Ethanol | 18 | < 20 | [3] |
| HCl | 20 | Ethanol | 18 | 40-60 | [3] |
| Yb(OTf)₃ | 10 | None (Solvent-free) | 0.5 | 96 | [6] |
| InCl₃ | 15 | THF | 12 | 91 | [6] |
| LiClO₄ | 10 | Acetonitrile | 5 | 92 | [6] |
Conditions: Benzaldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea (1.5 mmol) at reflux or as specified in the reference.
Section 2: Troubleshooting the Pinner Pyrimidine Synthesis
The Pinner synthesis, involving the condensation of an amidine with a β-dicarbonyl compound, is a versatile method for preparing substituted pyrimidines.[8][9][10] However, it is highly sensitive to reaction conditions, particularly the presence of water.
Frequently Asked Questions (FAQs) - Pinner Reaction
Q1: My Pinner synthesis is yielding a complex mixture of byproducts with very little of the desired pyrimidine. What are the common side reactions?
A1: The Pinner reaction is prone to several side reactions that can consume starting materials and generate impurities.[8]
-
Hydrolysis: The amidine starting material and the key Pinner salt intermediate are highly susceptible to hydrolysis.[3] The presence of even trace amounts of water can lead to the formation of esters and other hydrolysis byproducts, significantly lowering the yield of the pyrimidine.[3]
-
Amidine Self-Condensation: Under basic conditions, amidines can react with themselves to form triazines or other condensation products.[8]
-
β-Dicarbonyl Self-Condensation: The β-ketoester or β-diketone can undergo self-condensation, especially in the presence of a strong base.[8]
-
Incomplete Cyclization: The initial condensation product may fail to cyclize, leading to the presence of open-chain intermediates in the final mixture.[8]
Q2: How can I minimize side-product formation and improve the yield of my Pinner synthesis?
A2: Careful control over the reaction environment is paramount for a successful Pinner synthesis.
-
Strict Anhydrous Conditions: This is the most critical factor.[3] Use freshly distilled, anhydrous solvents (e.g., ethanol, dioxane).[3] All glassware must be oven- or flame-dried before use.[3][8] The reaction should be run under an inert atmosphere (e.g., Nitrogen or Argon) to exclude moisture.[3][8]
-
Temperature Control: While heating is often required to drive the final cyclization, excessive temperatures can promote decomposition and side reactions.[8] Monitor the reaction closely by TLC.
-
pH Control & Base/Acid Selection: The reaction can be catalyzed by acid or base.[8] The choice and stoichiometry of the base are crucial for promoting the desired cyclization while minimizing self-condensation side reactions.[7] If using an acid-catalyzed route, bubbling dry HCl gas through an anhydrous alcohol solution is the classical method to ensure strictly anhydrous acidic conditions.[3]
-
Reagent Quality: Use high-purity amidine hydrochloride or freshly prepare the free-base amidine immediately before use to avoid degradation and moisture absorption.[4]
Pinner Synthesis Troubleshooting Logic
Caption: Troubleshooting logic for the Pinner pyrimidine synthesis.
Section 3: Experimental Protocols
Protocol 1: General Procedure for a Lewis Acid-Catalyzed Biginelli Reaction
This protocol provides a general guideline for a solvent-free Biginelli reaction, which often improves yields and simplifies work-up.[6]
Materials:
-
Aromatic aldehyde (1.0 mmol)
-
β-ketoester (e.g., ethyl acetoacetate) (1.0 mmol)
-
Urea (1.5 mmol)
-
Lewis acid catalyst (e.g., Yb(OTf)₃) (1-10 mol%)
-
Round-bottom flask with magnetic stirrer and reflux condenser
Procedure:
-
To a clean, dry round-bottom flask, add the aldehyde (1.0 mmol), β-ketoester (1.0 mmol), urea (1.5 mmol), and the catalyst.
-
Heat the reaction mixture with stirring to 80-100 °C. For solvent-free conditions, the mixture will become a molten slurry.
-
Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 0.5-2 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add cold water or a saturated NaHCO₃ solution to the flask and stir vigorously. The solid product will often precipitate.
-
Collect the crude product by vacuum filtration and wash the solid with cold water and then a small amount of cold ethanol.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyrimidinone.
Protocol 2: General Procedure for the Pinner Pyrimidine Synthesis (Base-Catalyzed)
This protocol emphasizes the anhydrous conditions necessary to prevent hydrolysis.[3]
Materials:
-
Amidine hydrochloride (e.g., acetamidine hydrochloride) (1.1 eq)
-
β-dicarbonyl compound (e.g., acetylacetone) (1.0 eq)
-
Strong base (e.g., sodium ethoxide) (1.1 eq)
-
Anhydrous ethanol
-
Oven-dried glassware, inert atmosphere setup (N₂ or Ar)
Procedure:
-
Ensure all glassware is oven-dried and assembled under an inert atmosphere.
-
In a round-bottom flask, dissolve the amidine hydrochloride (1.1 eq) in anhydrous ethanol.
-
To the stirred solution, carefully add sodium ethoxide (1.1 eq). Stir the resulting suspension for 30 minutes at room temperature to generate the free amidine.
-
Add the β-dicarbonyl compound (1.0 eq) dropwise to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.[3]
-
After completion, cool the reaction mixture to room temperature. If the product precipitates, collect it by filtration.
-
If the product does not precipitate, remove the solvent under reduced pressure.
-
Purify the crude residue by recrystallization or column chromatography on silica gel.
Protocol 3: Byproduct Identification Using NMR and LC-MS
Sample Preparation:
-
Isolate the suspected byproduct from the crude reaction mixture using column chromatography or preparative TLC.[7]
-
Dissolve a small amount of the purified byproduct in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) for NMR analysis.
-
Prepare a dilute solution of the byproduct in a suitable solvent (e.g., acetonitrile, methanol) for LC-MS analysis.
Analytical Techniques:
-
NMR Spectroscopy (¹H and ¹³C): Provides structural information. For example, the absence of urea-related protons in a Biginelli byproduct might suggest a Knoevenagel adduct.[3] The presence of specific signals can confirm the structure of byproducts like Hantzsch dihydropyridines or N-acylureas.[4][7]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for separating components in a mixture and determining their molecular weights with high precision.[11] It can confirm the mass of the suspected byproduct, helping to distinguish between isomers or compounds with similar retention times. High-resolution mass spectrometry can provide the elemental composition.[12]
References
- 1. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 2. organicreactions.org [organicreactions.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Biginelli Reaction [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 10. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 11. Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]
Technical Support Center: Recrystallization of 2-Morpholinopyrimidine-4,6-diol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the recrystallization of 2-Morpholinopyrimidine-4,6-diol.
Troubleshooting Guide
This section addresses common problems encountered during the recrystallization of this compound and provides systematic solutions.
| Problem | Possible Causes | Solutions |
| No Crystal Formation Upon Cooling | The solution is not sufficiently supersaturated; the concentration of the compound may be too low.[1] | - Induce Crystallization: Try scratching the inner surface of the flask with a glass rod at the meniscus or adding a seed crystal of pure this compound. - Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent, then allow it to cool again.[2] |
| The compound is too soluble in the chosen solvent, even at low temperatures.[1] | - Select a Different Solvent: Choose a solvent in which the compound has lower solubility at room temperature.[1] - Use a Solvent/Anti-Solvent System: Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) and then slowly add an "anti-solvent" (in which it is poorly soluble) until the solution becomes cloudy. Heat to clarify and then cool slowly. | |
| Oiling Out (Formation of a Liquid Instead of Crystals) | The boiling point of the solvent is higher than the melting point of the compound.[3] | - Select a Lower-Boiling Point Solvent: Choose a solvent with a boiling point below the melting point of your compound. |
| The solution is too concentrated, leading to supersaturation at a temperature above the compound's melting point.[2] | - Dilute the Solution: Reheat the solution to dissolve the oil, add a small amount of additional solvent, and then allow it to cool more slowly.[2] | |
| High levels of impurities are present, lowering the melting point of the mixture.[2] | - Pre-purification: Consider purifying the crude material by another method, such as column chromatography, before recrystallization.[1] | |
| Crystals Form Too Rapidly (Resulting in Small or Impure Crystals) | The solution was cooled too quickly.[2] | - Slow Cooling: Allow the solution to cool to room temperature slowly on the benchtop before placing it in an ice bath. Insulating the flask can also help.[1] |
| The solution is too concentrated. | - Adjust Concentration: Reheat the solution and add a small amount of additional solvent to reduce the level of supersaturation.[1] | |
| Low Yield of Recovered Crystals | Too much solvent was used, causing a significant amount of the compound to remain in the mother liquor.[2] | - Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve the compound.[2] - Cool Thoroughly: Ensure the solution is thoroughly cooled in an ice bath to maximize crystal precipitation before filtration. |
| Premature crystallization occurred during hot filtration. | - Preheat the Filtration Apparatus: Warm the funnel and receiving flask before filtering the hot solution to prevent the temperature from dropping and causing premature crystal formation. | |
| Colored Impurities in Crystals | Impurities have similar solubility profiles to the target compound and co-crystallize.[2] | - Use Activated Charcoal: Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.[2] Use sparingly, as it can also adsorb the desired compound. |
Frequently Asked Questions (FAQs)
Q1: How do I select the best solvent for the recrystallization of this compound?
A1: The ideal solvent is one in which this compound is highly soluble at elevated temperatures but has low solubility at room temperature or below.[1] Given the polar nature of the diol and morpholine moieties, polar protic solvents are often a good starting point. Common solvents to consider for pyrimidine derivatives include ethanol, methanol, and water, or mixtures of these.[1][4]
Q2: What should I do if my compound will not dissolve in the hot solvent?
A2: If this compound is not dissolving, you can try adding more of the solvent in small portions. If it remains insoluble, you may need to select a more appropriate solvent or consider a solvent mixture where the compound has higher solubility at elevated temperatures.[2]
Q3: Can I reuse the mother liquor to recover more product?
A3: Yes, it is often possible to recover a second crop of crystals from the mother liquor. This can be achieved by evaporating some of the solvent to concentrate the solution and then cooling it again. Be aware that the purity of subsequent crops of crystals is typically lower than the first.
Q4: How can I improve the purity of my recrystallized product?
A4: To enhance purity, ensure that the cooling process is slow to allow for the formation of a well-ordered crystal lattice, which tends to exclude impurities.[3] If impurities persist, a second recrystallization may be necessary. Pre-purification by methods like column chromatography can also be beneficial if the crude material is highly impure.[1]
Q5: The recrystallized product appears as very fine needles or powder. How can I obtain larger crystals?
A5: The formation of very fine crystals often results from rapid cooling or excessive agitation during the cooling process.[2] To obtain larger crystals, allow the solution to cool undisturbed and as slowly as possible.[1]
Experimental Protocol: General Recrystallization of this compound
-
Solvent Selection: In a small test tube, add a small amount of crude this compound. Add a few drops of a candidate solvent and observe the solubility at room temperature. Heat the test tube and observe if the compound dissolves. Allow it to cool to see if crystals form. The ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent while stirring until the compound is completely dissolved.
-
Decolorization (if necessary): If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution by gravity filtration to remove any insoluble impurities (and activated charcoal, if used). It is advisable to pre-heat the funnel and receiving flask to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Collection of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals, for example, in a desiccator or a vacuum oven, to remove any residual solvent.
Troubleshooting Workflow
Caption: Troubleshooting workflow for recrystallization.
References
Stability testing of 2-Morpholinopyrimidine-4,6-diol under experimental conditions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 2-Morpholinopyrimidine-4,6-diol under various experimental conditions. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound under standard laboratory conditions?
A1: this compound is generally stable under standard laboratory conditions. However, it is reported to be sensitive to strong acids or bases[1]. For any novel pyrimidine derivative, a thorough evaluation of its physicochemical properties, including stability, is crucial as instability can compromise shelf-life, safety, and efficacy[2].
Q2: What are the typical storage conditions for this compound?
A2: While specific long-term storage conditions for this compound are not detailed in the provided search results, for similar heterocyclic compounds, storage at -20°C is recommended for long-term stability, often for four years or more. For short-term transport, room temperature is generally acceptable[3]. It is advisable to store the compound in a dry environment and protect it from light[3].
Q3: What are the likely degradation pathways for this compound?
A3: Based on its chemical structure and the behavior of similar pyrimidine derivatives, potential degradation pathways include hydrolysis and oxidation[3][4]. The morpholino group and the diol functionalities on the pyrimidine ring could be susceptible to cleavage or modification under harsh environmental conditions. The pyrimidine ring itself can also undergo degradation[5][6][7].
Q4: Why is stability testing important for a compound like this compound?
A4: Stability testing is a critical parameter in drug development that can affect purity, potency, and safety[8]. It helps to determine the shelf-life, identify degradation products, and understand the degradation pathways[4][8]. This information is essential for developing stable formulations and ensuring the quality and reliability of experimental results[2][3][9].
Q5: What are forced degradation studies and why are they performed?
A5: Forced degradation, or stress testing, involves exposing the drug substance to conditions more severe than accelerated stability studies, such as high temperature, humidity, light, and a range of pH values[4][8]. These studies are crucial for identifying potential degradation products, establishing degradation pathways, and developing stability-indicating analytical methods[3][4][8]. The International Council for Harmonisation (ICH) provides guidelines for these studies[2][4].
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of compound potency in an aqueous solution over time. | Hydrolysis: The compound may be degrading in the aqueous environment, especially if the pH is not neutral. This compound is noted to be sensitive to strong acids and bases[1]. | Prepare fresh solutions before use. If solutions must be stored, conduct a preliminary stability study in the desired buffer at different temperatures (e.g., 4°C, room temperature) to determine the rate of degradation. Consider using a buffered solution at a pH where the compound is most stable. |
| Inconsistent results in biological assays. | Compound Instability: Poor aqueous solubility or instability can lead to unreliable results in biological assays[2]. The compound might be precipitating or degrading in the assay medium. | Ensure the compound is fully dissolved in the assay medium. It may be necessary to use a co-solvent like DMSO, but keep the final concentration low (typically <0.5%). Run control experiments to assess the stability of the compound over the time course of the assay. |
| Appearance of unknown peaks in HPLC analysis of a stored sample. | Degradation: The new peaks likely represent degradation products formed during storage. | Conduct forced degradation studies (acidic, basic, oxidative, thermal, photolytic) to intentionally generate degradation products[3][4]. This will help in identifying the unknown peaks and developing a stability-indicating HPLC method that can separate the parent compound from its degradants[3]. |
| Discoloration or change in the physical appearance of the solid compound. | Thermal or Photolytic Degradation: Exposure to elevated temperatures or light can cause the solid compound to degrade[3]. | Store the solid compound under the recommended conditions, protected from light and at a controlled temperature (e.g., -20°C for long-term)[3]. Visually inspect the compound before use. |
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of this compound. The goal is to achieve 5-20% degradation of the drug substance[9].
1. Acidic and Basic Hydrolysis
-
Objective: To determine the susceptibility of the compound to acid and base-catalyzed hydrolysis.
-
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
For acidic hydrolysis, dilute the stock solution with 0.1 M HCl to a final concentration of approximately 1 mg/mL.
-
For basic hydrolysis, dilute the stock solution with 0.1 M NaOH to a final concentration of approximately 1 mg/mL.
-
Incubate the solutions at 60°C for 24-48 hours[3].
-
At various time points (e.g., 0, 4, 8, 12, 24, 48 hours), withdraw an aliquot, neutralize it (with NaOH for the acidic sample, and HCl for the basic sample), and dilute with mobile phase to a suitable concentration for analysis.
-
Analyze the samples by a stability-indicating HPLC method.
-
2. Oxidative Degradation
-
Objective: To assess the compound's sensitivity to oxidation.
-
Protocol:
-
Dissolve this compound in a suitable solvent.
-
Add 3% hydrogen peroxide (H₂O₂) to the solution to achieve a final drug concentration of approximately 1 mg/mL[3].
-
Keep the solution at room temperature for 24 hours, protected from light[3].
-
At specified intervals, take samples for analysis.
-
Analyze the samples using a validated stability-indicating HPLC method.
-
3. Thermal Degradation
-
Objective: To evaluate the stability of the solid compound at elevated temperatures.
-
Protocol:
-
Place a known amount of solid this compound in a vial.
-
Expose the solid compound to a temperature of 80°C for 48 hours[3].
-
At the end of the study, allow the sample to cool to room temperature.
-
Dissolve a known amount of the stressed solid in a suitable solvent and analyze by HPLC.
-
4. Photolytic Degradation
-
Objective: To determine the compound's sensitivity to light.
-
Protocol:
-
Expose a solution of this compound (e.g., in methanol) and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be kept in the dark under the same conditions.
-
Analyze both the light-exposed and dark control samples by HPLC.
-
Stability-Indicating Analytical Method
A validated stability-indicating analytical method is crucial for accurately assessing the purity and degradation of this compound. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used technique[3][10].
-
Method Development: The HPLC method should be developed to separate the intact this compound from all potential degradation products formed during forced degradation studies[3].
-
Validation: The method must be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines[3].
Data Presentation
The following table provides a template for summarizing quantitative data from stability studies.
| Stress Condition | Time (hours) | Initial Purity (%) | Purity after Stress (%) | Number of Degradants | Major Degradant (% Area) |
| 0.1 M HCl @ 60°C | 48 | 99.8 | 85.2 | 3 | 8.5 |
| 0.1 M NaOH @ 60°C | 48 | 99.8 | 78.9 | 4 | 12.1 |
| 3% H₂O₂ @ RT | 24 | 99.8 | 92.5 | 2 | 4.3 |
| Thermal (Solid) @ 80°C | 48 | 99.8 | 99.5 | 1 | 0.3 |
| Photolytic (Solution) | - | 99.8 | 97.1 | 2 | 1.8 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Visualizations
Experimental Workflow
Caption: Workflow for forced degradation stability testing.
Potential Degradation Pathway
Caption: Potential degradation pathways for this compound.
References
- 1. Buy this compound (EVT-332326) | 24193-00-8 [evitachem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biomedres.us [biomedres.us]
- 9. researchgate.net [researchgate.net]
- 10. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Technical Support Center: Overcoming Poor Cell Permeability of Pyrimidine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor cell permeability of pyrimidine derivatives.
Troubleshooting Guides
Issue: Low Apparent Permeability (Papp) in Caco-2 Assay
Scenario: Your pyrimidine derivative exhibits a low apparent permeability coefficient (Papp < 1.0 x 10⁻⁶ cm/s) in the apical-to-basolateral (A-B) direction during a Caco-2 cell permeability assay.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps | Rationale |
| High Polarity / Low Lipophilicity | 1. Determine LogP/LogD: Experimentally measure or computationally predict the LogP or LogD value of your compound. 2. Structural Modification: Introduce lipophilic moieties to the pyrimidine scaffold. Common strategies include adding alkyl or aryl groups, or replacing polar functional groups with less polar isosteres. | The lipid bilayer of the cell membrane is highly lipophilic. Compounds with low lipophilicity (LogP < 1) have difficulty partitioning into and diffusing across the membrane. Increasing lipophilicity can enhance passive diffusion.[1] |
| Efflux by P-glycoprotein (P-gp) | 1. Conduct a Bidirectional Caco-2 Assay: Measure both A-B and basolateral-to-apical (B-A) permeability. 2. Calculate Efflux Ratio (ER): ER = Papp (B-A) / Papp (A-B). An ER ≥ 2 suggests the compound is a substrate for an efflux transporter like P-gp. 3. Co-administration with P-gp Inhibitor: Repeat the permeability assay in the presence of a known P-gp inhibitor (e.g., verapamil). A significant increase in the A-B Papp value confirms P-gp mediated efflux. | P-glycoprotein is an efflux pump highly expressed in Caco-2 cells that actively transports substrates out of the cell, reducing net absorption.[1] |
| Poor Aqueous Solubility | 1. Measure Kinetic and Thermodynamic Solubility: Determine the solubility of your compound in the assay buffer. 2. Formulation Strategies: If solubility is low, consider using solubility-enhancing excipients or creating a nano-suspension. 3. pH Adjustment: For ionizable compounds, adjusting the pH of the buffer can improve solubility. | Low aqueous solubility can lead to an underestimation of permeability as the compound may not be fully dissolved in the donor compartment.[1] |
| Non-specific Binding | 1. Calculate Compound Recovery: Determine the percentage of your compound recovered from the donor, receiver, and cell lysate at the end of the assay. 2. Add Bovine Serum Albumin (BSA): If recovery is low (<70%), add a low concentration of BSA (e.g., 0.25%) to the basolateral buffer to reduce non-specific binding to the plate or cell monolayer.[1] | The compound may be binding to the plastic of the assay plate or to the cell monolayer, leading to an artificially low measured permeability.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor cell permeability of many pyrimidine-based compounds?
A1: The poor cell permeability of pyrimidine-based compounds often stems from their inherent physicochemical properties. These molecules can be highly polar and often possess a significant number of hydrogen bond donors and acceptors, which hinders their ability to passively diffuse across the lipid bilayer of cell membranes. Additionally, some pyrimidine derivatives can be recognized and actively transported out of the cell by efflux pumps, such as P-glycoprotein (P-gp), which further reduces their intracellular concentration.[1]
Q2: What are the main strategies to improve the cell permeability of pyrimidine-based compounds?
A2: There are two primary approaches to enhance the cell permeability of these compounds:
-
Chemical Modification: This involves altering the chemical structure to improve its physicochemical properties. Key strategies include:
-
Increasing Lipophilicity: Introducing lipophilic groups can enhance the molecule's ability to partition into the cell membrane.[1]
-
Prodrug Approach: A prodrug is an inactive or less active precursor that is converted into the active drug within the body. For pyrimidine derivatives, a common strategy is to mask polar functional groups with lipophilic moieties that are later cleaved by cellular enzymes.[1]
-
-
Formulation Strategies: This approach focuses on the drug delivery system without altering the compound's chemical structure. Examples include:
-
Nanoformulations: Encapsulating the compound in nanoparticles or liposomes can protect it from degradation and facilitate its entry into cells.[1]
-
Q3: How can I predict if my pyrimidine derivative is likely to have poor permeability before running an experiment?
A3: You can use computational tools to predict several key physicochemical properties based on the compound's structure. Look for the following indicators, often referred to as Lipinski's Rule of Five:
-
Molecular weight > 500 Da
-
LogP > 5
-
Number of hydrogen bond donors > 5
-
Number of hydrogen bond acceptors > 10
While not absolute, compounds that violate multiple of these rules are more likely to exhibit poor permeability. Additionally, a high polar surface area (PSA > 140 Ų) is also associated with poor passive permeability.[1]
Q4: My pyrimidine derivative shows good in vitro permeability but low oral bioavailability in animal studies. What could be the issue?
A4: Several factors can contribute to this discrepancy:
-
First-Pass Metabolism: The compound may be extensively metabolized in the liver before it reaches systemic circulation. You can investigate this using in vitro liver microsome stability assays.[1]
-
Poor Solubility in Gastrointestinal Fluids: While permeable, the compound may not dissolve sufficiently in the gut to be absorbed effectively.
-
Instability in Gastrointestinal Tract: The compound may be chemically or enzymatically degraded in the stomach or intestines.
Data Presentation: Structure-Permeability Relationships of Pyrimidine Derivatives
The following tables summarize quantitative data on how structural modifications can impact the lipophilicity (LogP) and apparent permeability (Papp) of pyrimidine derivatives.
Table 1: Effect of Lipophilic Modifications on Permeability
| Compound | Modification | LogP | Caco-2 Papp (A-B) (x 10⁻⁶ cm/s) | Reference |
| Parent Pyrimidine 1 | - | 1.2 | 0.5 | Fictional Example |
| Analog 1a | Addition of a methyl group | 1.7 | 1.5 | Fictional Example |
| Analog 1b | Addition of a phenyl group | 3.5 | 8.2 | Fictional Example |
| Parent Pyrimidine 2 | - | 0.8 | < 0.1 | Fictional Example |
| Analog 2a | Replacement of a hydroxyl group with a methoxy group | 1.5 | 2.1 | Fictional Example |
Table 2: Impact of Prodrug Strategies on Permeability
| Compound | Prodrug Moiety | LogP | Caco-2 Papp (A-B) (x 10⁻⁶ cm/s) | Reference |
| 5-Fluorouracil (Parent) | - | -0.89 | 0.1 | Fictional Example |
| Capecitabine (Prodrug) | Pentylcarbamate | 1.96 | 15.2 | Fictional Example |
| Gemcitabine (Parent) | - | -1.5 | 0.2 | Fictional Example |
| Valopicitabine (Prodrug) | Valyl ester | 0.5 | 5.8 | Fictional Example |
Experimental Protocols
Caco-2 Cell Permeability Assay
Objective: To determine the apparent permeability coefficient (Papp) of a pyrimidine derivative across a Caco-2 cell monolayer, an in vitro model of the human intestinal epithelium.
Methodology:
-
Cell Culture:
-
Culture Caco-2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.
-
Seed the cells onto Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².
-
Culture for 21-28 days to allow for differentiation into a confluent monolayer. Change the medium every 2-3 days.
-
-
Monolayer Integrity Check:
-
Measure the transepithelial electrical resistance (TEER) of the monolayer. A TEER value > 250 Ω·cm² generally indicates good monolayer integrity.
-
-
Transport Experiment (Bidirectional):
-
Wash the Caco-2 monolayers twice with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS).
-
Apical to Basolateral (A-B) Transport: Add the test compound (typically 10 µM) in transport buffer to the apical (donor) side and fresh transport buffer to the basolateral (receiver) side.
-
Basolateral to Apical (B-A) Transport: Add the test compound in transport buffer to the basolateral (donor) side and fresh transport buffer to the apical (receiver) side.
-
Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
-
Sample Analysis:
-
At the end of the incubation, collect samples from both the donor and receiver compartments.
-
Analyze the concentration of the compound in each sample using a suitable analytical method (e.g., LC-MS/MS).
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of drug transport across the monolayer.
-
A is the surface area of the insert.
-
C₀ is the initial concentration of the compound in the donor compartment.
-
-
Calculate the efflux ratio (ER) as Papp (B-A) / Papp (A-B).
-
Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of a pyrimidine derivative across an artificial lipid membrane.
Methodology:
-
Preparation of the PAMPA "Sandwich":
-
A 96-well filter plate (donor plate) with a hydrophobic PVDF membrane is coated with a lipid solution (e.g., 1% lecithin in dodecane).
-
A 96-well acceptor plate is filled with buffer.
-
The donor plate is placed on top of the acceptor plate to form the "sandwich".
-
-
Transport Experiment:
-
The test compound is dissolved in buffer and added to the donor wells.
-
The sandwich is incubated at room temperature for a defined period (e.g., 4-16 hours) to allow the compound to diffuse from the donor to the acceptor compartment.
-
-
Sample Analysis:
-
After incubation, the concentration of the compound in both the donor and acceptor wells is determined, typically by UV-Vis spectroscopy or LC-MS/MS.
-
-
Data Analysis:
-
The effective permeability (Pe) is calculated based on the change in concentration in the donor and acceptor wells over time.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Below are diagrams illustrating key concepts and workflows relevant to overcoming the poor cell permeability of pyrimidine derivatives.
Caption: Strategies for improving the cell permeability of pyrimidine derivatives.
Caption: A typical experimental workflow for assessing the permeability of pyrimidine derivatives.
Caption: Inhibition of the EGFR signaling pathway by pyrimidine-based kinase inhibitors.
References
Technical Support Center: Optimizing In Vitro Assays with 2-Morpholinopyrimidine-4,6-diol
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Morpholinopyrimidine-4,6-diol.
Frequently Asked Questions (FAQs)
Q1: What are the general properties of this compound?
While specific data for this compound is limited, general characteristics can be inferred. It is soluble in polar solvents such as water and dimethyl sulfoxide (DMSO)[1]. It is generally stable under standard laboratory conditions but may be sensitive to strong acids or bases[1].
Q2: My pyrimidine compound appears to be degrading in DMSO. What should I do?
Some pyrimidine derivatives can be unstable in DMSO, leading to oxidation and degradation, which can affect the compound's activity[2]. The presence of water in DMSO can also contribute to this degradation[2].
-
Troubleshooting Steps:
-
Prepare fresh stock solutions in high-purity, anhydrous DMSO immediately before use[2].
-
Minimize storage time and freeze-thaw cycles by aliquoting stock solutions into single-use volumes[2].
-
For long-term storage, keep at -80°C[2].
-
For highly sensitive compounds, consider preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon)[2].
-
If instability persists, explore alternative solvents like N,N-dimethylformamide (DMF)[2].
-
Q3: I am observing a high background signal in my fluorescence-based assay. What could be the cause?
High background fluorescence can be caused by the intrinsic fluorescence of the pyrimidine compound or light-induced degradation[2].
-
Troubleshooting Steps:
-
Run a control experiment with the compound in the assay buffer without the biological target to check for intrinsic fluorescence[2].
-
Optimize excitation and emission wavelength settings on your instrument to minimize the compound's fluorescence contribution[2].
-
If intrinsic fluorescence is a significant issue, consider switching to a non-fluorescence-based detection method like luminescence or absorbance[2].
-
Q4: My dose-response curves are inconsistent. How can I improve them?
Poor dose-response curves can be due to compound precipitation[2].
-
Troubleshooting Steps:
Buffer Optimization Guide
The choice of buffer is critical for reliable and reproducible in vitro assay results. Buffer components can influence enzyme activity, compound stability, and assay performance.
Key Buffer Parameters to Consider:
-
pH: Enzyme activity is highly dependent on pH. Deviations from the optimal pH can alter the ionization state of amino acid residues in the enzyme's active site, affecting substrate binding and catalysis[3][4].
-
Ionic Strength: The ionic strength of the buffer can impact enzyme kinetics[5]. For some enzymes, activity increases with ionic strength, while for others, it may decrease[5]. It is crucial to maintain a constant ionic strength across different pH values during optimization studies[5].
-
Buffer Concentration: A higher buffer concentration provides a more robust system to resist pH changes. However, excessive concentrations can be toxic to cells or interfere with the assay[6].
Buffer Selection Table for Different pH Ranges
| pH Range | Recommended Buffer | pKa | Notes |
| 3.0 - 5.0 | Citrate | 3.1, 4.8, 6.4 | Can chelate metal ions. |
| 5.5 - 6.7 | MES | 6.1 | Good's buffer, minimal metal ion binding. |
| 6.1 - 7.5 | PIPES | 6.8 | Good's buffer, often used in cell culture. |
| 6.5 - 7.9 | MOPS | 7.2 | Good's buffer, suitable for many biological assays. |
| 6.8 - 8.2 | HEPES | 7.5 | Commonly used in cell culture and enzyme assays. |
| 7.2 - 9.0 | Tris | 8.1 | pH is temperature-dependent. |
| 8.6 - 10.0 | Glycine-NaOH | 9.6 | Can interact with some enzymes. |
Experimental Protocols
Protocol 1: pH Optimization Assay
This protocol aims to determine the optimal pH for your in vitro assay.
-
Prepare a series of buffers: Prepare a set of buffers with varying pH values (e.g., in 0.5 pH unit increments) but constant ionic strength.
-
Set up the assay: For each pH value, prepare a reaction mixture containing the enzyme, substrate, and this compound.
-
Incubate: Incubate the reaction mixtures at a constant temperature.
-
Measure activity: Measure the enzyme activity at each pH.
-
Analyze data: Plot enzyme activity versus pH to determine the optimal pH.
Protocol 2: Ionic Strength Optimization Assay
This protocol helps determine the optimal ionic strength for your assay.
-
Prepare buffers of varying ionic strength: Prepare a series of buffers at the optimal pH (determined from Protocol 1) with varying concentrations of a salt (e.g., NaCl, KCl) to adjust the ionic strength.
-
Set up the assay: For each ionic strength, prepare a reaction mixture.
-
Incubate and measure: Follow the same incubation and measurement steps as in the pH optimization protocol.
-
Analyze data: Plot enzyme activity versus ionic strength to identify the optimal condition.
Visual Guides
Caption: Workflow for optimizing buffer pH and ionic strength.
Caption: Troubleshooting guide for common assay issues.
References
- 1. Buy this compound (EVT-332326) | 24193-00-8 [evitachem.com]
- 2. benchchem.com [benchchem.com]
- 3. omicsonline.org [omicsonline.org]
- 4. Effect of pH on Enzymatic Reaction - Creative Enzymes [creative-enzymes.com]
- 5. The influence of ionic strength on the kinetics of selected enzymes. [researchspace.ukzn.ac.za]
- 6. avantorsciences.com [avantorsciences.com]
Challenges in scaling up the synthesis of 2-Morpholinopyrimidine-4,6-diol
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Morpholinopyrimidine-4,6-diol. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and illustrative diagrams to address common challenges encountered during the synthesis process.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues that may arise during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete Reaction: Reaction time may be too short, or the temperature may be too low. 2. Base Inactivity: The base (e.g., sodium methoxide) may have degraded due to moisture. 3. Poor Quality Starting Materials: Impurities in diethyl malonate or the morpholino-guanidine equivalent can inhibit the reaction. | 1. Reaction Monitoring & Optimization: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider increasing the reaction time or temperature. 2. Use Fresh Base: Ensure the base is fresh and handled under anhydrous conditions. 3. Purify Starting Materials: Use high-purity starting materials. Recrystallize or distill if necessary. |
| Formation of Multiple Products/Impurities | 1. Side Reactions: Self-condensation of diethyl malonate or decomposition of starting materials can lead to byproducts. 2. Incorrect Stoichiometry: An incorrect molar ratio of reactants can lead to the formation of unwanted intermediates. | 1. Control Reaction Temperature: Maintain the recommended reaction temperature to minimize side reactions. 2. Precise Stoichiometry: Carefully measure and control the molar ratios of your reactants as specified in the protocol. |
| Difficulty in Product Isolation/Purification | 1. Product Solubility: The product may have some solubility in the mother liquor, leading to losses during filtration. 2. Incomplete Precipitation: The pH adjustment for precipitation might not be optimal. | 1. Cooling for Crystallization: Ensure the reaction mixture is sufficiently cooled to minimize the solubility of the product before filtration. 2. Optimize pH: Carefully adjust the pH to the optimal range for product precipitation. Test a small aliquot to find the best pH before precipitating the entire batch. |
| Product is Discolored | 1. Air Oxidation: The product or intermediates may be sensitive to air, leading to colored impurities. 2. Thermal Decomposition: Excessive heat during reaction or workup can cause degradation. | 1. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Temperature Control: Avoid excessive heating. Use a water bath for controlled heating if necessary. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A prevalent method is the condensation reaction between a morpholino-guanidine equivalent (like morpholine-4-carboxamidine) and diethyl malonate in the presence of a strong base such as sodium methoxide. Another potential route involves the nucleophilic substitution of 2-chloro-4,6-dihydroxypyrimidine with morpholine.
Q2: How can I monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is a suitable method for monitoring the reaction. A recommended eluent system is a mixture of ethyl acetate and hexane (e.g., 7:3 v/v). The disappearance of the starting materials and the appearance of the product spot will indicate the reaction's progress.
Q3: My product yield is consistently low. What are the key parameters to optimize?
A3: To improve yield, focus on optimizing the following parameters:
-
Base Concentration: The amount of base can significantly influence the reaction rate and yield.
-
Reaction Time: Ensure the reaction is allowed to proceed to completion.
-
Molar Ratio of Reactants: Systematically vary the molar ratio of the reactants to find the optimal balance.
Q4: The isolated product has a low melting point and appears impure. How can it be purified?
A4: If the product is impure, recrystallization is a common purification method. Suitable solvents for recrystallization include ethanol or a mixture of ethanol and water.
Experimental Protocols
Protocol 1: Synthesis via Condensation Reaction
This protocol outlines the synthesis of this compound from morpholine-4-carboxamidine hydrochloride and diethyl malonate.
Materials:
-
Morpholine-4-carboxamidine hydrochloride
-
Diethyl malonate
-
Sodium methoxide
-
Methanol (anhydrous)
-
Hydrochloric acid (4M)
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve sodium methoxide in anhydrous methanol.
-
To this solution, add morpholine-4-carboxamidine hydrochloride and diethyl malonate.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, remove the methanol under reduced pressure.
-
Dissolve the residue in water and adjust the pH to 1-2 with 4M hydrochloric acid.
-
Cool the mixture in an ice bath to induce crystallization.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
Diagrams
Analytical methods for detecting impurities in 2-Morpholinopyrimidine-4,6-diol
Welcome to the technical support center for the analytical characterization of 2-Morpholinopyrimidine-4,6-diol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on impurity detection and troubleshoot common issues encountered during analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for identifying and quantifying impurities in this compound?
A1: The most widely used methods for impurity profiling of pharmaceutical compounds like this compound are separation techniques coupled with sensitive detectors.[1][2][3] High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC), is considered the gold standard for non-volatile organic impurities.[1][2][4] For volatile impurities, such as residual solvents, Gas Chromatography (GC) is the preferred method.[1][2] Mass Spectrometry (MS), often coupled with HPLC (LC-MS) or GC (GC-MS), is invaluable for structural elucidation and identification of unknown impurities, providing molecular weight and fragmentation information.[1][2][5] Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared Spectroscopy (FTIR) can also be used for structural confirmation.[1]
Q2: What types of impurities can be expected in a sample of this compound?
A2: Impurities in a drug substance can be classified into three main categories: organic impurities, inorganic impurities, and residual solvents.[1] For this compound, potential organic impurities could include:
-
Starting materials: Unreacted precursors used in the synthesis.
-
By-products: Compounds formed from side reactions during synthesis.
-
Intermediates: Molecules that are steps in the synthetic pathway to the final product.
-
Degradation products: Formed by the breakdown of the drug substance over time or under stress conditions (e.g., light, heat, humidity).
Q3: How can I develop a stability-indicating HPLC method for this compound?
A3: A stability-indicating method is one that can accurately detect decreases in the amount of the active pharmaceutical ingredient (API) due to degradation. To develop such a method, you must perform forced degradation studies. This involves subjecting the this compound sample to stress conditions like acid and base hydrolysis, oxidation, heat, and photolysis. The analytical method, typically HPLC, must then be able to separate the intact drug from all the degradation products that are formed.
Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC)
| Problem | Potential Cause | Troubleshooting Steps |
| No Peaks or Low Sensitivity | - Incorrect mobile phase composition or pH.[6] - Detector issue (e.g., lamp off, incorrect wavelength). - Sample degradation or low concentration. | - Verify mobile phase preparation and pH.[6] - Check detector settings and lamp status.[7] - Prepare a fresh sample at a known, appropriate concentration. |
| Peak Tailing or Broadening | - Column degradation or contamination.[6] - Sample overload.[6] - Incompatibility between sample solvent and mobile phase.[8] | - Flush the column with a strong solvent or replace it if necessary.[9] - Reduce the sample concentration or injection volume.[6][7] - Dissolve the sample in the mobile phase whenever possible.[8] |
| Ghost Peaks | - Contamination in the mobile phase, injection system, or column. - Carryover from a previous injection. | - Use high-purity solvents and freshly prepared mobile phase.[6] - Flush the injector and column thoroughly. - Inject a blank solvent to check for carryover. |
| Baseline Noise or Drift | - Air bubbles in the system.[7] - Contaminated mobile phase or detector cell.[7] - Leaks in the system.[6] | - Degas the mobile phase.[6] - Use fresh, high-purity solvents and clean the detector cell.[7] - Check all fittings for leaks.[9] |
| Irreproducible Retention Times | - Inconsistent mobile phase composition.[8] - Fluctuations in column temperature. - Pump malfunction or leaks.[8][9] | - Ensure accurate and consistent mobile phase preparation.[8] - Use a column oven to maintain a constant temperature.[9] - Check the pump for leaks and ensure it is delivering a constant flow rate.[9] |
Gas Chromatography (GC)
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape | - Column contamination or degradation. - Inappropriate injection technique or temperature. | - Bake out the column or trim the inlet end. - Optimize injection speed and temperature. |
| Retention Time Shifts | - Fluctuation in carrier gas flow rate. - Column aging. | - Check for leaks in the gas lines and verify flow rates. - Condition the column or replace it. |
| Baseline Spikes | - Particulate matter from the syringe or septum. | - Use a filtered syringe and replace the septum. |
Experimental Protocols
Protocol 1: General RP-HPLC Method for Impurity Profiling of this compound
This protocol provides a starting point for method development. Optimization will be required for specific impurities.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at a wavelength determined by the UV spectrum of this compound and its potential impurities (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., a mixture of water and acetonitrile) to a concentration of approximately 1 mg/mL.
Protocol 2: Headspace GC-MS for Residual Solvent Analysis
This method is suitable for the detection of volatile organic compounds.
-
GC Column: DB-624 or equivalent, 30 m x 0.25 mm ID, 1.4 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial temperature: 40 °C, hold for 5 minutes.
-
Ramp: 10 °C/min to 240 °C, hold for 5 minutes.
-
-
Headspace Sampler Parameters:
-
Oven Temperature: 80 °C.
-
Loop Temperature: 90 °C.
-
Transfer Line Temperature: 100 °C.
-
Equilibration Time: 15 minutes.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Scan Range: m/z 35-350.
-
-
Sample Preparation: Accurately weigh about 100 mg of the sample into a headspace vial and add a suitable solvent (e.g., DMSO).
Visualizations
Caption: A logical workflow for troubleshooting common HPLC issues.
Caption: Pathway for the separation and identification of impurities.
References
- 1. biotech-spain.com [biotech-spain.com]
- 2. biopharminternational.com [biopharminternational.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 6. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 7. High-Performance Liquid Chromatography (HPLC) Troubleshooting [pharmaspecialists.com]
- 8. HPLCトラブルシューティングガイド [sigmaaldrich.com]
- 9. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
Validation & Comparative
Validating the Biological Activity of 2-Morpholinopyrimidine-4,6-diol Derivatives: A Comparative Guide
An Objective Comparison of Anti-inflammatory and Anticancer Activities
For researchers and professionals in drug development, the validation of a compound's biological activity is a critical step. This guide provides a comparative analysis of the biological activities of derivatives of 2-Morpholinopyrimidine-4,6-diol, focusing on their anti-inflammatory and anticancer properties. While specific experimental data for this compound is not extensively available in the public domain, numerous studies on its derivatives highlight the therapeutic potential of this chemical scaffold. This guide synthesizes available data to offer a comparative perspective against established agents.
Anti-inflammatory Activity: Comparison with Indomethacin
Recent studies have demonstrated that certain 2-morpholinopyrimidine derivatives exhibit potent anti-inflammatory effects by inhibiting key inflammatory mediators.[1][2] This section compares the activity of two promising derivatives, V4 and V8, with the well-established non-steroidal anti-inflammatory drug (NSAID), Indomethacin.
Quantitative Comparison of Anti-inflammatory Activity
| Compound | Nitric Oxide (NO) Inhibition (%) at 12.5 µM | IC50 for NO Inhibition (µM) | iNOS mRNA Expression Reduction | COX-2 mRNA Expression Reduction |
| Derivative V4 | High | Not Reported | Dramatic | Dramatic |
| Derivative V8 | High | Not Reported | Dramatic | Dramatic |
| Indomethacin | Not Reported | Standard Reference | Standard Reference | Standard Reference |
Data synthesized from studies on LPS-stimulated RAW 264.7 macrophage cells.[1][2][3]
Experimental Protocol: In Vitro Anti-inflammatory Assay
The anti-inflammatory activity of the morpholinopyrimidine derivatives was assessed using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
-
Cell Culture: RAW 264.7 macrophage cells were cultured in an appropriate medium and seeded in 96-well plates.
-
LPS Stimulation: Cells were stimulated with LPS (1 µg/mL) to induce an inflammatory response, leading to the production of nitric oxide (NO).
-
Compound Treatment: The cells were treated with the test compounds (V4 and V8) at a concentration of 12.5 µM.
-
NO Determination: After a 24-hour incubation period, the concentration of nitrite, a stable product of NO, in the culture medium was measured using the Griess reagent. The percentage of NO inhibition was calculated relative to the LPS-stimulated control group.
-
Gene Expression Analysis: The effect of the compounds on the mRNA expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) was determined by RT-PCR.[1][2]
-
Western Blot Analysis: Protein levels of iNOS and COX-2 were analyzed by Western blot to confirm the inhibitory effects at the protein level.[1][2]
Signaling Pathway: LPS-Induced Inflammatory Cascade
The diagram below illustrates the signaling pathway activated by LPS and the points of intervention by the morpholinopyrimidine derivatives.
Caption: LPS-TLR4 signaling pathway and inhibition by morpholinopyrimidine derivatives.
Anticancer Activity: Dual PI3K/mTOR Inhibition
A distinct set of novel morpholinopyrimidine-5-carbonitrile derivatives has been synthesized and evaluated for their potential as anticancer agents.[4] These compounds have been shown to act as dual inhibitors of Phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR), two key proteins in a signaling pathway that is often dysregulated in cancer.
Quantitative Comparison of PI3K/mTOR Inhibitory Activity
| Compound | PI3Kα IC50 (µM) | PI3Kβ IC50 (µM) | PI3Kδ IC50 (µM) | mTOR IC50 (µM) | Leukemia SR Cell Line IC50 (µM) |
| Derivative 12b | 0.17 ± 0.01 | 0.13 ± 0.01 | 0.76 ± 0.04 | 0.83 ± 0.05 | 0.10 ± 0.01 |
| Derivative 12d | 1.27 ± 0.07 | 3.20 ± 0.16 | 1.98 ± 0.11 | 2.85 ± 0.17 | 0.09 ± 0.01 |
| LY294002 | Reference | Reference | Reference | Not Applicable | Not Reported |
| Afinitor | Not Applicable | Not Applicable | Not Applicable | Reference | Not Reported |
Data from a study on the antiproliferative activity of morpholinopyrimidine derivatives.[4]
Experimental Protocol: PI3K/mTOR Kinase Assay
The inhibitory activity of the compounds against PI3K and mTOR kinases was determined using in vitro kinase assays.
-
Enzyme and Substrate Preparation: Recombinant human PI3K isoforms (α, β, δ) and mTOR were used. A suitable substrate, such as phosphatidylinositol, was prepared.
-
Kinase Reaction: The kinase reaction was initiated by adding ATP to a mixture containing the enzyme, substrate, and the test compound at various concentrations.
-
Detection: The phosphorylation of the substrate was quantified using a suitable detection method, such as ADP-Glo™ Kinase Assay or a fluorescence-based assay.
-
IC50 Determination: The concentration of the compound that inhibits 50% of the enzyme activity (IC50) was calculated by plotting the percentage of inhibition against the compound concentration.
Signaling Pathway: PI3K/mTOR Pathway in Cancer
The following diagram illustrates the PI3K/mTOR signaling pathway and the dual inhibitory action of the morpholinopyrimidine derivatives.
Caption: The PI3K/mTOR signaling pathway and its dual inhibition.
Conclusion
The available data strongly suggest that the 2-morpholinopyrimidine scaffold is a versatile platform for developing potent bioactive compounds. Derivatives have demonstrated significant anti-inflammatory and anticancer activities in preclinical studies. The anti-inflammatory agents effectively suppress key inflammatory mediators, while the anticancer compounds show promise as dual PI3K/mTOR inhibitors. Further investigation into the therapeutic potential of this compound and its derivatives is warranted to fully elucidate their mechanisms of action and clinical utility.
References
- 1. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 2-Morpholinopyrimidine-4,6-diol and Analogs Against Established Anti-Inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-inflammatory potential of pyrimidine-based compounds, with a focus on the structural class of 2-Morpholinopyrimidine-4,6-diol, against widely used anti-inflammatory drugs. Due to the limited publicly available data on this compound, this comparison extends to functionally and structurally related pyrimidine derivatives that have been evaluated in preclinical studies. The objective is to offer a clear, data-driven perspective for researchers engaged in the discovery and development of novel anti-inflammatory therapeutics.
The anti-inflammatory effects of many pyrimidine derivatives are attributed to their ability to modulate key inflammatory pathways. Like many non-steroidal anti-inflammatory drugs (NSAIDs), these compounds can target cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins—key mediators of inflammation.[1] Several pyrimidine derivatives have demonstrated potent and sometimes selective inhibition of COX-2, the inducible isoform of the enzyme that is upregulated during an inflammatory response.[1] This selectivity is a hallmark of modern anti-inflammatory drugs, as it is associated with a reduced risk of gastrointestinal side effects commonly seen with non-selective COX inhibitors.
Quantitative Comparison of In Vitro Anti-Inflammatory Activity
The following tables summarize the available quantitative data for pyrimidine derivatives and known anti-inflammatory drugs across key in vitro assays.
Table 1: Inhibition of Cyclooxygenase (COX) Enzymes
| Compound | Target | IC50 (µM) | Reference |
| Pyrimidine Derivative 1 | COX-2 | 0.04 ± 0.09 | [1] |
| Pyrimidine Derivative 2 | COX-2 | 0.04 ± 0.02 | [1] |
| Celecoxib | COX-2 | 0.04 ± 0.01 | [1] |
| Ibuprofen | COX-1 | 0.946 | [2] |
| COX-2 | 0.894 | [2] | |
| Indomethacin | COX-1 | 0.21 | [1] |
Note: Pyrimidine Derivatives 1 and 2 are representative compounds from a study on pyrazolo[3,4-d]pyrimidine derivatives.[1]
Table 2: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
| Compound | Cell Line | Concentration | % Inhibition | Reference |
| Morpholinopyrimidine Derivative V4 | RAW 264.7 | 12.5 µM | Significant Reduction | [3] |
| Morpholinopyrimidine Derivative V8 | RAW 264.7 | 12.5 µM | Significant Reduction | [3] |
| Dexamethasone | RAW 264.7 | Various | Dose-dependent inhibition | [4] |
Note: Morpholinopyrimidine Derivatives V4 and V8 are 2-methoxy-6-((4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)(phenyl)methyl)phenol derivatives.[3]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the experimental procedures used to evaluate these compounds, the following diagrams are provided.
Caption: Simplified NF-κB signaling pathway in inflammation and points of intervention for different anti-inflammatory agents.
Caption: General experimental workflow for in vitro evaluation of anti-inflammatory compounds.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of protocols for key in vitro anti-inflammatory assays.
Cyclooxygenase (COX) Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
-
Principle: The peroxidase activity of COX is measured colorimetrically by monitoring the appearance of oxidized N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[5]
-
Reagents:
-
COX-1 and COX-2 enzymes (human or ovine)
-
Arachidonic acid (substrate)
-
TMPD (chromogen)
-
Test compounds and reference inhibitors (e.g., Celecoxib, Ibuprofen)
-
Assay buffer (e.g., Tris-HCl)
-
-
Procedure (Summary):
-
The enzyme (COX-1 or COX-2) is incubated with the test compound or vehicle control.
-
The reaction is initiated by the addition of arachidonic acid.
-
The rate of TMPD oxidation is measured spectrophotometrically.
-
The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.[6][7][8]
-
Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
This assay measures the production of nitric oxide, a pro-inflammatory mediator, by macrophages.
-
Principle: The amount of stable nitrite, a product of NO metabolism, in the cell culture supernatant is quantified using the Griess reagent.[9][10]
-
Cell Line: RAW 264.7 murine macrophages.
-
Reagents:
-
RAW 264.7 cells
-
Lipopolysaccharide (LPS) to stimulate inflammation
-
Griess reagent (sulfanilamide and N-(1-naphthyl)ethylenediamine)
-
Test compounds and reference drugs (e.g., Dexamethasone)
-
Cell culture medium (e.g., DMEM)
-
-
Procedure (Summary):
-
RAW 264.7 cells are seeded in a 96-well plate and allowed to adhere.
-
Cells are pre-treated with various concentrations of the test compound for a specified time.
-
LPS is added to the wells (except for the negative control) to induce NO production.
-
After incubation (typically 24 hours), the cell culture supernatant is collected.
-
The Griess reagent is added to the supernatant, and the absorbance is measured at approximately 540 nm.
-
The concentration of nitrite is determined from a standard curve, and the percent inhibition of NO production is calculated.[11][12]
-
TNF-α and IL-6 Quantification by ELISA
This assay measures the levels of the pro-inflammatory cytokines TNF-α and IL-6 in cell culture supernatants.
-
Principle: A sandwich enzyme-linked immunosorbent assay (ELISA) is used for the quantitative detection of these cytokines.
-
Reagents:
-
ELISA kits for mouse or human TNF-α and IL-6 (containing capture antibody, detection antibody, streptavidin-HRP, and substrate)
-
Cell culture supernatants from LPS-stimulated RAW 264.7 cells treated with test compounds.
-
Wash buffer and stop solution.
-
-
Procedure (Summary):
-
A 96-well plate is coated with a capture antibody specific for the cytokine of interest (TNF-α or IL-6).
-
The cell culture supernatants and standards are added to the wells.
-
A biotinylated detection antibody is then added, followed by streptavidin-horseradish peroxidase (HRP).
-
A substrate solution is added, which develops a color in proportion to the amount of bound cytokine.
-
The reaction is stopped, and the absorbance is measured at the appropriate wavelength.
-
The concentration of the cytokine in the samples is determined by comparison to a standard curve.[13][14][15][16]
-
Conclusion
The available data suggests that pyrimidine derivatives represent a promising class of anti-inflammatory agents. Certain derivatives exhibit COX-2 inhibitory potency comparable to the selective inhibitor Celecoxib. Furthermore, morpholinopyrimidine derivatives have been shown to effectively reduce the production of nitric oxide in cellular models of inflammation. While direct experimental data for this compound is not yet widely available, the broader class of pyrimidine-based compounds demonstrates significant potential for the development of novel anti-inflammatory therapies. Further investigation into the structure-activity relationships and in vivo efficacy of these compounds is warranted to fully elucidate their therapeutic utility.
References
- 1. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of the in vitro Anti-Inflammatory Effect of Cannabidiol to Dexamethasone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 6. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7: Version 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bio-protocol.org [bio-protocol.org]
- 14. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
2-Morpholinopyrimidine-4,6-diol: A Comparative Guide to Pyrimidine-Based Kinase Inhibitors
In the landscape of targeted cancer therapy, pyrimidine-based scaffolds are a cornerstone in the design of kinase inhibitors, with numerous compounds approved for clinical use. This guide provides a comparative analysis of 2-Morpholinopyrimidine-4,6-diol against other pyrimidine-based kinase inhibitors, with a focus on inhibitors of the Phosphoinositide 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) signaling pathway. While direct experimental data for this compound is limited in publicly available literature, its structural features, particularly the morpholinopyrimidine core, strongly suggest its potential as a PI3K/mTOR inhibitor. This comparison is based on data from structurally related and well-characterized pyrimidine-based inhibitors of this critical oncogenic pathway.
Introduction to Pyrimidine-Based Kinase Inhibitors
The pyrimidine ring is a privileged scaffold in medicinal chemistry due to its ability to form hydrogen bonds with the hinge region of the ATP-binding pocket of various kinases, a key interaction for potent and selective inhibition.[1] Modifications at different positions of the pyrimidine ring allow for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The morpholine moiety is frequently incorporated into pyrimidine-based inhibitors to improve aqueous solubility and metabolic stability, and to form additional interactions within the ATP-binding site.[2]
The PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[3] Dysregulation of this pathway is a common event in many human cancers, making it a prime target for drug development.[4][5] Kinase inhibitors targeting key nodes in this pathway, such as PI3K and mTOR, have shown significant therapeutic promise.[6][7]
Comparative Analysis of Inhibitor Potency
While specific IC50 values for this compound are not available, the following table summarizes the biochemical potencies of several representative pyrimidine-based inhibitors against key kinases in the PI3K/mTOR pathway. This provides a benchmark for the expected activity of novel compounds based on the morpholinopyrimidine scaffold.
| Compound Class | Specific Inhibitor | Target Kinase(s) | IC50 (nM) | Reference(s) |
| Morpholinopyrimidine | Compound 12b (a morpholinopyrimidine-5-carbonitrile derivative) | PI3Kα | 170 | [8] |
| PI3Kβ | 130 | [8] | ||
| PI3Kδ | 760 | [8] | ||
| mTOR | 830 | [8] | ||
| Compound 12d (a morpholinopyrimidine-5-carbonitrile derivative) | PI3Kα | 1270 | [8] | |
| PI3Kβ | 3200 | [8] | ||
| PI3Kδ | 1980 | [8] | ||
| mTOR | 2850 | [8] | ||
| Pyrido[2,3-d]pyrimidine | Alpelisib (BYL719) | PI3Kα | 5 | [9] |
| PI3Kβ | 1156 | [9] | ||
| PI3Kγ | 250 | [9] | ||
| PI3Kδ | 290 | [9] | ||
| Thiazolopyrimidine | Pictilisib (GDC-0941) | PI3Kα | 3 | [10] |
| PI3Kβ | 33 | [10] | ||
| PI3Kγ | 75 | [10] | ||
| PI3Kδ | 3 | [10] | ||
| mTOR | 17 | [10] | ||
| 2,4-Dianilinopyrimidine | Compound 3e | RSK2 | 37.89 | [10] |
Experimental Protocols
Detailed and robust experimental protocols are crucial for the accurate evaluation and comparison of kinase inhibitors. Below are representative methodologies for key assays used in the characterization of PI3K/mTOR inhibitors.
In Vitro PI3Kα Kinase Assay (ADP-Glo™ Format)
This protocol describes a common method to measure the activity of PI3Kα by quantifying the amount of ADP produced during the kinase reaction.
Materials and Reagents:
-
Recombinant human PI3Kα enzyme
-
Phosphatidylinositol (4,5)-bisphosphate (PIP2) substrate
-
Test inhibitors (e.g., this compound)
-
ATP
-
Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
384-well assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO, followed by a further dilution in Kinase Assay Buffer.
-
Add 2.5 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Prepare the PI3Kα enzyme solution in Kinase Assay Buffer and add 2.5 µL to each well.
-
Initiate the kinase reaction by adding 5 µL of the PIP2 substrate and ATP mixture.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction by adding 5 µL of ADP-Glo™ Reagent to each well, which also depletes the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Assay for mTOR Pathway Inhibition (Western Blot)
This protocol assesses the ability of an inhibitor to block mTOR signaling within a cellular context by measuring the phosphorylation of a downstream target, such as Akt.
Materials and Reagents:
-
Cancer cell line (e.g., MCF7, U87MG)
-
Complete cell culture medium
-
Test inhibitor
-
Growth factor (e.g., IGF-1)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells in culture plates and allow them to adhere.
-
Serum-starve the cells for 12-24 hours to reduce basal signaling.
-
Pre-treat the cells with various concentrations of the test inhibitor for 2 hours.
-
Stimulate the PI3K/mTOR pathway by adding a growth factor (e.g., 100 ng/mL IGF-1) for 15-30 minutes.
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and probe with a primary antibody specific for the phosphorylated form of the downstream target (e.g., p-Akt).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate.
-
Strip the membrane and re-probe for the total protein to ensure equal loading.
-
Quantify the band intensities to determine the extent of phosphorylation inhibition.
Conclusion
While direct experimental evidence for the kinase inhibitory profile of this compound is not yet available, its chemical structure strongly suggests it belongs to the class of pyrimidine-based PI3K/mTOR inhibitors. The comparative data presented for other morpholinopyrimidine and related pyrimidine derivatives highlight the potential for this scaffold to yield potent and selective kinase inhibitors. The detailed experimental protocols provided offer a robust framework for the in vitro and cellular characterization of this compound and other novel pyrimidine-based kinase inhibitors, enabling researchers to elucidate their mechanism of action and therapeutic potential. Further investigation into the specific kinase targets and cellular activity of this compound is warranted to fully understand its place within the landscape of pyrimidine-based kinase inhibitors.
References
- 1. promega.de [promega.de]
- 2. researchgate.net [researchgate.net]
- 3. An In Vitro Assay for the Kinase Activity of mTOR Complex 2 | Springer Nature Experiments [experiments.springernature.com]
- 4. bio-protocol.org [bio-protocol.org]
- 5. scispace.com [scispace.com]
- 6. benchchem.com [benchchem.com]
- 7. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Structure-Activity Relationship of 2-Morpholinopyrimidine-4,6-diol Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationship (SAR) of 2-morpholinopyrimidine-4,6-diol analogs, focusing on their potential as anti-inflammatory agents and kinase inhibitors. Due to a lack of extensive direct studies on this compound derivatives, this guide extrapolates SAR from closely related 2-aminopyrimidine-4,6-diol analogs and broader studies on morpholinopyrimidine compounds.
Comparative Analysis of Biological Activity
The core structure of this compound suggests potential activity as both a kinase inhibitor and an anti-inflammatory agent. The morpholine moiety is a common feature in many kinase inhibitors, including those targeting the PI3K/Akt/mTOR pathway.[1] The pyrimidine-4,6-diol scaffold has been investigated for its role in anti-inflammatory responses.
To provide a quantitative comparison, we will examine the inhibitory effects of a series of 5-substituted 2-amino-4,6-dihydroxypyrimidines on nitric oxide (NO) production in immune-activated cells. While these compounds feature a 2-amino group instead of a 2-morpholino group, they share the same pyrimidine-4,6-diol core and provide valuable insights into the influence of substitutions at the 5-position.
| Compound ID | R Group (at C5) | % Inhibition of NO Production | IC50 (µM) for NO Inhibition |
| A1 | H | - | > 100 |
| A2 | Methyl | - | > 100 |
| A3 | Ethyl | - | > 100 |
| A4 | Propyl | - | > 100 |
| A5 | Isopropyl | - | > 100 |
| A6 | Fluoro | - | > 100 |
| A7 | Chloro | - | > 100 |
| A8 | Bromo | - | > 100 |
| A9 | Iodo | - | > 100 |
Data extrapolated from studies on 2-amino-4,6-dihydroxypyrimidine analogs.
Interestingly, the corresponding 2-amino-4,6-dichloropyrimidine analogs demonstrated significant inhibitory activity against NO production, with the 5-fluoro analog being the most potent (IC50 of 2 µM).[2] This suggests that the hydroxyl groups at the 4 and 6 positions may not be optimal for this specific anti-inflammatory activity and that substitution with other groups, such as chlorine, could be a fruitful direction for enhancing potency.
For the broader class of morpholinopyrimidine derivatives, substitutions on a phenyl ring attached to the pyrimidine core have shown that electron-withdrawing groups, such as methoxy and fluoro groups, can increase anti-inflammatory potency.[3]
Inferred Structure-Activity Relationships
Based on the available data for related compounds, we can infer the following SAR for this compound analogs:
-
2-Position (Morpholino Group): The morpholine group is a key feature for activity in many PI3K/mTOR inhibitors. Its oxygen atom can act as a hydrogen bond acceptor, which is often crucial for binding to the kinase hinge region. Modifications to the morpholine ring are likely to significantly impact activity.
-
4,6-Positions (Hydroxyl Groups): The presence of hydroxyl groups at these positions in the 2-amino analogs resulted in a lack of anti-inflammatory activity in the NO inhibition assay.[2] This suggests that for anti-inflammatory activity, these positions might be better substituted with other functional groups. However, for kinase inhibition, these hydroxyls could potentially engage in hydrogen bonding within the ATP-binding pocket.
-
5-Position: In the 2-amino-4,6-dihydroxypyrimidine series, substitution at the 5-position with various alkyl and halogen groups did not confer significant anti-inflammatory activity.[2] This position may be less critical for this specific activity but could be explored for modulating physicochemical properties or for introducing functionalities that could interact with other regions of a target enzyme.
Signaling Pathways
The likely molecular targets for 2-morpholinopyrimidine derivatives are key signaling pathways involved in cell growth, proliferation, and inflammation.
Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.
Caption: Anti-inflammatory Pathway Inhibition.
Experimental Protocols
Synthesis of 2-Amino-4,6-dihydroxypyrimidine (General Procedure)
A solution of sodium methoxide is freshly prepared in methanol. To this solution, guanidine hydrochloride is added and stirred. Dimethyl malonate is then slowly added to the mixture. The reaction mixture is heated under reflux for 2-3 hours. After cooling, the solvent is evaporated under reduced pressure. The resulting solid is dissolved in a minimal amount of water, and the pH is adjusted to 6 with 10% HCl to precipitate the product. The precipitate is filtered, washed with distilled water and ethanol, and then dried to yield 2-amino-4,6-dihydroxypyrimidine.[2]
Synthesis of 2-Morpholinyl-4,6-dihydroxy-pyrimidine
In a three-necked flask, ethanol is added, followed by the portion-wise addition of sodium. After the reaction is complete, moroxydine sulfate is added, and then diethyl malonate is added dropwise. The mixture is refluxed for 5 hours. After filtration to remove inorganic salts, the filtrate is concentrated to a yellow solid. Recrystallization from ethanol yields the white solid product, 2-morpholinyl-4,6-dihydroxy-pyrimidine.
In Vitro Nitric Oxide (NO) Inhibition Assay
RAW 264.7 macrophage cells are seeded in 96-well plates and incubated. The cells are then pre-treated with various concentrations of the test compounds for 1 hour before being stimulated with lipopolysaccharide (LPS) for 24 hours. The amount of nitrite in the culture medium is measured as an indicator of NO production using the Griess reagent. The absorbance is measured at 540 nm. The percentage of NO inhibition is calculated relative to LPS-stimulated cells without any treatment.[1][3]
Kinase Inhibition Assay (General Protocol for PI3K/mTOR)
The inhibitory activity of the compounds against PI3K and mTOR kinases can be determined using a variety of commercially available assay kits, typically employing a time-resolved fluorescence resonance energy transfer (TR-FRET) or a luminescence-based format. Briefly, the kinase, substrate (e.g., a lipid for PI3K or a peptide for mTOR), and ATP are incubated with serial dilutions of the test compounds. The reaction is allowed to proceed for a set time, and then a detection reagent is added to measure the amount of phosphorylated product. The signal is read on a plate reader, and IC50 values are calculated from the dose-response curves.
Caption: General Experimental Workflow.
References
- 1. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Morpholinopyrimidine Derivatives in Cancer Research
A detailed guide for researchers, scientists, and drug development professionals on the comparative performance of morpholinopyrimidine derivatives, supported by experimental data and protocols.
Morpholinopyrimidine derivatives have emerged as a significant class of molecules in medicinal chemistry, demonstrating considerable potential as inhibitors of key cellular signaling pathways implicated in cancer. Their scaffold has been extensively explored for the development of targeted therapies, particularly against phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR), two critical nodes in a pathway that governs cell growth, proliferation, and survival. This guide provides a comparative analysis of the efficacy of various morpholinopyrimidine derivatives, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying biological processes and workflows.
Quantitative Efficacy Analysis
The following tables summarize the in vitro efficacy of selected morpholinopyrimidine derivatives against various cancer cell lines and specific kinase isoforms. The data, including IC50 values (the concentration of a drug that gives half-maximal response) and growth inhibition percentages, have been compiled from multiple studies to facilitate a clear comparison of their potency and selectivity.
| Derivative | Target Kinase | IC50 (nM) | Reference Compound | IC50 (nM) |
| 12b | PI3Kα | 170 ± 10 | LY294002 | - |
| PI3Kβ | 130 ± 10 | |||
| PI3Kδ | 760 ± 40 | |||
| mTOR | 830 ± 50 | Afinitor | - | |
| 12d | PI3Kα | 1270 ± 70 | LY294002 | - |
| PI3Kβ | 3200 ± 160 | |||
| PI3Kδ | 1980 ± 110 | |||
| mTOR | 2850 ± 170 | Afinitor | - | |
| 17p | PI3Kα | 31.8 ± 4.1 | BKM-120 | 44.6 ± 3.6 |
| PI3Kδ | 15.4 ± 1.9 | BKM-120 | 79.3 ± 11.0 | |
| Compound 2g | - | 5100 ± 2120 (SW480) | 5-FU | 4900 ± 830 |
| 19600 ± 1130 (MCF-7) | Cisplatin | 16100 ± 1100 | ||
| Compound 18b | PI3Kα | 0.46 | - | - |
| mTOR | 12 | - | - |
Table 1: Comparative Inhibitory Activity (IC50) of Morpholinopyrimidine Derivatives against Target Kinases. [1][2][3][4][5]
| Derivative | Cell Line | Assay Type | Parameter | Value (µM) |
| 12b | Leukemia SR | Cytotoxicity | IC50 | 0.10 ± 0.01 |
| 12d | Leukemia SR | Cytotoxicity | IC50 | 0.09 ± 0.01 |
| 6e | Leukemia SR | Cytotoxicity | IC50 | 0.76 |
| 6g | Leukemia SR | Cytotoxicity | IC50 | 13.59 |
| 6l | Leukemia SR | Cytotoxicity | IC50 | 4.37 |
| 17p | A2780 (Ovarian) | Antiproliferative | IC50 | - |
| U87MG (Glioblastoma) | Antiproliferative | IC50 | - | |
| MCF7 (Breast) | Antiproliferative | IC50 | - | |
| DU145 (Prostate) | Antiproliferative | IC50 | - | |
| Compound 2g | SW480 (Colon) | Cytotoxicity | IC50 | 5.10 ± 2.12 |
| MCF-7 (Breast) | Cytotoxicity | IC50 | 19.60 ± 1.13 |
Table 2: In Vitro Anticancer Activity of Morpholinopyrimidine Derivatives. [1][2][4]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are intended to offer a standardized framework for the evaluation of morpholinopyrimidine derivatives.
In Vitro Kinase Inhibition Assay
This assay determines the concentration of the test compound required to inhibit the activity of a specific kinase by 50% (IC50).
Materials:
-
Purified recombinant kinase (e.g., PI3Kα, mTOR)
-
Kinase substrate (e.g., PIP2 for PI3K)
-
ATP
-
Test compound (morpholinopyrimidine derivative)
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the test compound in the appropriate solvent (e.g., DMSO).
-
In a microplate, add the kinase, substrate, and test compound to the kinase assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence) using a microplate reader.
-
Calculate the percent inhibition for each concentration of the test compound relative to a no-inhibitor control.
-
Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[6][7][8][9]
Materials:
-
Cancer cell lines
-
Cell culture medium
-
Test compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
During this incubation, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[6]
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[6]
-
Measure the absorbance of the resulting colored solution at a wavelength of 570 nm using a microplate reader.[7]
-
Calculate the percentage of cell viability for each treatment group compared to the untreated control group.
-
Determine the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability.
Western Blot Analysis for PI3K/Akt/mTOR Pathway Modulation
Western blotting is used to detect specific proteins in a sample and can be used to assess the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway, indicating the inhibitory effect of the test compounds.[10][11][12]
Materials:
-
Cancer cell lysates (treated and untreated with the test compound)
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and untreated cells to extract total protein.
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins from the gel to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST to remove unbound primary antibody.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Analyze the band intensities to determine the relative levels of phosphorylated and total proteins.
Visualizing Signaling Pathways and Workflows
The following diagrams, created using the Graphviz DOT language, illustrate the PI3K/Akt/mTOR signaling pathway and a general experimental workflow for evaluating morpholinopyrimidine derivatives.
References
- 1. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. frontiersin.org [frontiersin.org]
- 5. Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. protocols.io [protocols.io]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. researchhub.com [researchhub.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
Head-to-head comparison of 2-Morpholinopyrimidine-4,6-diol and methotrexate
A comprehensive guide for researchers, scientists, and drug development professionals.
In the landscape of therapeutic agent development, particularly in the realms of oncology and immunology, a thorough comparison of novel compounds against established drugs is critical. This guide provides a head-to-head comparison of the chemical entity 2-Morpholinopyrimidine-4,6-diol and the widely used drug, Methotrexate.
It is important to note at the outset that publicly available experimental data on the biological activity of this compound is scarce. Much of the available research focuses on derivatized forms of the morpholinopyrimidine scaffold, which exhibit a range of biological activities. Therefore, a direct, data-driven comparison with the extensively studied methotrexate is challenging. This guide will present a comprehensive overview of methotrexate, complemented by the available information on the broader class of morpholinopyrimidine derivatives to infer the potential therapeutic avenues for this compound.
Chemical Structure and Properties
A fundamental comparison begins with the molecular structure of each compound, which dictates its physicochemical properties and biological interactions.
| Feature | This compound | Methotrexate |
| Chemical Formula | C₈H₁₁N₃O₃ | C₂₀H₂₂N₈O₅ |
| Molecular Weight | 197.19 g/mol | 454.44 g/mol |
| Structure | ||
| Key Features | Pyrimidine core with a morpholine substituent and two hydroxyl groups. | A pteridine ring, p-aminobenzoic acid, and glutamic acid. It is a structural analog of folic acid.[1] |
Mechanism of Action
The therapeutic effects of a drug are defined by its mechanism of action at the molecular level. Methotrexate has a well-elucidated and complex mechanism, while the mechanism of this compound remains to be specifically determined.
Methotrexate: A Multi-Faceted Inhibitor
Methotrexate's primary mechanism of action is the competitive inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of tetrahydrofolate.[2][3] Tetrahydrofolate is essential for the de novo synthesis of purines and thymidylate, which are the building blocks of DNA and RNA.[2][3] By blocking this pathway, methotrexate interferes with DNA synthesis, repair, and cellular replication, making it a potent agent against rapidly proliferating cells, such as cancer cells.[3]
In the context of autoimmune diseases like rheumatoid arthritis, the anti-inflammatory effects of methotrexate are thought to be mediated by additional mechanisms, including:
-
Inhibition of T-cell activation and other immunomodulatory effects.
-
Increased adenosine levels , which have anti-inflammatory properties.[4][5]
-
Inhibition of transmethylation reactions , impacting various cellular processes.[4]
This compound: A Potential Anti-Inflammatory and Anticancer Agent
While direct evidence for this compound is lacking, studies on its derivatives suggest potential mechanisms of action. Pyrimidine derivatives are known to exhibit a wide range of biological activities, including anticancer and anti-inflammatory effects.
-
Anticancer Potential: Several studies have reported the synthesis of novel morpholinopyrimidine derivatives with antiproliferative activity against various cancer cell lines.[1] For instance, certain derivatives have been shown to act as dual PI3K/mTOR inhibitors, a key pathway in cancer cell growth and survival.
-
Anti-inflammatory Potential: Research has also focused on the anti-inflammatory properties of morpholinopyrimidine derivatives.[2][3] Some of these compounds have been shown to inhibit the production of nitric oxide (NO) and the expression of inflammatory mediators like iNOS and COX-2 in macrophage cell lines.[2][3][5]
Efficacy and Performance Data
Quantitative data on the efficacy of this compound is not available. For methotrexate, a vast body of clinical and preclinical data exists.
Methotrexate: Clinical Efficacy
| Indication | Efficacy Measures | Notes |
| Rheumatoid Arthritis | Significant improvement in ACR20, ACR50, and ACR70 response rates. Reduces joint damage and improves physical function. | Considered a first-line therapy. |
| Psoriasis | Effective in managing severe, recalcitrant, disabling psoriasis. | |
| Various Cancers | Used in combination chemotherapy for leukemias, lymphomas, breast cancer, etc. | Efficacy is dose and cancer-type dependent. |
Pharmacokinetics and Metabolism
The absorption, distribution, metabolism, and excretion (ADME) profile of a drug is crucial for determining its dosing regimen and potential for drug-drug interactions.
Methotrexate: ADME Profile
| Parameter | Description |
| Bioavailability | Variable, generally around 60% for oral administration at low doses. |
| Distribution | Approximately 50% bound to plasma proteins. |
| Metabolism | Metabolized in the liver and intracellularly to polyglutamated forms.[6] |
| Elimination Half-life | 3-10 hours for low doses; 8-15 hours for high doses.[6] |
| Excretion | Primarily excreted in the urine.[6] |
Information on the pharmacokinetic properties of this compound is not publicly available.
Toxicity and Adverse Effects
Safety is a paramount concern in drug development. Methotrexate is associated with a well-documented profile of adverse effects.
Methotrexate: Common Adverse Effects
-
Gastrointestinal: Nausea, vomiting, diarrhea, stomatitis.
-
Hematological: Myelosuppression (anemia, leukopenia, thrombocytopenia).
-
Hepatic: Elevated liver enzymes, and with long-term use, fibrosis and cirrhosis.
-
Pulmonary: Pneumonitis.
-
Dermatological: Rash, alopecia.
-
Renal: Nephrotoxicity at high doses.
The toxicity profile of this compound has not been reported.
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings.
Experimental Workflow for Evaluating a Novel Anti-inflammatory Compound
The following diagram outlines a general workflow for the preclinical evaluation of a compound like a morpholinopyrimidine derivative for its anti-inflammatory potential.
Protocol for In Vitro Anti-inflammatory Assay (Example):
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Viability Assay: Cells are seeded in a 96-well plate and treated with varying concentrations of the test compound for 24 hours. Cell viability is assessed using the MTT assay.
-
Nitric Oxide (NO) Production Assay: Cells are pre-treated with the test compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours. The concentration of nitrite in the culture supernatant is measured using the Griess reagent.
-
Western Blot Analysis: Cells are treated as described above. Cell lysates are prepared, and proteins are separated by SDS-PAGE. The expression levels of iNOS, COX-2, and other relevant proteins are determined using specific primary and secondary antibodies.
Conclusion
Methotrexate remains a cornerstone in the treatment of various cancers and autoimmune diseases, with a well-established efficacy and safety profile. Its mechanisms of action are complex and continue to be elucidated.
This compound, in its own right, is a largely uncharacterized compound in the public domain. However, the broader family of morpholinopyrimidine derivatives has shown promise in preclinical studies as potential anti-inflammatory and anticancer agents. Future research is warranted to synthesize and evaluate this compound specifically, to determine its biological activities, mechanism of action, and therapeutic potential. A direct comparison with methotrexate would only become meaningful following extensive preclinical and clinical investigation of this compound. Researchers interested in this chemical scaffold may find the existing literature on its derivatives a valuable starting point for further drug discovery and development efforts.
References
- 1. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy this compound (EVT-332326) | 24193-00-8 [evitachem.com]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
Evaluating the Kinase Selectivity of 2-Morpholinopyrimidine-4,6-diol: A Comparative Guide
Introduction
2-Morpholinopyrimidine-4,6-diol is a pyrimidine derivative with potential biological activity.[1] Its structural similarity to nucleobases suggests it may interact with a variety of biological targets, including protein kinases.[1] Protein kinases are a large family of enzymes that play crucial roles in cellular signaling, and their dysregulation is implicated in numerous diseases, particularly cancer. Therefore, developing small molecule inhibitors that selectively target specific kinases is a major goal in drug discovery. This guide provides a framework for evaluating the kinase selectivity of a compound like this compound, comparing its hypothetical performance against established kinase inhibitors and detailing the experimental protocols required for such an assessment. While specific experimental data on the kinase selectivity of this compound is not publicly available, this guide serves as a blueprint for its evaluation.
The Importance of Kinase Inhibitor Selectivity
The human kinome consists of over 500 protein kinases, many of which share structural similarities in their ATP-binding pockets. Non-selective kinase inhibitors can bind to multiple kinases, leading to off-target effects and potential toxicity. High selectivity is therefore a critical attribute for a therapeutic kinase inhibitor. The following diagram illustrates a simplified signaling pathway involving the well-studied RAF-MEK-ERK cascade, a common target in cancer therapy. Inhibition of a specific kinase in this pathway, such as BRAF, requires selectivity against other kinases to minimize side effects.
Comparative Kinase Selectivity Profile
To illustrate how the selectivity of this compound would be evaluated, the following table presents a hypothetical kinase inhibition profile alongside data for well-known kinase inhibitors. The data is presented as the half-maximal inhibitory concentration (IC50) in nanomolars (nM); a lower value indicates higher potency.
| Kinase Target | This compound (Hypothetical IC50, nM) | Staurosporine (nM) | Dasatinib (nM) | Erlotinib (nM) |
| ABL1 | 5,000 | 6.4 | <1 | >10,000 |
| SRC | 8,000 | 3 | <1 | >10,000 |
| EGFR | >10,000 | 7.1 | 30 | 1 |
| VEGFR2 | 250 | 7.9 | 9 | 2,000 |
| p38α | >10,000 | 4.3 | 11 | >10,000 |
| CDK2 | 1,500 | 3 | 31 | >10,000 |
Note: Data for Staurosporine, Dasatinib, and Erlotinib are representative values from published literature. The data for this compound is purely hypothetical for illustrative purposes.
Interpretation of the Data:
-
Staurosporine is a broad-spectrum inhibitor, showing high potency against a wide range of kinases. This lack of selectivity makes it useful as a research tool but unsuitable for therapeutic use.
-
Dasatinib is a potent inhibitor of ABL1 and SRC kinases but also inhibits other kinases at higher concentrations.
-
Erlotinib is a highly selective inhibitor of EGFR.
-
The hypothetical data for This compound suggests it may have some selective activity against VEGFR2, with significantly less potency against other tested kinases. Further profiling against a larger panel of kinases would be necessary to confirm its selectivity.
Experimental Protocols for Kinase Selectivity Profiling
A variety of methods can be used to determine the selectivity of a kinase inhibitor. A common and robust method is the in vitro radiometric kinase assay.
Protocol: In Vitro Radiometric Kinase Assay
This assay measures the transfer of a radiolabeled phosphate from ATP to a substrate peptide by the kinase.
Materials:
-
Purified recombinant kinases
-
Substrate peptides specific for each kinase
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% BSA)
-
[γ-32P]ATP
-
Test compound (this compound) at various concentrations
-
Positive and negative control inhibitors
-
Phosphocellulose filter plates
-
Wash buffer (e.g., 75 mM phosphoric acid)
-
Scintillation counter
Workflow:
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in a suitable solvent (e.g., DMSO).
-
Reaction Setup: In a 96-well plate, add the kinase, its specific substrate peptide, and the kinase reaction buffer.
-
Inhibitor Addition: Add the diluted test compound to the appropriate wells. Include wells with a known inhibitor as a positive control and wells with solvent only as a negative control (100% kinase activity).
-
Reaction Initiation: Initiate the kinase reaction by adding [γ-32P]ATP.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding a stop buffer (e.g., phosphoric acid).
-
Substrate Capture: Spot the reaction mixture onto a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unincorporated [γ-32P]ATP will not.
-
Washing: Wash the filter plate multiple times with wash buffer to remove unbound [γ-32P]ATP.
-
Detection: Dry the plate and measure the amount of incorporated radiolabel in each well using a scintillation counter.
-
Data Analysis: Determine the percentage of kinase inhibition for each compound concentration relative to the negative control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
This protocol should be repeated for a broad panel of kinases to establish a comprehensive selectivity profile for this compound.
Conclusion
The evaluation of a novel compound's kinase selectivity is a critical step in its development as a potential therapeutic agent. While specific data for this compound is not yet available, this guide outlines the necessary steps for its characterization. By employing systematic profiling using established methodologies such as the radiometric kinase assay and comparing the results to known inhibitors, researchers can determine the potency and selectivity of this and other novel compounds, paving the way for further preclinical and clinical development.
References
A Comparative Guide to the Cross-Reactivity Profile of 2-Morpholinopyrimidine-4,6-diol and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comparative overview of the cross-reactivity of morpholinopyrimidine derivatives, a class of compounds to which 2-Morpholinopyrimidine-4,6-diol belongs. While specific cross-reactivity data for this compound is not extensively available in public literature, this document outlines the typical biological targets of this compound class and presents a framework for assessing selectivity. By examining data from analogous compounds, we offer insights into potential off-target effects and provide detailed experimental protocols for evaluating compound specificity. This guide serves as a resource for researchers engaged in the development of morpholinopyrimidine-based therapeutic agents.
Introduction to this compound and its Analogs
The morpholinopyrimidine scaffold is a key pharmacophore in modern medicinal chemistry, with derivatives showing a wide range of biological activities. These compounds have been investigated for their potential as anticancer agents, often targeting protein kinases in crucial signaling pathways, and as anti-inflammatory agents by inhibiting enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
Given the therapeutic potential of this class of molecules, understanding their selectivity is paramount. Cross-reactivity, or the ability of a compound to bind to multiple targets, can lead to unforeseen side effects or provide opportunities for polypharmacology. This guide focuses on the methodologies and data presentation necessary for a thorough cross-reactivity analysis of this compound and related compounds.
Comparative Cross-Reactivity Data
Due to the limited availability of public data on the specific cross-reactivity of this compound, this section presents data from several studied morpholinopyrimidine derivatives against a panel of common biological targets. This table illustrates how such data is typically presented to compare the selectivity of different compounds.
| Compound ID | Target | IC50 (nM) | Compound Class | Reference |
| Compound A | PI3Kα | 25 | Morpholinopyrimidine | Fictional Data |
| PI3Kβ | 150 | |||
| PI3Kδ | 30 | |||
| PI3Kγ | 200 | |||
| mTOR | 80 | |||
| Compound B | iNOS | 5,000 | Morpholinopyrimidine | Fictional Data |
| COX-2 | 12,000 | |||
| GSK8612 | TBK1 | 13 | Aminopyrimidine | |
| IKKε | 190 | |||
| MRT67307 | TBK1 | 15 | Aminopyrimidine | |
| IKKε | 23 | |||
| BX-912 | PDK1 | 6 | Aminopyrimidine | |
| TBK1 | 12 |
Note: The data for Compounds A and B are representative examples and not based on published results for a specific, named compound. The data for GSK8612, MRT67307, and BX-912 are from published studies on related aminopyrimidine scaffolds.
Experimental Protocols
Accurate assessment of cross-reactivity relies on robust and well-defined experimental protocols. Below are detailed methodologies for in vitro kinase and iNOS/COX-2 inhibition assays, which are commonly used to screen compounds of the morpholinopyrimidine class.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method for measuring the inhibitory activity of a compound against a panel of protein kinases.
Materials:
-
Kinase of interest
-
Kinase substrate peptide
-
ATP
-
Test compound (e.g., this compound)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Create a serial dilution of the compound in DMSO.
-
Kinase Reaction:
-
Prepare a kinase reaction mixture containing the kinase, substrate, and ATP in kinase assay buffer. The optimal concentrations should be determined empirically.
-
In a multi-well plate, add the serially diluted compound or DMSO control to each well.
-
Add the kinase to each well and incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding the substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Following the kinase reaction, add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[1]
-
iNOS and COX-2 Inhibition Assays
iNOS Inhibition Assay (Nitric Oxide Production): This assay quantifies the inhibition of iNOS activity by measuring the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant.[2]
-
Cell Culture: Seed RAW 264.7 macrophage cells in 96-well plates and allow them to adhere.
-
Compound Treatment: Pre-treat cells with various concentrations of the test compound for 1 hour.
-
Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to the cell culture medium.
-
Incubation: Incubate the cells for 24 hours to allow for the expression of iNOS and production of NO.
-
Nitrite Quantification: Determine the concentration of nitrite in the culture supernatant using the Griess reagent.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of NO inhibition against the log concentration of the test compound.
COX-2 Inhibition Assay (Enzymatic Assay): This protocol outlines a method for assessing the direct enzymatic inhibition of COX-2.[2]
-
Enzyme and Substrate Preparation: Use purified human recombinant COX-2 enzyme and prepare arachidonic acid as the substrate.
-
Inhibitor Incubation: Incubate the enzyme with varying concentrations of the test compound.
-
Substrate Addition: Add arachidonic acid to initiate the reaction.
-
Prostaglandin Measurement: Quantify the production of a specific prostaglandin (e.g., PGE2) using methods like ELISA.
-
Data Analysis: Determine the IC50 value by plotting the percentage of PGE2 inhibition against the log concentration of the test compound.
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Cross-Reactivity Screening
The following diagram illustrates a typical workflow for assessing the selectivity of a compound.
Caption: Workflow for assessing compound selectivity.
Representative Signaling Pathway: PI3K/Akt/mTOR
Morpholinopyrimidine derivatives are often designed to target kinases within critical signaling pathways such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.
Caption: Simplified PI3K/Akt/mTOR signaling pathway.
Conclusion
The comprehensive evaluation of a compound's cross-reactivity is a critical step in drug development. For this compound and its analogs, a systematic approach involving a tiered screening cascade against relevant biological targets is essential. While direct selectivity data for this compound is sparse, the information on related morpholinopyrimidine and aminopyrimidine derivatives suggests that kinases and inflammatory enzymes are key targets to consider in a cross-reactivity panel. The experimental protocols and workflows provided in this guide offer a robust framework for researchers to assess the selectivity of novel compounds in this class, ultimately leading to the development of safer and more effective therapeutic agents.
References
Benchmarking the Performance of 2-Morpholinopyrimidine-4,6-diol in Established Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative performance overview of 2-Morpholinopyrimidine-4,6-diol, a known inhibitor of DNA-dependent protein kinase (DNA-PK), against other established DNA-PK inhibitors. The information is intended to assist researchers in evaluating its potential for applications in cancer therapy and other areas where DNA-PK inhibition is relevant.
Introduction to this compound
This compound, also identified as Compound 401, is a synthetic inhibitor of DNA-PK. DNA-PK is a crucial enzyme in the non-homologous end joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks. Inhibition of DNA-PK can sensitize cancer cells to DNA-damaging agents like radiation and certain chemotherapies. Compound 401 has been shown to inhibit DNA-PK with a half-maximal inhibitory concentration (IC50) of 0.28 µM in in vitro assays.[1][2] It also exhibits secondary activity against mTOR with an IC50 of 5.3 µM, while showing weak inhibition of PI3K (IC50 > 100 µM).[1][3][4]
Comparative Performance Data
To provide a comprehensive benchmark, the in vitro inhibitory activity of this compound (Compound 401) is compared with other well-characterized DNA-PK inhibitors: NU7441, M3814 (Peposertib), and AZD7648.
| Compound | Synonym | DNA-PK IC50 | mTOR IC50 | PI3K IC50 |
| This compound | Compound 401 | 0.28 µM | 5.3 µM | > 100 µM |
| NU7441 | KU-57788 | 14 nM | 1.7 µM | 5 µM |
| M3814 | Peposertib | < 3 nM | - | - |
| AZD7648 | - | 0.6 nM | - | - |
Key Experimental Assays for Performance Evaluation
The following are established assays to determine the cellular efficacy of DNA-PK inhibitors.
Western Blot for Phosphorylated DNA-PKcs (Ser2056)
This assay assesses the direct inhibition of DNA-PK activity within the cell by measuring the autophosphorylation of its catalytic subunit (DNA-PKcs) at serine 2056, a key marker of its activation.
Experimental Workflow:
Caption: Workflow for Western Blot analysis of DNA-PKcs phosphorylation.
Clonogenic Survival Assay
This assay evaluates the ability of a compound to sensitize cancer cells to ionizing radiation by measuring the long-term reproductive viability of cells after treatment.
Experimental Workflow:
Caption: Workflow for the Clonogenic Survival Assay.
γH2AX Foci Formation Assay
This immunofluorescence-based assay quantifies DNA double-strand breaks (DSBs) by visualizing the phosphorylation of histone H2AX (γH2AX), which forms foci at the sites of DNA damage. Inhibition of DNA-PK is expected to lead to the persistence of these foci.
Experimental Workflow:
Caption: Workflow for the γH2AX Foci Formation Assay.
Signaling Pathway
DNA-PK plays a central role in the Non-Homologous End Joining (NHEJ) pathway for DNA double-strand break repair.
Caption: The role of DNA-PK in the Non-Homologous End Joining pathway.
Experimental Protocols
Western Blot for Phosphorylated DNA-PKcs (Ser2056)
-
Cell Culture and Treatment: Seed cells in appropriate culture vessels and allow them to adhere overnight. Pre-treat cells with desired concentrations of this compound or other inhibitors for 1-2 hours. Induce DNA damage by treating with a DNA-damaging agent (e.g., etoposide) or by ionizing radiation (e.g., 10 Gy).
-
Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-DNA-PKcs (Ser2056), total DNA-PKcs, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities and normalize the phosphorylated DNA-PKcs signal to total DNA-PKcs and the loading control.
Clonogenic Survival Assay
-
Cell Seeding: Prepare a single-cell suspension and seed a predetermined number of cells (e.g., 200-1000 cells/well, dependent on cell line and radiation dose) into 6-well plates. Allow cells to attach overnight.
-
Treatment and Irradiation: Treat the cells with a non-toxic concentration of the DNA-PK inhibitor for 1-2 hours. Irradiate the plates with a range of doses (e.g., 0, 2, 4, 6, 8 Gy).
-
Colony Formation: Replace the medium 24 hours after irradiation and incubate the plates for 10-14 days to allow for colony formation.
-
Staining and Counting: Fix the colonies with methanol and stain with 0.5% crystal violet. Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the plating efficiency (PE) and the surviving fraction (SF) for each treatment condition. Plot the SF against the radiation dose to generate survival curves. The Sensitizer Enhancement Ratio (SER) can be calculated to quantify the radiosensitizing effect of the inhibitor.
γH2AX Foci Formation Assay
-
Cell Culture and Treatment: Grow cells on coverslips in a multi-well plate. Treat the cells with the DNA-PK inhibitor and a DNA-damaging agent as described for the Western blot protocol.
-
Fixation and Permeabilization: At desired time points after treatment, fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.25% Triton X-100 in PBS for 10 minutes.[3]
-
Immunostaining: Block the cells with a suitable blocking buffer (e.g., 5% BSA in PBS) for 1 hour. Incubate with a primary antibody against γH2AX overnight at 4°C. After washing, incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark. Counterstain the nuclei with DAPI.
-
Imaging and Analysis: Mount the coverslips on microscope slides and acquire images using a fluorescence microscope. Quantify the number of γH2AX foci per nucleus using image analysis software. An increase in the number or persistence of foci in inhibitor-treated cells indicates inhibition of DNA repair.
References
Unveiling the Therapeutic Promise of 2-Morpholinopyrimidine-4,6-diol: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The landscape of therapeutic development is in a constant state of evolution, with novel molecular entities continually emerging as potential treatments for a spectrum of diseases. Among these, 2-Morpholinopyrimidine-4,6-diol has garnered interest for its therapeutic potential, primarily as a Phosphoinositide 3-kinase (PI3K) inhibitor and an inhibitor of heparan sulfate biosynthesis. This guide provides a comprehensive review of its therapeutic promise, placing it in context with existing therapeutic alternatives and detailing the experimental frameworks necessary for its evaluation.
Therapeutic Potential and Mechanism of Action
This compound is a heterocyclic organic compound featuring a pyrimidine ring substituted with a morpholine group. This core structure is a recognized pharmacophore in kinase inhibitor design. Its therapeutic potential stems from its predicted ability to modulate key cellular signaling pathways.
1. PI3K/Akt/mTOR Pathway Inhibition: The PI3K/Akt/mTOR signaling cascade is a critical regulator of cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many cancers. The morpholine moiety in this compound is a common feature in many PI3K inhibitors, where the oxygen atom can form a crucial hydrogen bond within the ATP-binding pocket of the kinase. By inhibiting PI3K, this compound has the potential to stymie tumor growth and induce apoptosis in cancer cells.
2. Heparan Sulfate Biosynthesis Inhibition: Heparan sulfate proteoglycans (HSPGs) are integral components of the cell surface and extracellular matrix, playing vital roles in cell signaling, adhesion, and motility. They are implicated in various pathological processes, including cancer metastasis, inflammation, and viral entry. By inhibiting the biosynthesis of heparan sulfate, this compound could disrupt these processes, offering therapeutic avenues for lysosomal storage diseases, neurodegenerative disorders like Alzheimer's and Parkinson's disease, and multiple sclerosis.
Comparative Analysis with Alternative Therapies
A direct comparative analysis of this compound is challenging due to the limited publicly available preclinical and clinical data for this specific molecule. However, we can compare its potential efficacy, based on its proposed mechanisms of action, with established therapies for the targeted disease areas.
As a PI3K Inhibitor in Oncology
The PI3K inhibitor landscape includes several approved drugs, primarily for hematological malignancies and specific solid tumors. A key area of application is in breast cancer, particularly for tumors harboring PIK3CA mutations.
Table 1: Comparison of this compound (Hypothesized) with Approved PI3K Inhibitors in Breast Cancer
| Feature | This compound (Hypothesized) | Alpelisib (Piqray®) | Buparlisib (BKM120) |
| Target | PI3K (isoform selectivity not specified) | PI3Kα-selective | Pan-PI3K |
| Indication | Potential for various solid tumors | HR+/HER2-, PIK3CA-mutated advanced or metastatic breast cancer | Investigational for various cancers |
| Efficacy (Clinical Data) | Not Available | SOLAR-1 trial: Median PFS of 11.0 months with fulvestrant vs. 5.7 months for placebo with fulvestrant in PIK3CA-mutated patients.[1] | BELLE-2 trial: Median PFS of 6.9 months with fulvestrant vs. 5.0 months for placebo with fulvestrant. |
| Common Adverse Events | Not Available | Hyperglycemia, rash, diarrhea, nausea | Hyperglycemia, rash, anxiety, depression |
PFS: Progression-Free Survival; HR+: Hormone Receptor-positive; HER2-: Human Epidermal Growth Factor Receptor 2-negative.
As a Heparan Sulfate Biosynthesis Inhibitor
Therapies for diseases associated with aberrant heparan sulfate accumulation, such as certain lysosomal storage diseases (e.g., Mucopolysaccharidoses - MPS), focus on either replacing the deficient enzyme or reducing the substrate.
Table 2: Comparison of this compound (Hypothesized) with Therapies for Lysosomal Storage Diseases (MPS)
| Feature | This compound (Hypothesized) | Enzyme Replacement Therapy (ERT) e.g., Elosulfase alfa (Vimizim®) for MPS IVA | Substrate Reduction Therapy (SRT) e.g., Miglustat (Zavesca®) - Investigational for some LSDs |
| Mechanism | Inhibition of heparan sulfate biosynthesis | Replaces the deficient N-acetylgalactosamine-6-sulfatase enzyme | Inhibits glucosylceramide synthase, reducing the production of glycosphingolipids |
| Indication | Potential for various lysosomal storage diseases and neurodegenerative disorders | Mucopolysaccharidosis type IVA (Morquio A syndrome) | Gaucher disease type 1; Niemann-Pick type C disease |
| Efficacy (Clinical Data) | Not Available | Improved 6-minute walk test distance and urine keratan sulfate levels. | Modest improvements in some neurological symptoms in Niemann-Pick type C. |
| Limitations | Blood-brain barrier penetration unknown | Limited efficacy on neurological and skeletal symptoms; requires lifelong intravenous infusions. | Gastrointestinal side effects; limited efficacy in some disorders. |
Experimental Protocols
Detailed and robust experimental protocols are crucial for the evaluation of any new therapeutic agent. Below are methodologies for assessing the key potential activities of this compound.
In Vitro PI3K Alpha Kinase Assay (Biochemical Assay)
This assay determines the direct inhibitory effect of the compound on the enzymatic activity of a specific PI3K isoform.
Objective: To determine the IC50 value of this compound against PI3Kα.
Materials:
-
Recombinant human PI3Kα enzyme
-
PIP2 (Phosphatidylinositol 4,5-bisphosphate) substrate
-
ATP (Adenosine triphosphate)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM EGTA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar ADP detection system
-
Test compound (this compound) dissolved in DMSO
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then further dilute in kinase buffer.
-
Add a small volume (e.g., 5 µL) of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the PI3Kα enzyme solution to each well and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of PIP2 substrate and ATP.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based PI3K Signaling Assay (Western Blot)
This assay assesses the ability of the compound to inhibit the PI3K signaling pathway within a cellular context.
Objective: To measure the effect of this compound on the phosphorylation of Akt, a downstream effector of PI3K.
Materials:
-
Cancer cell line with a known active PI3K pathway (e.g., MCF-7, U87MG)
-
Cell culture medium and supplements
-
Test compound (this compound)
-
Growth factor (e.g., IGF-1 or EGF) for pathway stimulation
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, transfer apparatus, and PVDF membranes
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total Akt, and a loading control (e.g., anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Serum-starve the cells for 12-24 hours to reduce basal pathway activity.
-
Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 2 hours).
-
Stimulate the PI3K pathway by adding a growth factor for a short period (e.g., 15-30 minutes).
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-Akt, total Akt, and a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the ratio of phospho-Akt to total Akt, normalized to the loading control.
Heparan Sulfate Quantification in Cell Culture
This method quantifies the amount of heparan sulfate produced by cells to assess the inhibitory effect of the test compound.
Objective: To measure the change in heparan sulfate levels in cells treated with this compound.
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
Test compound (this compound)
-
Reagents for cell lysis and glycosaminoglycan (GAG) extraction (e.g., papain digestion)
-
DEAE-sepharose chromatography columns
-
Heparinases I, II, and III
-
Reagents for disaccharide derivatization (e.g., 2-aminoacridone)
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system with a fluorescence detector
Procedure:
-
Culture cells to near confluence in the presence of varying concentrations of this compound for a specified period (e.g., 48-72 hours).
-
Harvest the cells and the conditioned medium separately.
-
Isolate the proteoglycans from the cell lysate and conditioned medium by DEAE-sepharose chromatography.
-
Release the GAG chains from the protein core by papain digestion.
-
Specifically degrade heparan sulfate into disaccharides using a cocktail of heparinases I, II, and III.
-
Derivatize the resulting disaccharides with a fluorescent tag such as 2-aminoacridone.
-
Separate and quantify the fluorescently labeled disaccharides by RP-HPLC with fluorescence detection.
-
Compare the heparan sulfate disaccharide profiles and total amounts between treated and untreated cells to determine the inhibitory effect of the compound.
Visualizing the Pathways and Workflows
To better understand the biological context and experimental designs, the following diagrams illustrate the key signaling pathway and a general experimental workflow.
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.
References
Meta-analysis of studies involving morpholinopyrimidine compounds
A comparative analysis of morpholinopyrimidine compounds reveals their significant role as kinase inhibitors, primarily targeting the Phosphoinositide 3-kinase (PI3K)/mTOR signaling pathway, which is crucial in cell growth, proliferation, and survival.[1][2] The morpholine ring is a key structural feature, with its oxygen atom often forming a critical hydrogen bond in the kinase's ATP-binding pocket.[1] This guide provides a comparative overview of several key morpholinopyrimidine-based inhibitors, their biological activities, and the experimental methods used for their evaluation.
Performance Comparison of Morpholinopyrimidine Derivatives
The efficacy of morpholinopyrimidine compounds is typically evaluated by their half-maximal inhibitory concentration (IC50) against various cancer cell lines and specific kinase isoforms. Lower IC50 values indicate greater potency. The following tables summarize the in-vitro activity of representative compounds from different studies.
Table 1: Dual PI3K/mTOR Inhibitory Activity of Novel Morpholinopyrimidine-5-carbonitriles
Novel synthesized compounds, particularly 12b and 12d , have demonstrated potent inhibitory effects on both PI3K isoforms and mTOR, in addition to strong anti-proliferative activity against leukemia cell lines.[3][4]
| Compound | Target Cell Line (Leukemia SR) IC50 (μM) | PI3Kα IC50 (μM) | PI3Kβ IC50 (μM) | PI3Kδ IC50 (μM) | mTOR IC50 (μM) |
| 12b | 0.10 ± 0.01 | 0.17 ± 0.01 | 0.13 ± 0.01 | 0.76 ± 0.04 | 0.83 ± 0.05 |
| 12d | 0.09 ± 0.01 | 1.27 ± 0.07 | 3.20 ± 0.16 | 1.98 ± 0.11 | 2.85 ± 0.17 |
| LY294002 | - | Reference | Reference | Reference | - |
| Afinitor | - | - | - | - | Reference |
Data sourced from a study on novel morpholinopyrimidine-5-carbonitriles as dual PI3K/mTOR inhibitors.[3][4]
Table 2: PI3K Inhibitory Activity of Other Morpholinopyrimidine Derivatives
Several other derivatives have been synthesized and tested for their PI3K inhibition, showing promise as potential leads for antileukemic agents.[5]
| Compound | Target Cell Line (Leukemia SR) IC50 (μM) |
| 6e | 0.76 |
| 6g | 13.59 |
| 6l | 4.37 |
Data from a study on morpholinopyrimidine scaffold derivatives as PI3K inhibitors.[5]
Table 3: Clinically Investigated Morpholinopyrimidine-Based Kinase Inhibitors
A number of morpholinopyrimidine compounds have advanced into clinical trials, highlighting the therapeutic potential of this chemical scaffold.[3]
| Compound | Target(s) | Development Phase (as of latest reports) |
| Apitolisib (GDC-0980) | PI3K / mTOR | Phase II |
| Buparlisib (BKM-120) | pan-PI3K | Phase III |
| Pictilisib (GDC-0941) | pan-Class I PI3K | Phase II |
| PI-103 | PI3K / mTOR | Clinical Trials |
Signaling Pathway Inhibition
Morpholinopyrimidine compounds predominantly exert their anti-cancer effects by inhibiting the PI3K/Akt/mTOR pathway. This pathway is frequently overactivated in various cancers, leading to uncontrolled cell proliferation and survival.[2][3] Dual inhibitors that target both PI3K and mTOR can effectively shut down this signaling cascade at two critical points.
Experimental Protocols
The evaluation of morpholinopyrimidine compounds involves a series of standardized in-vitro experiments to determine their efficacy and mechanism of action.
In-Vitro Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the activity of a specific kinase enzyme (e.g., PI3Kα, mTOR).
-
Objective: To determine the IC50 value of the compound against the target kinase.
-
Methodology:
-
The kinase enzyme, its substrate (e.g., ATP), and a phosphate detector are added to the wells of a microplate.
-
The test compound is added in a range of concentrations.
-
The reaction is initiated and incubated at a controlled temperature.
-
The amount of product formed (e.g., ADP) is measured, often using a luminescence or fluorescence-based method.
-
The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.
-
Cell Proliferation (Cytotoxicity) Assay
This experiment measures the effect of the compound on the viability and growth of cancer cell lines.
-
Objective: To determine the IC50 value of the compound against specific cancer cells.
-
Methodology:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with the morpholinopyrimidine compound at various concentrations for a specified period (e.g., 72 hours).
-
A viability reagent (e.g., MTT, resazurin, or CellTiter-Glo®) is added to each well. This reagent is converted into a colored or luminescent product by metabolically active cells.
-
The absorbance or luminescence is measured using a plate reader.
-
The results are used to generate a dose-response curve and calculate the IC50 value.
-
Apoptosis Assay (Annexin V-FITC Staining)
This assay is used to determine if the compound induces programmed cell death (apoptosis).[3][5]
-
Objective: To quantify the percentage of apoptotic cells after treatment.
-
Methodology:
-
Cells are treated with the test compound for a defined period.
-
Both floating and adherent cells are collected and washed.
-
Cells are resuspended in a binding buffer and stained with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and Propidium Iodide (PI, which stains the DNA of late apoptotic or necrotic cells with compromised membranes).
-
The stained cells are analyzed by flow cytometry.
-
The results distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Novel antiproliferative agents bearing morpholinopyrimidine scaffold as PI3K inhibitors and apoptosis inducers; design, synthesis and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Efficacy of Apitolisib (GDC-0980) in ER-Positive Breast Cancer: A Comparative Analysis Against Standard of Care
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo efficacy of the investigational morpholinopyrimidine-based PI3K/mTOR inhibitor, Apitolisib (GDC-0980), against established standard of care therapies for estrogen receptor-positive (ER+) breast cancer. The data presented is derived from preclinical studies utilizing the MCF-7 human breast adenocarcinoma cell line, a cornerstone model for ER+ breast cancer research.
Introduction to Apitolisib and Standard of Care
Apitolisib (GDC-0980) is a potent, orally bioavailable small molecule that dually inhibits Class I phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR). By targeting two critical nodes in the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer, Apitolisib aims to overcome resistance mechanisms associated with single-agent inhibitors.
The standard of care for ER-positive breast cancer has historically revolved around endocrine therapies that target the estrogen receptor signaling axis. These include selective estrogen receptor modulators (SERMs) like tamoxifen, and selective estrogen receptor downregulators (SERDs) such as fulvestrant. Aromatase inhibitors, which block estrogen synthesis, are also a mainstay of treatment. More recently, the combination of endocrine therapy with CDK4/6 inhibitors has become a standard first-line treatment for advanced ER+ breast cancer.
This guide focuses on a preclinical comparison of Apitolisib with tamoxifen and fulvestrant in the context of an MCF-7 xenograft model, a widely used platform for evaluating therapeutic efficacy in ER+ breast cancer.
Comparative In Vivo Efficacy Data
The following table summarizes the in vivo efficacy of Apitolisib, Tamoxifen, and Fulvestrant in MCF-7 xenograft models, based on data from various preclinical studies. It is important to note that these results are from separate studies and direct head-to-head comparisons should be interpreted with caution.
| Compound | Dosage and Administration | Animal Model | Key Efficacy Endpoint | Source |
| Apitolisib (GDC-0980) | 1 mg/kg, oral, daily | Nude mice with MCF-7 neo/HER2 xenografts | Tumor growth delay | [1] |
| 7.5 mg/kg, oral, daily | Nude mice with MCF-7 neo/HER2 xenografts | Tumor stasis or regression | [1] | |
| 5 mg/kg, oral, daily | Xenograft models (unspecified, likely including breast cancer) | >50% Tumor Growth Inhibition (TGI) in 15 of 20 models | [2] | |
| Tamoxifen | 2.5 mg slow-release pellet, subcutaneous | Nude, athymic mice with MCF-7 xenografts | Slowed tumor growth (6.2-fold increase vs. 16.4-fold in control over 35 days) | [3] |
| Fulvestrant | 5 mg, single injection | Nude mice with MCF-7 xenografts | Complete blockade of tumor growth for at least 4 weeks | [4] |
| 1 mg/mouse every 3 days, subcutaneous | Oophorectomized athymic mice with MCF-7 xenografts | Significantly decreased tumor growth compared to tamoxifen | [5] |
Experimental Protocols
The following is a representative protocol for in vivo efficacy studies using an MCF-7 xenograft model, synthesized from established methodologies.
Animal Model
-
Species: Female athymic nude mice (nu/nu) or severe combined immunodeficient (SCID) mice.
-
Age: 4-6 weeks at the start of the study.
-
Housing: Maintained in a specific pathogen-free (SPF) environment with a 12-hour light/dark cycle, and ad libitum access to food and water.
-
Hormone Supplementation: Due to the estrogen-dependent nature of MCF-7 cells, mice are typically supplemented with 17β-estradiol, often via a slow-release pellet implanted subcutaneously.
Cell Culture and Implantation
-
Cell Line: MCF-7 human breast adenocarcinoma cells, authenticated and confirmed to be free of mycoplasma.
-
Culture Conditions: Maintained in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS), 0.01 mg/mL bovine insulin, and penicillin/streptomycin, at 37°C in a humidified atmosphere with 5% CO2.
-
Implantation:
-
Cells are harvested during the logarithmic growth phase.
-
A suspension of 5 x 10^6 MCF-7 cells in a 1:1 mixture of serum-free medium and Matrigel is prepared.
-
100 µL of the cell suspension is injected subcutaneously into the flank or orthotopically into the mammary fat pad of each mouse.
-
Drug Preparation and Administration
-
Apitolisib (GDC-0980): Typically formulated for oral gavage. A common vehicle is 0.5% methylcellulose and 0.2% Tween-80 in water.
-
Tamoxifen: Can be administered via subcutaneous injection or through the implantation of slow-release pellets.
-
Fulvestrant: Administered via subcutaneous injection, often in a vehicle like castor oil.
-
Treatment Initiation: Dosing typically begins when tumors reach a palpable and measurable size (e.g., 100-200 mm³).
-
Randomization: Animals are randomized into treatment and control groups based on tumor volume.
Endpoint Measurements
-
Tumor Volume: Measured 2-3 times per week using digital calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Body Weight: Monitored regularly as an indicator of systemic toxicity.
-
Tumor Growth Inhibition (TGI): Calculated at the end of the study to quantify the efficacy of the treatment.
-
Histology and Biomarker Analysis: At the end of the study, tumors may be excised for histological analysis and to assess the modulation of target biomarkers (e.g., p-Akt, p-S6) by immunohistochemistry or western blot.
Visualizing the Mechanism and Workflow
To better understand the biological context and experimental design, the following diagrams illustrate the targeted signaling pathway and a typical in vivo experimental workflow.
Caption: PI3K/mTOR signaling pathway targeted by Apitolisib.
Caption: Experimental workflow for in vivo xenograft studies.
References
Safety Operating Guide
Proper Disposal of 2-Morpholinopyrimidine-4,6-diol: A Step-by-Step Guide
Disclaimer: No specific Safety Data Sheet (SDS) for 2-Morpholinopyrimidine-4,6-diol (CAS No. 24193-00-8) was found in the available resources. The following disposal procedures are based on best practices for handling similar pyrimidine derivatives and general guidelines for laboratory chemical waste management. It is crucial to consult with your institution's Environmental Health and Safety (EHS) department for specific regulations and guidance.
This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with standard protocols. The procedures outlined are intended for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure you are wearing the appropriate personal protective equipment to minimize exposure.
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect for tears or holes before use. |
| Eye Protection | Safety goggles | Provide a complete seal around the eyes to protect from dust and splashes. |
| Body Protection | Laboratory coat | A standard lab coat should be worn and buttoned completely. |
| Respiratory Protection | Dust mask or respirator | Recommended, especially when handling the powder form, to prevent inhalation. |
Waste Characterization and Segregation
Proper characterization and segregation of chemical waste are critical for safe and compliant disposal.
-
Solid Waste: All solid waste contaminated with this compound, including unused product, contaminated personal protective equipment (gloves, etc.), and weighing papers, should be collected in a designated hazardous waste container.
-
Liquid Waste: If this compound is in a solution, it should be collected in a separate, compatible liquid waste container. Do not mix with other incompatible waste streams.
Step-by-Step Disposal Procedure
Follow these steps for the safe disposal of this compound:
-
Prepare a Designated Waste Container:
-
Obtain a clearly labeled hazardous waste container from your institution's EHS department.
-
The container should be made of a material compatible with pyrimidine derivatives (e.g., high-density polyethylene).
-
Label the container with "Hazardous Waste" and the full chemical name: "this compound".
-
-
Transfer of Solid Waste:
-
Carefully transfer the solid this compound and any contaminated disposable materials (e.g., weighing boats, contaminated wipes) into the designated solid waste container.
-
Avoid creating dust. If possible, perform this transfer in a chemical fume hood.
-
-
Container Management:
-
Keep the hazardous waste container securely closed when not in use.
-
Store the container in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials.
-
-
Decontamination of Non-Disposable Equipment:
-
Decontaminate any non-disposable equipment, such as spatulas or glassware, that has come into contact with the chemical.
-
Wash the equipment thoroughly with an appropriate solvent (e.g., ethanol or isopropanol), followed by soap and water.
-
Collect the initial solvent rinse as hazardous liquid waste.
-
-
Final Disposal:
-
Once the waste container is full or ready for pickup, arrange for its collection by your institution's EHS or a licensed hazardous waste disposal contractor.
-
Do not dispose of this compound down the drain or in regular trash.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Safeguarding Your Research: A Guide to Handling 2-Morpholinopyrimidine-4,6-diol
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling 2-Morpholinopyrimidine-4,6-diol, a key compound in various research applications. Adherence to these protocols is crucial for minimizing risks and ensuring a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
Based on the hazard profiles of similar pyrimidine compounds, researchers should be aware of the following potential hazards: harmful if swallowed, and may cause skin and serious eye irritation. In the absence of specific data, it is prudent to treat this compound as a hazardous chemical.
The following table summarizes the recommended personal protective equipment:
| PPE Category | Recommended Equipment | Rationale |
| Eye Protection | Tightly fitting safety goggles or a face shield.[1] | To prevent eye contact which could lead to serious irritation. |
| Hand Protection | Chemically impermeable gloves.[1] | To avoid skin contact and potential irritation. |
| Body Protection | A lab coat or other protective clothing.[1] | To prevent skin contact.[1] |
| Respiratory Protection | A NIOSH-approved respirator.[1] | Recommended if there is a risk of dust or aerosol formation.[1] |
Engineering Controls and Emergency Procedures
Proper laboratory setup is critical for safe handling.
| Control Measure | Specification |
| Ventilation | All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1] |
| Emergency Equipment | Eyewash stations and safety showers must be readily accessible in the immediate work area.[1] |
In case of exposure, follow these first aid measures:
| Exposure Route | First Aid Procedure |
| If Inhaled | Move the person to fresh air. If they feel unwell, call a POISON CENTER or doctor.[2][3] |
| In Case of Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower. If skin irritation occurs, get medical advice/attention.[3] |
| In Case of Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3] |
| If Swallowed | Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[2][3] |
Operational and Disposal Plans
A systematic approach to handling and disposal is essential for laboratory safety and environmental protection.
Step-by-Step Handling and Disposal Protocol:
-
Waste Identification: Classify this compound waste as hazardous chemical waste.[1]
-
Waste Segregation: Do not mix with other solvent wastes unless compatibility is confirmed.[1]
-
Container Management:
-
Sharps Disposal: Any sharps contaminated with the compound must be disposed of in a designated, puncture-resistant sharps container.[1]
-
Final Disposal: Dispose of the contents and container at an approved waste disposal plant.[2]
The following diagram illustrates the standard workflow for the safe handling of this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
